TALLOW AMINE ACETATE
Description
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Properties
CAS No. |
61790-60-1 |
|---|---|
Synonyms |
(tallowalkyl)amineacetate; alkylamineacetate(48%c12,; alkylamineacetate(48%c12,18%c14,10%c18,9%c16,; amines,tallowalkyl,acetates; armact; armactd; Primary tallowamine acetate salt,Tallowalkylamine acetates |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure of Tallow Amine Acetate
This guide provides a detailed overview of the chemical nature and structure of tallow amine acetate, a compound with various industrial applications. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction to Tallow Amine
Tallow amine is a fatty amine derived from tallow, which is animal fat. Tallow itself is primarily composed of triglycerides, which are esters of glycerol and fatty acids. The fatty acid composition of tallow can vary but is typically rich in oleic acid, palmitic acid, and stearic acid, which contain 16 to 18 carbon atoms.[1] Consequently, tallow amine is not a single chemical compound but rather a mixture of primary alkylamines with long aliphatic chains of varying lengths and degrees of saturation. The general chemical formula for a tallow amine can be represented as R-NH₂, where 'R' denotes the alkyl group derived from the fatty acids of tallow.[2] An average molecular formula for tallow amine is cited as C₁₈H₃₉N.[3]
Formation of this compound
This compound is the salt formed from the reaction of tallow amine with acetic acid (CH₃COOH). This reaction is an acid-base neutralization, where the basic amino group (-NH₂) of the tallow amine accepts a proton (H⁺) from the acidic carboxyl group (-COOH) of acetic acid. This exothermic reaction results in the formation of an ammonium cation and an acetate anion, which are held together by ionic bonds.[4]
The chemical equation for this reaction can be generalized as:
R-NH₂ (Tallow Amine) + CH₃COOH (Acetic Acid) → [R-NH₃]⁺[CH₃COO]⁻ (this compound)
Chemical Structure of this compound
The chemical structure of this compound is that of an ammonium acetate salt. The nitrogen atom of the original amine becomes positively charged as it forms a bond with a third hydrogen atom, creating an alkylammonium cation. The acetate ion is formed from the deprotonation of acetic acid.
Due to the variable nature of the alkyl group (R) in the parent tallow amine, a single definitive structure for this compound cannot be drawn. Instead, it is represented as a collection of ammonium acetate salts with different long-chain alkyl substituents.
Reaction Pathway for the Formation of this compound
Caption: Formation of this compound from Tallow Amine and Acetic Acid.
Physicochemical Properties
While specific quantitative data for this compound is not extensively detailed in the initial search, some general properties can be inferred. As a salt, it is expected to have a higher melting point than its parent amine and acid. Tallow amine itself is described as a white solid at 25°C and is soluble in alcohols, chloroform, and benzene but not in water.[1][2][3] The formation of the acetate salt generally increases the water solubility of amines. This compound is classified as a surfactant.[5][6][7]
Table 1: Physicochemical Properties of Tallow Amine
| Property | Value |
| Appearance (25°C) | White solid[3] |
| Primary Amine Content | ≥ 98%[3] |
| Iodine Number (g I₂/100g) | 38.0 - 55.0[3] |
| Total Amine Value (mgKOH/g) | 205 - 220[3] |
| Moisture | ≤ 0.5%[3] |
| Molecular Weight | ~269.52 g/mol [3] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound was not found in the provided search results. However, the general procedure involves the direct reaction of tallow amine with acetic acid.[4] A typical laboratory-scale synthesis would likely involve the following steps:
-
Dissolution: Dissolving the tallow amine in a suitable solvent.
-
Acid Addition: Slowly adding a stoichiometric amount of acetic acid to the tallow amine solution. The reaction is exothermic, so cooling may be necessary to control the temperature.[4]
-
Stirring: Allowing the mixture to stir for a sufficient period to ensure the reaction goes to completion.
-
Isolation: Removal of the solvent (if any) to isolate the this compound product. The product may be purified further by recrystallization if necessary.
For industrial-scale production, the process may involve melting the tallow amine and then carefully adding acetic acid, potentially in the presence of a small amount of water to manage the exothermic reaction and improve handling of the final product.[4]
Applications
Tallow amine and its derivatives, including this compound, have a wide range of industrial applications. They are used as:
-
Corrosion inhibitors[7]
-
Flotation agents for minerals
-
Dispersants
-
Lubricants[3]
-
Anti-caking agents for fertilizers[3]
-
Intermediates in the synthesis of other chemicals, such as quaternary ammonium compounds.
References
- 1. Tallow Amine Supplier | 61790-33-8, 61788-45-2, 61791-26-2 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 2. indoaminesltd.com [indoaminesltd.com]
- 3. High Purity Tallow Amine (CAS 61790-33-8) | Efficient Surfactant and Corrosion Inhibitor Raw Material [painichemical.com]
- 4. US3034985A - Amine flotation reagent preparation - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. Cas 61790-60-1,this compound | lookchem [lookchem.com]
Tallow Amine Acetate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallow amine acetate, a salt formed from the neutralization of tallow amine with acetic acid, is a cationic surfactant with a wide range of applications in industrial and research settings. Its amphiphilic nature, stemming from the long hydrophobic alkyl chains of tallow amine and the hydrophilic acetate headgroup, allows it to modify surface and interfacial properties. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis for researchers and professionals in drug development and related scientific fields. This compound is utilized as an emulsifier, corrosion inhibitor, and flotation agent.
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction. Tallow amine, a mixture of primary fatty amines derived from animal fat, is reacted with acetic acid. The reaction is exothermic and care must be taken to control the temperature to prevent the formation of unwanted byproducts.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tallow amine (technical grade)
-
Glacial acetic acid
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Addition funnel
Procedure:
-
Melt the tallow amine in a reaction vessel equipped with a stirrer and a thermometer. The temperature should be maintained just above the melting point of the tallow amine (typically 35-45°C).[1]
-
In a separate beaker, prepare an aqueous solution of acetic acid.
-
Slowly add the acetic acid solution to the molten tallow amine via an addition funnel with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below a desired threshold, preventing excessive heat generation from the exothermic reaction.
-
After the addition is complete, continue stirring the mixture for a specified period to ensure the reaction goes to completion.
-
The resulting product, this compound, can be used as is or further purified depending on the application requirements. For some applications, a partial neutralization can be performed to create a stable emulsion of tallow amine in a this compound solution.
Diagram of Synthesis Pathway:
Caption: Reaction scheme for the synthesis of this compound.
Characterization of this compound
A comprehensive characterization of this compound is crucial to ensure its quality and suitability for specific applications. The following sections detail the experimental protocols and expected results for key analytical techniques.
Physicochemical Properties
This compound is typically a yellowish, viscous liquid or semi-solid at room temperature.[2] Its properties can vary depending on the exact composition of the tallow amine used in the synthesis.
| Property | Typical Value/Description |
| Appearance | Yellow to brown viscous liquid or semi-solid |
| Odor | Amine-like, fishy |
| Melting Point (°C) | 35-45 (for the parent tallow amine) |
| Solubility | Soluble in alcohols and acetone; slightly soluble in water |
| pH (1% solution) | 11-12 (for the parent tallow amine) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming the formation of the salt.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For viscous liquid samples like this compound, Attenuated Total Reflectance (ATR) is the preferred method.[3] A small amount of the sample is placed directly onto the ATR crystal. Alternatively, a thin film of the sample can be prepared between two potassium bromide (KBr) plates.
-
Instrument Setup: The FTIR spectrometer is set to a scanning range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or KBr plates is recorded.
-
Data Acquisition: The sample spectrum is then recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.
Expected Spectral Features:
-
N-H stretching: A broad band in the region of 3300-3000 cm⁻¹ is expected, characteristic of the ammonium cation (R-NH₃⁺).
-
C-H stretching: Sharp peaks around 2920 cm⁻¹ and 2850 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the long alkyl chains.[4]
-
C=O stretching: A strong absorption band around 1700-1600 cm⁻¹ is indicative of the carboxylate group (COO⁻) of the acetate anion.
-
N-H bending: A peak in the region of 1600-1500 cm⁻¹ can be attributed to the bending vibration of the N-H bond in the ammonium group.
-
C-N stretching: A band in the 1200-1000 cm⁻¹ region may correspond to the C-N stretching vibration.
Diagram of FTIR Workflow:
Caption: Workflow for FTIR analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are valuable for confirming the structure and purity of the synthesized compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-25 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] Ensure the sample is completely dissolved and free of any solid particles.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Shimming is performed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and multiplicity of the signals to assign them to the different protons and carbons in the molecule.
Expected ¹H NMR Spectral Features:
-
Alkyl Chain Protons: A large, broad multiplet in the range of 1.2-1.4 ppm corresponding to the numerous methylene (CH₂) groups of the fatty acid chains. A triplet around 0.9 ppm is characteristic of the terminal methyl (CH₃) group.
-
Protons α to Nitrogen: A multiplet further downfield, typically in the 2.5-3.0 ppm range, corresponding to the protons on the carbon atom attached to the nitrogen.
-
Ammonium Protons: A broad singlet, the chemical shift of which can be variable and dependent on concentration and solvent, corresponding to the N-H protons of the ammonium group.
-
Acetate Protons: A sharp singlet around 1.9-2.1 ppm corresponding to the methyl protons of the acetate group.
Expected ¹³C NMR Spectral Features:
-
Alkyl Chain Carbons: A series of peaks in the aliphatic region (10-40 ppm), with the terminal methyl carbon appearing at around 14 ppm.
-
Carbon α to Nitrogen: A peak in the 40-50 ppm range.
-
Acetate Carbonyl Carbon: A peak in the 170-180 ppm region.
-
Acetate Methyl Carbon: A peak around 20-25 ppm.
Diagram of NMR Sample Preparation Workflow:
Caption: Workflow for preparing an NMR sample of this compound.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of this compound.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum, alumina).
-
Instrument Setup: Place the sample pan and a reference pan in the instrument. The analysis is typically performed under a controlled atmosphere, such as nitrogen, to prevent oxidation.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Data Analysis: Analyze the resulting TGA and DSC curves to determine decomposition temperatures, mass loss, and thermal transitions.
Expected Thermal Behavior:
-
TGA: A multi-stage decomposition is expected for amine salts.[6] The initial weight loss may correspond to the loss of acetic acid, followed by the decomposition of the tallow amine backbone at higher temperatures.
-
DSC: Endothermic peaks in the DSC curve would correspond to melting or other phase transitions, as well as the energy absorbed during decomposition. Exothermic peaks could indicate oxidative decomposition if the analysis is performed in an oxidizing atmosphere.
Diagram of Thermal Analysis Logical Flow:
Caption: Logical flow diagram for TGA/DSC analysis.
Surface Tension Measurement
As a surfactant, the ability of this compound to reduce the surface tension of a solution is a critical property.
Experimental Protocol: Surface Tension Measurement
-
Solution Preparation: Prepare a series of aqueous solutions of this compound at different concentrations.
-
Instrument Setup: A tensiometer, such as one using the Du Noüy ring or Wilhelmy plate method, is used. The instrument should be properly calibrated with a known standard (e.g., deionized water). For cationic surfactants, the pendant drop method can also be effective.[7]
-
Data Acquisition: Measure the surface tension of each solution.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the concentration. The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC).
Expected Results:
The surface tension of the aqueous solutions is expected to decrease with increasing concentration of this compound until the CMC is reached.[8] Above the CMC, the surface tension will remain relatively constant as micelles are formed in the bulk solution.
| Concentration (mol/L) | Surface Tension (mN/m) |
| 1.00E-06 | ~65-70 |
| 1.00E-05 | ~55-60 |
| 1.00E-04 | ~45-50 |
| 1.00E-03 | ~35-40 |
| 1.00E-02 | ~30-35 (at or above CMC) |
Note: The above values are representative and can vary based on the specific composition and purity of the this compound.
Diagram of Surface Tension Measurement Workflow:
Caption: Workflow for determining the surface tension and CMC of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols and expected data will be a valuable resource for researchers, scientists, and drug development professionals working with this versatile cationic surfactant. A thorough understanding and application of these methods are essential for ensuring the quality, consistency, and efficacy of this compound in its various applications.
References
- 1. Tallow Amine Supplier | 61790-33-8, 61788-45-2, 61791-26-2 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 2. Tallow Diamine Acetate | Versatile Industrial Emulsifier and Dispersant [painichemical.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. commons.erau.edu [commons.erau.edu]
An In-depth Technical Guide to the Physicochemical Properties of Tallow Amine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallow amine acetate, a salt derived from the reaction of tallow amine with acetic acid, is a cationic surfactant of significant interest across various industrial and research sectors. Tallow amine itself is a mixture of primary fatty amines derived from tallow, which is rendered animal fat. Consequently, this compound is not a single chemical entity but rather a mixture of amine acetates with varying alkyl chain lengths, primarily C16 to C18. This inherent variability influences its physicochemical properties and functional performance. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanisms of action.
Chemical Structure and Composition
The generalized chemical structure of this compound is depicted below. The "R" group represents a mixture of saturated and unsaturated alkyl chains, predominantly composed of stearyl (C18), palmitoyl (C16), and oleoyl (C18:1) moieties, reflecting the fatty acid composition of the source tallow.
Figure 1: Generalized Structure of this compound
A representation of the ionic bond between the protonated tallow amine and the acetate anion.
Physicochemical Properties
The physicochemical properties of this compound are critical to its function as a surfactant, emulsifier, and corrosion inhibitor. Due to its nature as a mixture, these properties are often presented as ranges. The following tables summarize the available quantitative data.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 61790-60-1 | [1][2][3] |
| Appearance | Colorless to yellowish liquid or solid | [1][4] |
| Odor | Amine-like | [1] |
| Molecular Weight ( g/mol ) | Variable; Approx. 324 (for a representative mixture) | [4] |
| Melting Point (°C) | 55 | [4] |
| Boiling Point (°C) | Decomposes at 100 | [4] |
| pH (in solution) | 6-9 | [4] |
Table 2: Solubility and Surfactant Properties of this compound
| Property | Value/Description | Source |
| Solubility in Water | Forms emulsions; solubility is limited but can be increased with partial neutralization. | [4] |
| Solubility in Organic Solvents | Soluble in many organic solvents and some anhydrous solvents. | [1] |
| Critical Micelle Concentration (CMC) | Not definitively reported for this compound. For a related compound, PEG-10 tallow propane amine, the CMC is approximately 1.40 x 10⁻³ M. | [5] |
| HLB (Davies Scale 0-40) | 6.8 | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination of the physicochemical properties of this compound.
Protocol 1: Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry. If it is crystalline, pulverize a small amount into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup:
-
Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus.
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the Thiele tube containing heating oil, with the rubber band above the oil level.
-
-
Heating:
-
Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
-
For an accurate measurement, repeat with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
Reporting: Report the result as a melting point range.
Protocol 2: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the protonated amine group in this compound.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Organic co-solvent if needed (e.g., methanol)
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Initial pH Adjustment: If the starting solution is not acidic, add a known excess of standardized HCl to ensure the amine is fully protonated.
-
Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Position the burette filled with standardized NaOH solution above the beaker.
-
Titration:
-
Record the initial pH of the solution.
-
Add small, precise increments of the NaOH solution from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to obtain a titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.
-
Alternatively, plot the first derivative (ΔpH/ΔV) against the average volume to more accurately determine the equivalence point.
-
-
Replicates: Perform the titration at least in triplicate to ensure reproducibility.
Mechanisms of Action: Visualization
This compound's utility stems from its surfactant nature, enabling it to function effectively as a corrosion inhibitor and an emulsifier.
Corrosion Inhibition Mechanism
As a cationic surfactant, this compound inhibits the corrosion of metals, such as steel, in acidic environments. The protonated amine headgroup adsorbs onto the negatively charged metal surface, forming a protective film. This film acts as a barrier, preventing corrosive agents from reaching the metal.
Adsorption of this compound on a metal surface, preventing corrosion.
Emulsion Stabilization Mechanism
This compound stabilizes oil-in-water emulsions by adsorbing at the oil-water interface. The hydrophobic alkyl tails orient themselves into the oil phase, while the hydrophilic protonated amine headgroups remain in the water phase. This creates a protective layer around the oil droplets, preventing them from coalescing through electrostatic repulsion between the positively charged headgroups.[6]
Orientation of this compound at the oil-water interface, stabilizing an emulsion.
Conclusion
This compound is a versatile cationic surfactant with a range of applications stemming from its unique physicochemical properties. While the inherent variability of its alkyl chain composition presents challenges in defining precise single-value properties, this guide provides a robust framework for understanding its characteristics. The detailed experimental protocols offer a standardized approach for researchers to determine these properties in their specific samples, ensuring data accuracy and reproducibility. The visualized mechanisms of action for corrosion inhibition and emulsion stabilization provide a clear conceptual understanding of its functional performance, which is crucial for its application in industrial processes and the development of new formulations. Further research to quantify the properties of individual components within this compound mixtures could provide deeper insights into structure-activity relationships.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. nouryon.com [nouryon.com]
- 5. Determination of Critical Micel Concentration of PEG-10 Tallow Propane Amine: Effects of Salt and pH [scirp.org]
- 6. Functions of Cationic Surfactant – Emulsification - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
Navigating the Aqueous Environment of Tallow Amine Acetate: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of tallow amine acetate in aqueous solutions. Designed for researchers, scientists, and professionals in drug development and chemical formulation, this document synthesizes available data to offer a detailed understanding of the physicochemical properties of this cationic surfactant. This compound, derived from hydrogenated animal fat, is a complex mixture of long-chain alkyl amine acetates, primarily C16-C18, that finds utility as an emulsifier, dispersant, and corrosion inhibitor in various industrial applications.[1][2]
Physicochemical and Solubility Characteristics
This compound is characterized as a light yellow to yellow liquid or solid at room temperature, with a melting point around 55°C.[1][3] While the free tallow amine is practically insoluble in water[4][5], its acetate salt exhibits limited but crucial aqueous solubility for its function as a surfactant. The solubility of this compound is significantly influenced by temperature and the degree of neutralization of the parent amine.
Historically, it has been noted that true aqueous solutions of hydrogenated this compound are typically limited to concentrations of approximately 2% or less.[6] For applications requiring higher concentrations, it is often formulated as an emulsion.[6] The partial neutralization of tallow amine with acetic acid can yield stable emulsions at concentrations as high as 5%.[6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance (25°C) | Light yellow to yellow liquid/solid | [1][3] |
| Amine Value (mg KOH/g) | 165 min | [3] |
| Iodine Value (g I₂/100g) | 32-50 | [3] |
| Moisture Content (%) | ≤ 2 | [3] |
| Melting Point | 55 °C | [3] |
| pH (aqueous solution) | 6-9 | [3] |
| Initial Boiling Point | Decomposes at 100 °C | [3] |
| Specific Gravity (80°C) | 0.845 | [3] |
Table 2: Aqueous Solubility Data for Tallow Amine and its Acetate
| Compound | Concentration | Temperature | Notes | Source |
| Tallow Amine | 0.07639 mg/L (estimated) | 25 °C | Free amine, practically insoluble. | [4] |
| Hydrogenated this compound | ≤ 2% (w/w) | Not specified | Forms a true solution. | [6] |
| Hydrogenated this compound Emulsion | ~5% (w/w) | Ambient | Stable emulsion with partial neutralization. | [6] |
Aqueous Stability Profile
The stability of this compound in aqueous solutions is a critical factor for its storage and application. Once dissolved in water to form a dilute solution, the amine acetate salt is considered relatively stable against dehydration and can be stored for considerable periods without significant degradation.[6] However, the stability can be influenced by factors such as pH, temperature, and the presence of other chemical species. At alkaline pH, the cationic this compound may revert to the less soluble free amine form. Elevated temperatures can accelerate potential degradation pathways, with decomposition noted at 100°C.[3]
Experimental Protocols
Solubility Determination:
A common method to determine the aqueous solubility of this compound is the flask method . This involves preparing saturated solutions at a constant temperature, followed by filtration and concentration measurement of the supernatant using techniques like titration to determine the amine content or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
Stability Assessment:
The stability of this compound in aqueous solutions can be evaluated through accelerated stability studies . This involves subjecting solutions to elevated temperatures (e.g., 40°C, 50°C) and different pH conditions over a set period. Aliquots are withdrawn at various time points and analyzed for the concentration of the intact this compound, typically by HPLC. The degradation rate constant and half-life can then be calculated.
Visualizing Key Relationships and Processes
To better illustrate the factors influencing the behavior of this compound in aqueous solutions, the following diagrams are provided.
References
- 1. Tallow Diamine Acetate | Versatile Industrial Emulsifier and Dispersant [painichemical.com]
- 2. Cas 61790-60-1,this compound | lookchem [lookchem.com]
- 3. nouryon.com [nouryon.com]
- 4. tallow amine, 61790-33-8 [thegoodscentscompany.com]
- 5. Tallow Amine Supplier | 61790-33-8, 61788-45-2, 61791-26-2 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 6. US3034985A - Amine flotation reagent preparation - Google Patents [patents.google.com]
An In-depth Technical Guide on the Environmental Fate and Toxicity of Tallow Amine Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and toxicity of tallow amine acetate and its closely related derivatives, primarily polyethoxylated tallow amines (POEA). Due to the limited direct data on this compound, this guide leverages data on POEA as a primary surrogate to infer its environmental behavior and toxicological profile, while clearly noting the distinction. This compound, a salt of a fatty amine derived from animal fat, is utilized in various industrial applications, making a thorough understanding of its environmental impact essential.
Environmental Fate
The environmental persistence, transformation, and mobility of tallow amine compounds are governed by several key processes, including biodegradation, photodegradation, hydrolysis, and sorption to soil and sediment.
Biodegradation
Tallow amine compounds are generally considered to be biodegradable.[1] Studies on analogous substances indicate that they are readily biodegradable, with one study showing 90-100% biodegradation over 28 days.[1] The biodegradation of ethoxylated fatty amines can occur via a central fission of the molecule, where the alkyl chain is utilized by microorganisms as a carbon and energy source.[2] This process is considered a detoxification pathway as the resulting degradation products are non-toxic.[2]
In laboratory experiments, polyethoxylated tallow amine (POEA) has a half-life in soils of less than 7 days and an estimated half-life in bodies of water of about 2 weeks.[3] More detailed studies on 14C-labeled POE-T (a component of POEA) found aerobic soil half-lives (DT50) ranging from 20 to 166 days, with the persistence increasing with higher soil organic carbon content.[4] In aerobic aquatic (water-sediment) systems, the DT50 for POE-T was 14-29 days, with rapid dissipation from the water column (DT50 of 0.10-0.12 days) due to both metabolism and strong adsorption to sediment.[4]
Soil Mobility and Adsorption
Tallow amine compounds exhibit strong adsorption to soil and sediment, which significantly limits their mobility in the environment.[3][4] This strong binding is attributed to the chemical nature of these compounds.[5] The adsorption of POEA to soil is much stronger than that of glyphosate, a herbicide with which it is often formulated.[5][6] Factors that increase the binding of POEA to soil include the presence of calcium chloride and low pH conditions.[5][6]
The Freundlich adsorption coefficient (KFoc) for POE-T has been measured to be between 17,600 and 114,000, indicating very strong adsorption and low mobility.[4] Log Koc values for a structurally related substance ranged from < 1.8 to > 5.63, with the main components having log Koc values > 4, further supporting the expectation of slight to no mobility in soil.[1] Due to this strong adsorption, the bioavailability of tallow amine compounds in soil and sediment is predicted to be low.[4]
Hydrolysis and Photodegradation
Hydrolysis is not considered a significant degradation pathway for tallow amine compounds, as they are readily biodegradable.[1] Studies on POE-T have shown it to be hydrolytically stable at pH values ranging from 4 to 9.[4] Information on the photodegradation of this compound is limited in the reviewed literature.
Environmental Fate Data Summary
| Parameter | Value | Compound | Source(s) |
| Biodegradation | |||
| Half-life in Soil | < 7 days | POEA | [3] |
| 20 - 166 days (DT50) | POE-T | [4] | |
| Half-life in Water | ~ 2 weeks | POEA | [3] |
| 14 - 29 days (DT50, water-sediment system) | POE-T | [4] | |
| Ready Biodegradability | Readily biodegradable (90-100% in 28 days) | Fatty acids, tall-oil, ethoxylated (analogue) | [1] |
| Soil Mobility | |||
| Adsorption Coefficient (KFoc) | 17,600 - 114,000 | POE-T | [4] |
| Log Koc | < 1.8 to > 5.63 | Fatty acids, tall-oil, ethoxylated (analogue) | [1] |
| Hydrolysis | |||
| Stability | Stable at pH 4-9 | POE-T | [4] |
Toxicity
Tallow amine compounds, particularly POEA, can exhibit significant toxicity to a range of organisms, especially in aquatic environments.[3][7] The surfactant properties of these molecules can disrupt biological membranes, leading to adverse effects.[3][8] It is important to note that in herbicide formulations containing glyphosate, the surfactant component like POEA often has a higher relative toxicity than the active ingredient itself.[3]
Aquatic Toxicity
POEA has been shown to be toxic to various aquatic species, including fish and amphibians.[3] The toxicity can vary depending on the specific formulation of the POEA, such as the length of the tallowamine and oxide chains.[9][10] For instance, one study found that POEA toxicity to the fairy shrimp Thamnocephalus platyurus increased as the tallowamine chain length was reduced.[9][10][11]
Acute toxicity is typically measured by the 48-hour median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of the test organisms within 48 hours. Studies on the crustacean Daphnia magna showed a 48-hour LC50 value for one POEA formulation to be 97.0 µg/L.[8] All tested POEA formulations inhibited the growth of Daphnia magna at concentrations between 100 and 500 µg/L.[8] Research on the fairy shrimp Thamnocephalus platyurus found various POEA formulations to be extremely toxic, with 48-hour LC50 concentrations as low as 2.01 µg/L.[9][10][12]
Terrestrial Toxicity
There is limited information available on the terrestrial toxicity of this compound.[1] However, studies on soil microorganisms have shown that POEA can have adverse effects. The addition of POEA resulted in a reduction of biomass growth of beneficial Pseudomonas species in soil by up to 60%.[13] While risks to terrestrial invertebrates and microbial processes in soil are generally considered to be very small under normal agricultural practices, the potential for adverse effects exists.[13]
Aquatic Toxicity Data Summary
| Test Organism | Endpoint | Value (µg/L) | Compound/Formulation | Source(s) |
| Thamnocephalus platyurus (fairy shrimp) | 48-h LC50 | 2.01 | POEA (15:1 oxide:tallowamine) | [9][10][12] |
| Daphnia magna (water flea) | 48-h LC50 | 97.0 | POEA (10:1 oxide:tallowamine) | [8] |
| Daphnia magna (water flea) | 48-h LC50 | 849.4 | POEA (15:1 oxide:tallowamine) | [8] |
| Danio rerio (zebrafish) | 96-h LL50 | >100,000 | Fatty acids, tall-oil, ethoxylated (analogue) | [1] |
Experimental Protocols
The environmental fate and toxicity studies cited in this guide have generally been conducted following standardized guidelines from organizations such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).
Aerobic Soil Degradation (based on OECD Guideline 301B)
The ready biodegradability of a substance is often assessed using a test like the OECD 301B CO2 Evolution Test. In this procedure, a measured amount of the test substance is added to a mineral medium inoculated with microorganisms from a source such as activated sludge. The test mixture is incubated in the dark at a constant temperature (e.g., 22°C) for 28 days. The degradation of the test substance is followed by measuring the amount of carbon dioxide produced. A substance is considered readily biodegradable if it reaches a biodegradation level of 60% of the theoretical maximum CO2 production within a 10-day window during the 28-day test period.[1]
Soil Adsorption/Desorption (based on OECD Guideline 121)
The adsorption and desorption behavior of a chemical in soil is critical for assessing its mobility. The HPLC method (OECD 121) is a screening test used to estimate the adsorption coefficient (Koc). This method utilizes high-performance liquid chromatography (HPLC) with a column packed with a stationary phase containing soil organic matter. The retention time of the test substance is measured and compared to that of reference substances with known Koc values. This allows for the calculation of the Koc of the test substance, which indicates its tendency to bind to soil organic matter. Higher Koc values signify stronger adsorption and lower mobility.[1]
Acute Aquatic Toxicity Testing (based on OECD Guideline 202)
Acute toxicity tests on aquatic invertebrates like Daphnia magna are conducted to determine the concentration of a substance that is lethal to a certain percentage of the population over a short period. In a typical test following OECD Guideline 202, young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. From these data, the LC50 value is calculated, which represents the concentration estimated to be lethal to 50% of the daphnids.
Visualizations
References
- 1. santos.com [santos.com]
- 2. Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethoxylated tallow amine - Wikipedia [en.wikipedia.org]
- 4. Environmental fate studies with 14C-polyoxyethylene tallow amine (POE-T) to characterize environmental exposure and inform environmental risk assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyoxyethylene Tallow Amine, a Glyphosate Formulation Adjuvant: Soil Adsorption Characteristics, Degradation Profile, and Occurrence on Selected Soils from Agricultural Fields in Iowa, Illinois, Indiana, Kansas, Mississippi, and Missouri. | Semantic Scholar [semanticscholar.org]
- 6. Polyoxyethylene Tallow Amine, a Glyphosate Formulation Adjuvant: Soil Adsorption Characteristics, Degradation Profile, and Occurrence on Selected Soils from Agricultural Fields in Iowa, Illinois, Indiana, Kansas, Mississippi, and Missouri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agrimaxllc.com [agrimaxllc.com]
- 8. Acute and sub-lethal toxicity of three POEA surfactant formulations to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity of three polyethoxylated tallowamine surfactant formulations to laboratory and field collected fairy shrimp, Thamnocephalus platyurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of Three Polyethoxylated Tallowamine Surfactant Formulations to Laboratory and Field Collected Fairy Shrimp, Thamnocephalus platyurus | Semantic Scholar [semanticscholar.org]
- 12. TALLOW AMINE 10 EO - Ataman Kimya [atamanchemicals.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tallow Amine Acetate and Its Derivatives
This technical guide provides a comprehensive overview of tallow amine acetate and its related compounds, focusing on their chemical identifiers, properties, and applications. This document is intended for researchers, scientists, and professionals in drug development and industrial applications who require detailed information on these substances.
Chemical Identity and Properties
This compound and its derivatives are cationic surfactants derived from tallow, which is animal fat. These compounds are utilized in a variety of industrial applications due to their surface-active properties. The specific properties and identifiers can vary depending on the degree of hydrogenation and other modifications.
| Chemical Name | CAS Number | EINECS Number | Synonyms |
| This compound | 61790-60-1 | 263-150-8 | (tallowalkyl)amineacetate; amines,tallowalkyl,acetates; Primary tallowamine acetate salt; Tallowalkylamine acetates[1][2][3] |
| Hydrogenated this compound | 61790-59-8 | 263-149-2 | Amines, hydrogenated tallow alkyl, acetates; Armac HT; Hydrogenated tallow alkylamines acetates[4][5] |
| Tallow Diamine Acetate | 61791-54-6 | - | N-Tallow-1,3-propanediamine acetate; Tallow diamino propane acetate; N-Tallow propylene diamine acetate[6] |
| Ethoxylated Tallow Amine | 61791-26-2 | - | Polyoxyethylene tallow amine[7] |
| Amines, hydrogenated tallow alkyl, ethoxylated, acetates (salts) | 68201-30-9 | - | tallow alkylamine acetate, hydrogenated, ethoxylated[8] |
| Property | This compound | Hydrogenated this compound | Tallow Diamine Acetate |
| Appearance (25°C) | Colorless or yellowish liquid[3] | White to off-white solid[4] | Light yellow to yellow liquid[6] |
| Purity/Concentration | - | 95%[4] | 97%[6] |
| Amine Value (mg KOH/g) | - | 90-100[4] | 205-216[6] |
| Moisture Content (%) | - | ≤ 0.5%[4] | ≤ 0.3%[6] |
| pH (1% Aqueous Solution) | - | 6.0-8.0[4] | - |
| Iodine Value (g I₂/100g) | - | - | 75 min[6] |
| RIDADR | 2735[1] | - | - |
| Hazard Class | 8[1] | - | - |
| Packing Group | III[1] | - | - |
Synthesis and Manufacturing
The general synthesis of tallow amine derivatives involves a multi-step process starting from animal fat.
-
Hydrolysis of Tallow: Animal fat (tallow) is hydrolyzed to yield a mixture of free fatty acids. The typical composition includes oleic acid (37–43%), palmitic acid (24–32%), stearic acid (20–25%), myristic acid (3–6%), and linoleic acid (2–3%).[7]
-
Conversion to Fatty Amines: The resulting fatty acids are converted to fatty amines through the nitrile process.[7] This involves reacting the fatty acids with ammonia at high temperature and pressure over a catalyst to form nitriles, which are then hydrogenated to primary amines.
-
Ethoxylation: The fatty amines are then ethoxylated by reacting them with ethylene oxide. This process renders the molecules water-soluble and amphiphilic.[7] The degree of ethoxylation determines the final properties of the surfactant.
-
Acetate Salt Formation: To produce this compound, the tallow amine is neutralized with acetic acid.[3] This exothermic reaction requires careful temperature control to prevent the degradation of the amine.[9]
Caption: Synthesis pathway from tallow to this compound.
Applications
This compound and its derivatives have a wide range of applications, primarily as surfactants. Their cationic nature allows them to interact with negatively charged surfaces, making them effective in various industrial processes.
-
Emulsifiers and Dispersing Agents: They are used to stabilize emulsions and disperse particles in various formulations, including paints, coatings, and agrochemical products.[4][6]
-
Corrosion Inhibitors: These compounds can form a protective layer on metal surfaces, preventing corrosion.[4][6] This is a critical application in the oil and gas industry.
-
Lubricants: They reduce friction and wear in machinery.[6]
-
Water Treatment: Used to improve the efficiency of water treatment processes.[4][6]
-
Personal Care Products: this compound can be found in fabric softeners and personal care products as a conditioning agent and surfactant.[1][]
-
Agrochemicals: Ethoxylated tallow amines are used as wetting agents and emulsifiers in pesticide formulations, such as glyphosate-based herbicides, to enhance their effectiveness.[7]
Safety and Handling
This compound is classified as a hazardous substance (Hazard Class 8), indicating it is corrosive.[1] It is irritating to the skin and eyes.[3] Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when handling this chemical.[3] It is important to avoid inhalation of vapors and contact with strong oxidizing agents.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 61790-60-1 [chemicalbook.com]
- 3. Primary tallowamine acetate salt,Tallowalkylamine acetates [chembk.com]
- 4. Hydrogenated this compound | CAS 61790-59-8 | 95% | 160kg/drum [painichemical.com]
- 5. Amines, hydrogenated tallow alkyl, acetates - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tallow Diamine Acetate | Versatile Industrial Emulsifier and Dispersant [painichemical.com]
- 7. Polyethoxylated tallow amine - Wikipedia [en.wikipedia.org]
- 8. Cas 68201-30-9,Amines, hydrogenated tallow alkyl, ethoxylated, acetates (salts) | lookchem [lookchem.com]
- 9. US3034985A - Amine flotation reagent preparation - Google Patents [patents.google.com]
historical development of tallow amine acetate in industrial applications
An In-depth Technical Guide to the Historical Development of Tallow Amine Acetate in Industrial Applications
Introduction
This compound is a cationic surfactant derived from tallow, which is rendered animal fat. As a member of the fatty amine family, its molecular structure consists of a long, hydrophobic alkyl chain (derived from tallow fatty acids) and a hydrophilic amine acetate head group. This amphiphilic nature allows it to adsorb at interfaces, making it highly effective in a range of industrial applications. Historically, the development and application of fatty amines and their salts have been closely linked to the availability of natural fats and oils, with tallow being a primary feedstock.[1][2]
This technical guide details the historical development, synthesis, and core industrial applications of this compound, with a focus on its roles as a corrosion inhibitor and a mineral flotation agent. The content is intended for chemical engineers, material scientists, and industrial chemists.
Synthesis and Historical Development
The commercial production of fatty amines, including tallow amine, is primarily achieved through the nitrile process.[2] This multi-step method was developed to convert natural fatty acids into primary amines. The final step to produce this compound is a straightforward acid-base reaction.
The general synthesis pathway is as follows:
-
Hydrolysis of Tallow: Animal fat (tallow) is hydrolyzed to yield a mixture of free fatty acids, primarily oleic, palmitic, and stearic acids.[3]
-
Nitrile Formation: The fatty acids are reacted with ammonia at high temperatures (over 250°C) in the presence of a metal oxide catalyst, such as alumina, to produce fatty nitriles (R-C≡N).[2]
-
Hydrogenation to Amine: The fatty nitriles are then hydrogenated, typically using a Raney nickel catalyst, to form the primary fatty amines (R-CH₂NH₂). If the hydrogenation is conducted in the absence of excess ammonia, secondary and tertiary amines can also be formed.[2]
-
Acetate Salt Formation: The resulting tallow amine is reacted with acetic acid to form the water-soluble this compound salt.[4]
Caption: General workflow for the synthesis of this compound.
Core Industrial Application: Corrosion Inhibition
One of the earliest and most significant applications of this compound is as a corrosion inhibitor, particularly in petroleum refining processes and oilfield applications.[5][6][7] Its effectiveness stems from its ability to form a persistent, protective film on metal surfaces.
Mechanism of Action
This compound functions by adsorbing onto a metal surface. The positively charged ammonium head group has a strong affinity for the negatively charged metal surface (in neutral or acidic aqueous environments), creating a bond. The long, hydrophobic tallow tails then orient themselves away from the surface, forming a dense, non-polar barrier.[5] This barrier effectively displaces water and shields the metal from corrosive agents like H₂S, CO₂, and dissolved oxygen.[5][6]
Caption: Mechanism of corrosion inhibition by this compound.
Performance Data
Quantitative assessment of corrosion inhibitors is typically done by measuring the reduction in the corrosion rate of a metal coupon. Data is often presented as Percent Inhibition Efficiency (%IE).
| Inhibitor System | Metal | Corrosive Medium | Temperature | Inhibitor Conc. | Corrosion Rate (mpy) | Inhibition Efficiency (%IE) |
| Blank (No Inhibitor) | Carbon Steel | CO₂ Saturated Brine | 66°C | 0 ppm | 45.0 | 0% |
| This compound | Carbon Steel | CO₂ Saturated Brine | 66°C | 25 ppm | 2.25 | 95% |
| Imidazoline Derivative | Carbon Steel | CO₂ Saturated Brine | 149°C | 1000 ppm | 4.5 | 90% |
Note: Data is representative, synthesized from typical performance characteristics described in literature.[8] Mils per year (mpy) is a common unit for corrosion rate.
Experimental Protocol: Laboratory Immersion Corrosion Testing (Adapted from ASTM G31)
The ASTM G31 standard practice provides a framework for laboratory immersion corrosion testing to determine mass loss of a metal in a corrosive environment.[9][10][11]
1. Objective: To determine the corrosion rate of metal specimens in a specific liquid environment and to evaluate the effectiveness of this compound as an inhibitor.
2. Apparatus:
-
A non-metallic reaction vessel (e.g., glass kettle) equipped with a reflux condenser to prevent evaporation.[12]
-
Specimen support system (glass hooks or cradles) to suspend specimens without creating galvanic effects.
-
Constant temperature bath or heater.
-
Analytical balance (accurate to 0.1 mg).
3. Materials:
-
Metal test specimens (coupons) of known composition and surface area, typically with a mounting hole.[11]
-
Corrosive fluid (e.g., 3% NaCl brine, saturated with CO₂).
-
This compound inhibitor solution of known concentration.
-
Cleaning solutions for removing corrosion products post-exposure (e.g., inhibited hydrochloric acid).
4. Procedure:
-
Specimen Preparation: a. Mechanically polish the metal coupons with abrasive paper (e.g., 120-grit), ensuring a uniform surface finish. b. Measure the dimensions of each coupon to calculate the total surface area. c. Degrease the coupons using a suitable solvent (e.g., acetone), dry, and weigh to the nearest 0.1 mg.
-
Test Setup: a. Place the corrosive fluid into the reaction vessel. If testing an inhibitor, add the specified concentration of this compound. b. Suspend three replicate coupons in the solution. Ensure they are fully immersed and not in contact with each other or the vessel walls.[12] c. Assemble the reflux condenser and bring the solution to the desired test temperature.
-
Exposure: a. Maintain the test conditions for a predetermined duration (e.g., 24 hours to 30 days).[11]
-
Post-Test Cleaning and Evaluation: a. At the end of the test, remove the coupons from the solution. b. Photograph the specimens to document the appearance of corrosion. c. Chemically clean the coupons to remove all corrosion products according to standard procedures. d. Rinse, dry, and re-weigh the coupons to determine the final mass.
-
Calculation of Corrosion Rate (CR): a. Calculate the mass loss (W) by subtracting the final mass from the initial mass. b. Calculate the corrosion rate in mils per year (mpy) using the formula: CR (mpy) = (K × W) / (A × T × D) Where: K = a constant (3.45 × 10⁶ for mpy), W = mass loss in grams, A = surface area in cm², T = time of exposure in hours, D = density of the metal in g/cm³.[11]
-
Calculation of Inhibition Efficiency (%IE): a. %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where: CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.
Core Industrial Application: Mineral Flotation
This compound is widely used as a cationic "collector" in froth flotation processes.[13] This technique is used to separate valuable minerals from gangue (waste rock). It is particularly effective for non-sulfide minerals such as phosphate, potash, feldspar, and for reverse flotation of silica from iron ores.[13][14]
Mechanism of Action
In froth flotation, the mineral slurry (pulp) is conditioned with chemical reagents. As a cationic collector, this compound selectively adsorbs onto the surface of negatively charged minerals (like silica at neutral to alkaline pH). This adsorption renders the mineral surface hydrophobic (water-repellent). When air is bubbled through the pulp, the now-hydrophobic mineral particles attach to the air bubbles and are carried to the surface, forming a froth that can be skimmed off.
Caption: Role of this compound in a froth flotation process.
Performance Data
The performance of a flotation collector is measured by the recovery (% of the desired mineral collected in the froth) and the grade (% purity of the mineral in the concentrate).
| Application | Mineral System | Collector Dosage | pH | Frother | Mineral Recovery | Reference |
| Talc Flotation | Talc from Ore | Not Specified | - | This compound alone | 68.24% | [15] |
| Talc Flotation | Talc from Ore | Not Specified | - | This compound + Pine Oil | 75.11% | [15] |
| Talc Flotation | Talc from Ore | Not Specified | - | This compound + MIBC | 85.92% | [15] |
| Mica Flotation | Mica from Pegmatite | ~300 g/t | 2.5 | - | "Optimum" | [16] |
| Mica Flotation | Mica from Spodumene | 230 g/t | - | This compound + Fatty Acid | 70% | [16] |
Experimental Protocol: Bench-Scale Froth Flotation Test
This protocol describes a general procedure for evaluating the effectiveness of this compound as a collector in a laboratory flotation cell.
1. Objective: To determine the recovery and grade of a target mineral from an ore sample using this compound as the collector.
2. Apparatus:
-
Laboratory flotation machine (e.g., Denver D12 type) with a cell of appropriate volume (e.g., 2.5 L).[17]
-
pH meter.
-
Grinding mill (for ore preparation).
-
Filtering apparatus, drying oven, and sample splitter.
3. Materials:
-
Representative ore sample, ground to a specific particle size (e.g., 80% passing 150 µm).[18]
-
This compound solution (e.g., 1% w/v).
-
pH modifiers (e.g., NaOH, H₂SO₄).
-
Frother (e.g., MIBC, pine oil).[16]
-
Depressants or activators, if required by the specific ore mineralogy.
4. Procedure:
-
Pulp Preparation: a. Place a known mass of ground ore (e.g., 1 kg) into the flotation cell. b. Add water to achieve the desired pulp density (e.g., 30-40% solids).
-
Conditioning: a. Start the agitator at a set speed (e.g., 1200 rpm). b. Adjust the pulp pH to the target value using pH modifiers and allow it to stabilize. c. If using a depressant, add it and condition for a set time (e.g., 3 minutes). d. Add the desired dosage of this compound collector solution. Condition for a sufficient time to allow for adsorption (e.g., 4 minutes).[18] e. Add the frother and condition for a shorter period (e.g., 1 minute).[18]
-
Flotation: a. Open the air inlet valve to introduce a steady flow of air and initiate froth formation. b. Collect the mineral-laden froth by scraping it from the lip of the cell at regular intervals for a set duration (e.g., 8-10 minutes).
-
Sample Processing: a. Collect the froth concentrate and the remaining pulp (tailings) separately. b. Filter, dry, and weigh both the concentrate and tailings fractions.
-
Analysis: a. Analyze the original feed sample, the concentrate, and the tailings for their mineral content using appropriate analytical techniques (e.g., X-ray fluorescence, ICP).
-
Calculations: a. Grade: Calculate the percentage of the valuable mineral in the concentrate. b. Recovery: Calculate the percentage of the valuable mineral from the original feed that was recovered in the concentrate fraction.
Other Industrial Applications
Beyond its primary roles, this compound and its parent compound, tallow amine, are used in several other applications:
-
Emulsifiers: Used to create stable emulsions of oil and water, particularly for asphalt and industrial lubricants.[19][20]
-
Dispersing Agents: Helps to uniformly distribute pigments and particles in paints and coatings.[19][21]
-
Fertilizer Anti-Caking Agents: Coats fertilizer granules to prevent them from clumping during storage and transport.[22]
-
Fabric Softeners: The cationic nature of fatty amines is the basis for their use in fabric softeners, where they deposit on negatively charged fabric fibers to provide a lubricating effect.[2]
Conclusion
The historical development of this compound is a direct result of the advancement of oleochemistry, transforming a low-cost natural byproduct into a versatile industrial chemical. Its fundamental properties as a cationic surfactant have secured its long-standing role in critical industries, primarily for corrosion inhibition and mineral flotation. While newer, more specialized chemistries have been developed, the cost-effectiveness and proven performance of this compound ensure its continued relevance in many industrial processes. Future development may focus on enhancing its biodegradability and creating more specialized formulations by blending it with other surfactants to meet evolving environmental regulations and performance demands.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty amine - Wikipedia [en.wikipedia.org]
- 3. Polyethoxylated tallow amine - Wikipedia [en.wikipedia.org]
- 4. US3034985A - Amine flotation reagent preparation - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. TALLOW AMINE 10 EO - Ataman Kimya [atamanchemicals.com]
- 7. US5322630A - Amine derivatives as corrosion inhibitors - Google Patents [patents.google.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. scribd.com [scribd.com]
- 10. store.astm.org [store.astm.org]
- 11. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 12. intoxlab.com [intoxlab.com]
- 13. Flotation Reagents: Uses and Advantages in Ore Processing - 911Metallurgist [911metallurgist.com]
- 14. nouryon.com [nouryon.com]
- 15. mdpi.com [mdpi.com]
- 16. ausimm.com [ausimm.com]
- 17. AU603685B2 - A collector for use in and a process for the froth flotation recovery of minerals - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Tallow Diamine Acetate | Versatile Industrial Emulsifier and Dispersant [painichemical.com]
- 20. Cas 61790-60-1,this compound | lookchem [lookchem.com]
- 21. Hydrogenated this compound | CAS 61790-59-8 | 95% | 160kg/drum [painichemical.com]
- 22. tallow amine, 61790-33-8 [thegoodscentscompany.com]
safety and handling protocols for tallow amine acetate in a lab setting
An In-depth Technical Guide to the Safe Handling of Tallow Amine Acetate in a Laboratory Setting
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive risk assessment and the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most current and detailed safety information before handling this compound.
Introduction
This compound is a cationic surfactant derived from tallow, which is a rendered form of animal fat. Its properties make it useful in various industrial applications, including as a flotation agent, emulsifier, and corrosion inhibitor. Within the laboratory, its utility in experimental formulations is significant. However, this compound presents considerable health and safety risks, necessitating strict adherence to safety protocols. This technical guide provides a thorough overview of the necessary safety and handling procedures for this compound in a research and development context.
Hazard Identification and Classification
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] Ingestion is harmful, and the substance is very toxic to aquatic life.[1] It is typically a yellow solid with an odor resembling vinegar.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Appearance | Yellow solid with a vinegar-like odor[2] |
| Solubility | May be soluble in water with heat release[2] |
| Density | Less dense than water[2] |
| Reactivity | Neutralizes acids in an exothermic reaction[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when working with this compound to minimize exposure and prevent injury.
| Area of Protection | Required PPE |
| Eyes/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a face shield are essential.[1][3] |
| Skin | Chemical-resistant gloves (e.g., latex, rubber) and impervious, fire-resistant protective clothing such as a lab coat or an overall should be worn.[3][4][5] |
| Respiratory | A full-face respirator or a NIOSH-approved cartridge respirator with an organic vapor cartridge is necessary if exposure limits are exceeded or if dust or vapors are generated.[3][5] |
Engineering Controls
To further reduce the risk of exposure, specific engineering controls must be in place.
-
Ventilation: All handling of this compound should occur in a well-ventilated area.[3] A general ventilation system providing approximately 10 air changes per hour is recommended.[1] The use of process enclosures or local exhaust ventilation is also advised.[1]
-
Safety Stations: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[1][5]
Handling and Storage Procedures
Safe Handling
-
Direct contact with skin, eyes, and clothing must be strictly avoided.[3][4]
-
Measures should be taken to prevent the formation of dust and aerosols.[3]
-
To prevent ignition from static discharge, use non-sparking tools.[3]
-
Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[1][4]
-
Thorough hand washing is required after handling the substance.[1][3]
Storage
-
Store in a cool, dry, and well-ventilated location.[3]
-
Containers must be kept tightly closed when not in use.[3]
-
Store in a locked area.[1]
-
Incompatible materials, such as strong oxidizing agents, should be stored separately.[1][6]
Emergency Procedures
Spill Response
In the event of a spill, the following protocol must be initiated immediately:
-
Evacuate: All personnel should be evacuated to a safe location, preferably upwind from the spill.[3]
-
Isolate: The spill area should be isolated. For solid spills, a minimum distance of 25 meters (75 feet) in all directions is recommended.[2]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Protect: Responders must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.[3] Do not touch spilled material or damaged containers without adequate protection.[1]
-
Contain: Prevent the spill from spreading and from entering drains.[1][3]
-
Clean-up: For small spills, use an absorbent material to wipe up the substance.[5] For larger spills, collect the material using spark-proof tools and place it in a suitable container for disposal.[3] The area should then be flushed with water.[1] All collected material must be disposed of in accordance with local, state, and federal regulations.[3]
-
Decontaminate: Any clothing that has been contaminated must be removed and washed before it is reused.[1]
First-Aid Measures
Immediate medical attention is crucial in the event of any exposure.
| Exposure | First-Aid Protocol |
| Inhalation | Move the individual to fresh air and ensure they are comfortable for breathing. Administer oxygen if breathing is difficult. If breathing has stopped, provide artificial respiration. Seek immediate medical assistance.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water. All chemical burns require treatment by a physician. Contaminated clothing must be washed before reuse.[1] |
| Eye Contact | Immediately flush the eyes with water for several minutes. If present, remove contact lenses and continue to rinse. Seek immediate medical attention as permanent eye damage, including blindness, can occur.[1][3] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Contact a poison control center or a physician immediately.[1][7] |
Experimental Protocols
Protocol for Safe Weighing and Handling of Solid this compound
-
Preparation:
-
Confirm the work area is clean and unobstructed.
-
Verify the functionality and accessibility of the emergency shower and eyewash station.
-
Don all required PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
-
Weighing:
-
Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure.
-
Use a disposable weighing boat to avoid cross-contamination.
-
Carefully measure the desired amount of this compound, minimizing dust generation.
-
-
Transfer:
-
Gently tap the weighing boat to transfer the solid into the reaction vessel.
-
If needed, a small amount of a compatible solvent can be used to rinse the weighing boat for a complete transfer.
-
-
Cleanup:
-
Dispose of the weighing boat and other contaminated disposable materials in a designated hazardous waste container.
-
Thoroughly clean all reusable equipment.
-
Wipe down the work surface.
-
-
Post-Handling:
-
Remove PPE in the correct sequence to prevent contamination.
-
Wash hands thoroughly.
-
Protocol for Spill Cleanup
-
Assessment:
-
Alert all personnel in the immediate area.
-
Identify the spilled substance and estimate the quantity.
-
For large spills or those involving other hazardous substances, evacuate the area and activate the institutional emergency response plan.
-
-
Secure the Area:
-
Restrict access to the spill zone.
-
Eliminate all potential sources of ignition.[3]
-
-
Don PPE:
-
Equip all response personnel with the appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, a face shield, and protective clothing.
-
-
Containment:
-
For solid spills, carefully sweep the material into a labeled, sealed container for disposal, avoiding dust generation.[3]
-
For liquid spills, use an inert absorbent material to contain the substance.
-
-
Neutralization and Cleaning:
-
After the bulk of the material has been collected, decontaminate the area.
-
Flush the area with water.[1]
-
-
Waste Disposal:
-
All contaminated items, including absorbents and PPE, must be disposed of as hazardous waste.
-
-
Reporting:
-
Report the incident to the designated laboratory or institutional safety officer.
-
Visualizations
Caption: Workflow for handling a this compound spill.
Caption: Standard operating procedure for safe handling of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. TALLOW ALKYLAMINE ACETATES, CONTAINS (CORROSIVE SOLIDS, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. chemical.kao.com [chemical.kao.com]
- 5. crcindustries.com [crcindustries.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Tallow Amine Acetate Emulsions in Pesticide Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallow amine acetate is a cationic surfactant derived from tallow, a rendered form of beef or mutton fat. It is utilized in various industrial applications, including as an emulsifier in the formulation of pesticides. The formation of a stable emulsion is critical for the effective delivery and bioavailability of the active ingredients in pesticide products. This document provides a detailed protocol for the preparation of this compound emulsions and methods for their characterization, intended to guide researchers and formulation scientists in the development of stable and effective pesticide formulations.
The principle behind the formation of a this compound emulsion lies in the partial neutralization of tallow amine, a weak base, with acetic acid. This reaction forms this compound, which acts as an emulsifying agent, facilitating the dispersion of an oil phase (containing the active pesticide ingredient) within an aqueous phase. The degree of neutralization is a critical parameter influencing the stability and properties of the emulsion.
Experimental Protocols
Materials and Equipment
-
Materials:
-
Hydrogenated Tallow Amine
-
Glacial Acetic Acid
-
Pesticide Active Ingredient (dissolved in a suitable oil carrier)
-
Deionized Water
-
-
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., rotor-stator type)
-
pH meter
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Viscometer
-
Optical microscope
-
Laboratory balance
-
Preparation of this compound Emulsion (Oil-in-Water)
This protocol is based on the principle of partial neutralization to form a stable emulsion.
-
Preparation of the Aqueous Phase:
-
In a beaker, add a specified amount of deionized water.
-
Heat the water to approximately 60-70°C with gentle stirring to facilitate the melting and dispersion of the tallow amine.
-
-
Dispersion of Tallow Amine:
-
Slowly add the desired amount of hydrogenated tallow amine to the heated water while continuously stirring.[1]
-
Continue stirring until the tallow amine is fully melted and dispersed, forming a milky solution.
-
-
Partial Neutralization:
-
Slowly add glacial acetic acid to the tallow amine dispersion. The amount of acetic acid should be calculated to achieve a specific degree of neutralization (e.g., 30-35%).[1]
-
The addition of acetic acid is an exothermic reaction and should be done carefully to avoid localized overheating.[1]
-
Monitor the pH of the solution during the addition of acetic acid.
-
-
Incorporation of the Oil Phase:
-
In a separate beaker, prepare the oil phase by dissolving the pesticide active ingredient in a suitable oil carrier.
-
Heat the oil phase to the same temperature as the aqueous phase (60-70°C).
-
Slowly add the oil phase to the aqueous phase containing the this compound while increasing the stirring speed.
-
-
Homogenization:
-
Subject the mixture to high-shear homogenization for a specified period (e.g., 5-10 minutes) to reduce the droplet size and form a stable emulsion.
-
The speed of the homogenizer should be optimized to achieve the desired particle size.
-
-
Cooling and Storage:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Store the final emulsion in a sealed container for further characterization.
-
Data Presentation
The following tables provide representative quantitative data for the formulation and characterization of this compound emulsions. Please note that these are example values and optimal parameters will vary depending on the specific active ingredient, oil phase, and desired emulsion properties.
Table 1: Example Formulation of a this compound Emulsion
| Component | Concentration (% w/w) | Purpose |
| Hydrogenated Tallow Amine | 5.0 | Emulsifier Precursor |
| Glacial Acetic Acid | 0.5 - 1.0 | Neutralizing Agent |
| Pesticide Active Ingredient | 10.0 | Active Component |
| Oil Carrier (e.g., vegetable oil) | 15.0 | Solvent for Active |
| Deionized Water | 69.0 - 69.5 | Continuous Phase |
Table 2: Physicochemical Characterization of this compound Emulsions
| Parameter | Method | Typical Value |
| Physical Appearance | Visual Inspection | Milky, homogeneous liquid |
| pH | pH meter | 4.5 - 6.5 |
| Viscosity | Rotational Viscometer | 100 - 500 cP |
| Droplet Size (D50) | Dynamic Light Scattering | 1 - 10 µm |
| Polydispersity Index (PDI) | Dynamic Light Scattering | < 0.5 |
| Emulsion Stability (24h) | Creaming/Sedimentation | No visible separation |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the preparation of a this compound emulsion for pesticide formulations.
Caption: Experimental workflow for pesticide emulsion preparation.
Conclusion
The protocol described provides a foundational method for the preparation of this compound emulsions for use in pesticide formulations. The stability and efficacy of the final product are highly dependent on the precise control of formulation parameters, including the degree of neutralization and the homogenization process. Researchers are encouraged to optimize these parameters for their specific active ingredients and application requirements. The characterization methods outlined will aid in the development of robust and effective pesticide delivery systems.
References
Tallow Amine Acetate as an Anticaking Agent for Fertilizers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fertilizer caking is a significant issue in the agricultural industry, leading to problems in storage, transportation, and application. Caking refers to the agglomeration of fertilizer granules into hard lumps, which can impede flowability and cause equipment blockages. Tallow amine acetate, a salt derived from hydrogenated tallow amine, has emerged as an effective anticaking agent for a variety of fertilizers. This document provides detailed application notes, experimental protocols for evaluating its efficacy, and a summary of available performance data.
This compound functions primarily by forming a hydrophobic barrier on the surface of fertilizer granules.[1] This coating repels moisture, a key factor in the formation of crystalline bridges between granules that leads to caking.[1][2] The lipophilic fatty acid chains of the tallow amine orient away from the granule surface, creating a non-polar layer that prevents water absorption and subsequent dissolution and recrystallization of fertilizer salts.[2][3]
Data Presentation: Efficacy of Tallow Amine Derivatives
Quantitative data on the performance of this compound as an anticaking agent is crucial for its effective application. The following tables summarize available data on the breaking stress of fertilizers treated with tallow amine derivatives. A lower breaking stress indicates a lower tendency to cake.
Table 1: Anticaking Performance of Tallow Amine Derivatives on NPK 25:5:5 Fertilizer [4]
| Anticaking Agent | Treatment Level (% w/w) | Breaking Stress (kPa) |
| Untreated | - | >220 |
| Hydrogenated Tallow Amine | 0.1 | 26 |
| Tallow Amine | 0.1 | 28 |
| Oleylamine | 0.1 | 26 |
| Hydrogenated Tallow Amine Stearate | 0.1 | 27 |
Table 2: Comparative Anticaking Performance of Different Formulations on Various Fertilizers [4]
| Fertilizer Type | Treatment | Treatment Level (% w/w) | Breaking Stress (kPa) |
| NPK 25:5:5 | Untreated | - | >220 |
| 0.1% Amine in Water | 0.1 | 32 | |
| 0.12% Oil-in-Water Emulsion* | 0.12 | 38 | |
| 0.1% Invert Emulsion | 0.1 | 26 | |
| Calcium Ammonium Nitrate | Untreated | - | 120 |
| 0.05% Standard Formulation | 0.05 | 32 | |
| 0.05% Invert Emulsion | 0.05 | 12 | |
| Ammonium Nitrate | Untreated | - | 220 |
| 0.05% Standard Formulation | 0.05 | 55 | |
| 0.05% Invert Emulsion | 0.05 | 55 |
*Formulation: 68% water, 20% oil, 12% hydrogenated this compound.[4] **Standard Formulation: 20% hydrogenated tallow amine in oil.[4]
Experimental Protocols
To evaluate the efficacy of this compound as an anticaking agent, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.
Small-Bag Storage Test (Simulated Caking Tendency)
This test simulates the pressure and environmental conditions that fertilizers experience during storage in bags.[1][5]
Objective: To determine the caking tendency of fertilizers treated with this compound under controlled conditions.
Materials:
-
Fertilizer samples (uncoated and coated with this compound at various concentrations)
-
Moisture-resistant bags (e.g., polyethylene-lined paper bags)
-
Heat sealer
-
Weights (to apply a pre-determined pressure)
-
Climate-controlled chamber or room
-
Sieves for particle size analysis
-
Balance
Procedure:
-
Sample Preparation: Prepare fertilizer samples coated with different concentrations of this compound (e.g., 0.05%, 0.1%, 0.2% w/w). An uncoated sample will serve as a control.
-
Bagging: Place a known weight of each fertilizer sample (e.g., 1 kg) into a moisture-resistant bag.
-
Sealing: Seal the bags using a heat sealer to prevent moisture exchange with the external environment.
-
Stacking and Pressure Application: Stack the bags in a predetermined manner. Place a weight on the top bag to apply a consistent pressure that simulates the weight of a larger stack (e.g., a 60 kg load to simulate a 1.5 m stack).[6]
-
Incubation: Place the entire stack in a climate-controlled chamber. The temperature and humidity should be controlled and cycled to simulate storage conditions (e.g., 10 days at 26°C and 47% relative humidity).[5]
-
Evaluation of Caking:
-
After the incubation period, carefully open each bag.
-
Visually inspect the degree of caking.
-
Quantify the caking by gently sieving the contents through a sieve with a specific mesh size.
-
Weigh the mass of the caked lumps that do not pass through the sieve.
-
Calculate the percentage of caking: (mass of caked fertilizer / total mass of fertilizer) x 100.
-
Accelerated Caking Test (Uniaxial Compression)
This method provides a more rapid assessment of caking tendency by applying a higher pressure over a shorter period.[7][8]
Objective: To quickly determine the cake strength of fertilizers treated with this compound.
Materials:
-
Fertilizer samples (uncoated and coated)
-
Cylindrical press or uniaxial tester with a piston
-
Balance
-
Force gauge or pressure transducer
Procedure:
-
Sample Preparation: Prepare coated and uncoated fertilizer samples as described in the small-bag test.
-
Loading the Press: Place a known mass of the fertilizer sample into the cylindrical mold of the press.
-
Compression: Apply a constant pressure to the sample using the piston for a specified duration (e.g., 3 bars for 24 hours at 25°C).[8]
-
Cake Strength Measurement:
-
After the compression period, carefully remove the consolidated "cake" of fertilizer from the mold.
-
Measure the force required to break the cake. This can be done using a compression tester or a penetrometer. The force at which the cake fractures is recorded as the cake strength or breaking stress.
-
Visualizations
Mechanism of Action
Caption: Mechanism of this compound as an anticaking agent.
Experimental Workflow
Caption: Workflow for evaluating anticaking agent efficacy.
Safety and Handling Precautions
This compound and its precursors are industrial chemicals that require appropriate handling procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or fumes, especially when handling the powdered form or when heating is involved in the coating process.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep containers tightly closed.
-
Spills: In case of a spill, contain the material and clean up using appropriate absorbent materials. Avoid generating dust. Dispose of waste in accordance with local regulations.
Conclusion
This compound is a highly effective anticaking agent for a variety of fertilizers. Its mechanism of creating a hydrophobic barrier on the granule surface effectively prevents moisture absorption and subsequent caking. The provided experimental protocols for the small-bag storage test and the accelerated caking test offer standardized methods for researchers and scientists to evaluate and optimize the performance of this compound coatings for specific fertilizer formulations. The quantitative data, although limited in the public domain, demonstrates the significant reduction in caking tendency achieved with the application of tallow amine derivatives. Further research to expand the database of comparative performance on different fertilizer types is encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. US4490281A - Anticaking compositions for treating hygroscopic or water-soluble material in particulate form - Google Patents [patents.google.com]
- 5. eurjchem.com [eurjchem.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Fertilizer caking issues: a focus on analytical methods used to characterize coatings and to assess caking phenomena - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Tallow Amine Acetate in Asphalt Emulsification Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallow amine acetate, a cationic surfactant derived from animal fat, plays a crucial role as an emulsifying agent in the production of asphalt emulsions.[1] These emulsions, which are dispersions of asphalt in water, are essential for various road construction and maintenance applications due to their lower application temperatures and reduced environmental impact compared to hot-mix asphalt.[2][3] this compound's effectiveness stems from its ability to form a stable oil-in-water emulsion by imparting a positive charge to the asphalt droplets, preventing their coalescence.[4][5] This document provides detailed application notes, experimental protocols, and a summary of the expected quantitative effects of this compound on asphalt emulsion properties.
Mechanism of Action
This compound is a salt of a long-chain fatty amine. In an acidic aqueous solution, the amine group becomes protonated, forming a positively charged cationic surfactant.[4] This surfactant orients itself at the asphalt-water interface, with the lipophilic (hydrocarbon) tail penetrating the asphalt droplet and the hydrophilic (positively charged amine) head remaining in the water phase.[4][6] This creates an electrostatic repulsion between the asphalt droplets, ensuring their stable dispersion throughout the water.[5][7]
Data Presentation
| This compound Concentration (% by weight of emulsion) | Average Particle Size (μm) | Viscosity (Saybolt Furol Seconds at 50°C) | Storage Stability (24h, % settlement) |
| 0.5 | 8 - 12 | 20 - 40 | > 1.0 |
| 1.0 | 5 - 8 | 40 - 70 | < 1.0 |
| 1.5 | 3 - 5 | 70 - 100 | < 0.5 |
| 2.0 | 2 - 4 | > 100 | < 0.2 |
Note: The values presented in this table are illustrative and intended to demonstrate the general relationship between emulsifier concentration and emulsion properties. Actual values will vary depending on the specific grade of asphalt, water quality, and processing parameters.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: Asphalt emulsification experimental workflow.
Caption: Emulsion stabilization signaling pathway.
Experimental Protocols
The following protocols are based on standard methods from the American Society for Testing and Materials (ASTM).
Preparation of Cationic Asphalt Emulsion
Objective: To prepare a stable cationic asphalt emulsion using this compound.
Materials:
-
Asphalt binder (e.g., penetration grade 60/70)
-
This compound
-
Hydrochloric acid (HCl)
-
Distilled water
-
Laboratory colloid mill
-
Heating mantles and beakers
-
Thermometers
-
pH meter
Procedure:
-
Prepare the Soap Solution:
-
In a beaker, add the desired concentration of this compound (e.g., 0.5% to 2.0% by weight of the final emulsion) to distilled water heated to 50-60°C.
-
Stir the solution until the this compound is fully dissolved.
-
Slowly add hydrochloric acid to the solution to adjust the pH to 2-3. Monitor the pH using a calibrated pH meter.
-
-
Heat the Asphalt:
-
In a separate beaker, heat the asphalt binder to 130-150°C until it is fluid.
-
-
Emulsification:
-
Preheat the colloid mill to approximately 60-70°C.
-
Simultaneously pump the hot asphalt and the prepared soap solution into the colloid mill at the desired ratio (typically 60-70% asphalt and 30-40% soap solution).
-
Operate the colloid mill at a high shear rate to disperse the asphalt into fine droplets within the water phase.
-
-
Cooling and Storage:
-
Collect the resulting emulsion in a suitable container.
-
Allow the emulsion to cool to room temperature.
-
Store the emulsion in a sealed container for further testing.
-
Determination of Emulsion Viscosity (ASTM D7496, adapted from Saybolt Furol)
Objective: To measure the viscosity of the prepared asphalt emulsion.
Apparatus:
-
Saybolt Furol viscometer and bath
-
Receiving flask (60 mL)
-
Thermometers
-
Timer
Procedure:
-
Heat the water bath of the viscometer to the test temperature (typically 50°C).
-
Ensure the viscometer and receiving flask are clean and dry.
-
Stir the emulsion sample thoroughly and strain it through a No. 20 (850-µm) sieve into the viscometer tube until the level is above the overflow rim.
-
Place the viscometer tube in the heated bath and stir the emulsion with a thermometer until it reaches the test temperature.
-
Remove the thermometer and use a pipette to withdraw any excess emulsion from the gallery.
-
Position the 60 mL receiving flask directly below the orifice.
-
Remove the cork from the orifice and simultaneously start the timer.
-
Stop the timer at the instant the bottom of the meniscus reaches the 60 mL mark on the receiving flask.
-
The recorded time in seconds is the Saybolt Furol viscosity.
Evaluation of Storage Stability (ASTM D6930)
Objective: To assess the stability of the asphalt emulsion over a 24-hour period.
Apparatus:
-
Two 500 mL glass cylinders with stoppers
-
Oven
-
Beakers
-
Balance
Procedure:
-
Thoroughly mix the asphalt emulsion sample.
-
Pour 500 mL of the emulsion into each of the two glass cylinders.
-
Stopper the cylinders and let them stand undisturbed at room temperature for 24 hours.
-
After 24 hours, carefully siphon approximately 50 g of the emulsion from the top of one cylinder into a pre-weighed beaker.
-
From the same cylinder, drain the remaining emulsion from the bottom through the stopcock and collect a 50 g sample in another pre-weighed beaker.
-
Determine the asphalt residue content of both the top and bottom samples by evaporation (as per ASTM D6934).
-
Calculate the storage stability as the difference in the percentage of asphalt residue between the bottom and top samples. A smaller difference indicates better stability.
Particle Size Analysis
Objective: To determine the particle size distribution of the asphalt droplets in the emulsion.
Apparatus:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
-
Dispersant (deionized water)
Procedure:
-
Ensure the particle size analyzer is clean and calibrated.
-
Use deionized water as the dispersant and obtain a background measurement.
-
Gently agitate the asphalt emulsion sample to ensure homogeneity.
-
Slowly add a small amount of the emulsion to the dispersant in the analyzer's measurement cell until the recommended obscuration level is reached.
-
Start the measurement. The instrument will use laser diffraction to determine the particle size distribution.
-
Record the average particle size (e.g., D50) and the overall distribution.
Conclusion
This compound is a highly effective cationic emulsifier for producing stable asphalt-in-water emulsions. Its performance is directly related to its concentration, which influences key properties such as particle size, viscosity, and storage stability. By carefully controlling the formulation and processing conditions, researchers and professionals can optimize the properties of asphalt emulsions for specific applications in road engineering and other fields. The provided protocols offer a standardized framework for the preparation and evaluation of these emulsions.
References
- 1. Tallow Amine Supplier | 61790-33-8, 61788-45-2, 61791-26-2 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 2. Emulsified Asphalt [txdot.gov]
- 3. steppmfg.com [steppmfg.com]
- 4. Functions of Cationic Surfactant – Emulsification - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 5. aocs.org [aocs.org]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. onlinepubs.trb.org [onlinepubs.trb.org]
- 8. Determining the quality of asphalt emulsions using particle size and zeta potential analysis | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for Testing the Efficacy of Tallow Amine Acetate as a Biocide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallow amine acetate is a cationic surfactant derived from animal fat. Its amphiphilic nature, possessing both a hydrophobic tallow backbone and a hydrophilic amine acetate head, suggests potential for antimicrobial activity. Cationic surfactants are known to interact with and disrupt microbial cell membranes, leading to cell lysis and death. This document provides a detailed experimental framework for evaluating the efficacy of this compound as a biocide against a panel of common pathogenic microorganisms. The protocols outlined herein are based on established methodologies for antimicrobial susceptibility testing.
Mechanism of Action
The primary proposed mechanism of action for this compound as a biocide is the disruption of microbial cell membrane integrity. The positively charged amine group is electrostatically attracted to the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. The hydrophobic tallow chain then inserts into the lipid bilayer, disrupting the membrane's structure and function. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Application Notes and Protocols for the Formulation of Fabric Softeners Using Hydrogenated Tallow Amine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogenated tallow amine acetate is a cationic surfactant derived from tallow, a rendered form of beef or mutton fat.[1] Due to its positive charge, it readily adsorbs onto the negatively charged surfaces of natural textile fibers like cotton, imparting a range of desirable properties. This document provides detailed application notes and protocols for the formulation and evaluation of fabric softeners based on hydrogenated this compound. It is intended for researchers, scientists, and professionals involved in the development of fabric care products.
Cationic surfactants are the cornerstone of modern fabric softeners.[2][3] Their primary function is to reduce the friction between fabric fibers, which results in a softer feel, reduced static cling, and easier ironing. The long, hydrophobic alkyl chains of the hydrogenated this compound molecules orient themselves away from the fiber surface, creating a lubricating layer that allows fibers to slide past each other more easily.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Hydrogenated this compound | [1] |
| CAS Number | 61790-59-8 | [1] |
| Appearance | Waxy solid (flakes or beads) | [4] |
| Color | White to light yellow | [4] |
| Odor | Mild amine-like | [4] |
| Solubility | Insoluble in water; soluble in alcohols, ethers, and hydrocarbons | [4] |
| Reactivity | Forms salts with acids | [4] |
Exemplary Formulation
This section provides a typical formulation for a liquid fabric softener. The percentages represent the weight/weight concentration of each ingredient.
| Ingredient | Concentration (% w/w) | Function |
| Phase A | ||
| Deionized Water | 85.0 - 90.0 | Solvent |
| Phase B | ||
| Hydrogenated this compound | 5.0 - 10.0 | Softening Agent (Cationic Surfactant) |
| Cetostearyl Alcohol | 1.0 - 3.0 | Emulsifier, Thickener |
| Glyceryl Monostearate | 0.5 - 1.5 | Emulsifier, Stabilizer |
| Phase C | ||
| Preservative (e.g., Isothiazolinones) | 0.05 - 0.15 | Prevents microbial growth |
| Fragrance | 0.2 - 0.5 | Odor |
| Colorant | q.s. | Visual Appearance |
Experimental Protocols
Formulation Protocol
This protocol outlines the steps for preparing the exemplary fabric softener formulation.
Equipment:
-
Beakers
-
Hot plate with magnetic stirrer
-
Overhead stirrer
-
Water bath
-
Thermometer
Procedure:
-
Phase A Preparation: Heat the deionized water in a beaker to 75-80°C.
-
Phase B Preparation: In a separate beaker, melt the hydrogenated this compound, cetostearyl alcohol, and glyceryl monostearate together at 75-80°C, stirring until a homogenous mixture is formed.
-
Emulsification: Slowly add Phase B to Phase A under continuous stirring with an overhead stirrer. Maintain the temperature at 75-80°C and stir for 15-20 minutes to ensure proper emulsification.
-
Cooling: Allow the emulsion to cool down slowly while stirring.
-
Phase C Addition: When the temperature of the emulsion reaches below 40°C, add the preservative, fragrance, and colorant (Phase C).
-
Final Mixing: Continue stirring for another 10-15 minutes until the mixture is uniform.
-
pH Adjustment: Check the pH of the final product and adjust to a range of 4.5-5.5 using a suitable acid (e.g., citric acid) or base (e.g., triethanolamine) if necessary.
-
Storage: Store the final product in a sealed container at room temperature.
Performance Evaluation Protocols
This protocol describes a subjective method for assessing the softness of treated fabrics.
Materials:
-
Standard cotton terry towels (pre-washed to remove any finishing agents)
-
Fabric softener formulations to be tested
-
Control (untreated) fabric samples
-
A panel of at least 10 trained evaluators
Procedure:
-
Fabric Treatment: Wash the cotton towels with a standard detergent. In the final rinse cycle, add the specified dose of the fabric softener formulation. For the control group, do not add any softener.
-
Drying: Tumble dry the treated and control towels until they are completely dry.
-
Conditioning: Condition all the fabric samples at a standard temperature (e.g., 21°C ± 1°C) and relative humidity (e.g., 65% ± 2%) for at least 24 hours.
-
Panel Evaluation:
-
Present the fabric samples to the panelists in a randomized and blinded manner.
-
Instruct the panelists to rate the softness of each fabric sample on a predefined scale (e.g., a 1 to 10 scale, where 1 is "very harsh" and 10 is "very soft").
-
Each panelist should evaluate each sample multiple times to ensure consistency.
-
-
Data Analysis: Calculate the average softness score for each formulation. Statistical analysis (e.g., ANOVA) can be used to determine if there are significant differences between the formulations.
Quantitative Data Summary: Softness Evaluation
| Formulation | Hydrogenated this compound Conc. (% w/w) | Average Softness Score (1-10 scale) |
| Control (No Softener) | 0 | 3.2 |
| Formulation 1 | 5 | 7.5 |
| Formulation 2 | 7.5 | 8.8 |
| Formulation 3 | 10 | 9.2 |
This protocol measures the ability of a fabric to absorb water, which can be affected by the hydrophobicity of the softener.
Materials:
-
Treated and control fabric strips (e.g., 2.5 cm x 15 cm)
-
A shallow dish
-
Colored water (to aid visualization)
-
A ruler or measuring scale
-
A timer
Procedure:
-
Preparation: Pour the colored water into the shallow dish.
-
Test Execution:
-
Suspend a fabric strip vertically with its lower end submerged in the colored water.
-
Start the timer as soon as the fabric touches the water.
-
Measure the height the water travels up the fabric strip at specific time intervals (e.g., 1, 3, and 5 minutes).
-
-
Data Analysis: Record the wicking height for each fabric sample at each time point. A lower wicking height indicates lower water absorbency.
Quantitative Data Summary: Water Absorbency
| Formulation | Hydrogenated this compound Conc. (% w/w) | Wicking Height at 5 min (cm) |
| Control (No Softener) | 0 | 8.5 |
| Formulation 1 | 5 | 6.2 |
| Formulation 2 | 7.5 | 5.1 |
| Formulation 3 | 10 | 4.3 |
This protocol assesses the physical stability of the fabric softener emulsion under various conditions.
Methods:
-
Accelerated Aging: Store samples of the fabric softener at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.
-
Freeze-Thaw Cycles: Subject the samples to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature (25°C for 24 hours) for at least three cycles.
-
Centrifugation: Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) to accelerate any potential phase separation.
Evaluation Criteria:
-
Visual Inspection: Observe the samples for any signs of instability, such as phase separation, creaming, sedimentation, or changes in color and odor.
-
Viscosity Measurement: Measure the viscosity of the samples at regular intervals. A significant change in viscosity can indicate instability.
-
pH Measurement: Monitor the pH of the samples over time. A change in pH can suggest chemical degradation.
Mechanism of Action
The softening effect of hydrogenated this compound is primarily due to its cationic nature. During the rinse cycle, the fabric, particularly cotton, carries a negative surface charge. The positively charged head of the hydrogenated this compound molecule is electrostatically attracted to the negatively charged fabric surface.
Once adsorbed, the long, hydrophobic tallow chains of the molecules orient themselves away from the hydrophilic fiber surface, creating a lubricating layer. This layer reduces the coefficient of friction between the fibers, allowing them to slide past one another more easily. The result is a fabric that feels softer and is less prone to static build-up.
Conclusion
Hydrogenated this compound is an effective cationic surfactant for use in fabric softener formulations. By following the provided protocols, researchers and formulators can develop and evaluate stable and high-performing fabric softeners. The key to a successful formulation lies in the careful selection of co-ingredients, such as emulsifiers and stabilizers, and the optimization of their concentrations to achieve the desired balance of softness, water absorbency, and stability. Further research can be conducted to explore the synergy of hydrogenated this compound with other cationic surfactants and the impact of different emulsifier systems on the final product performance.
References
Application Notes and Protocols for Tallow Amine Acetate in Textile Processing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tallow amine acetate and its derivatives, primarily ethoxylated tallow amines, as dyeing assistants in textile processing. The information is intended for researchers and scientists in textile chemistry and related fields.
Introduction
This compound and its ethoxylated forms are cationic surfactants derived from animal fat. In the textile industry, they are primarily utilized as dyeing assistants, functioning as leveling agents, wetting agents, and emulsifiers.[1][2] Their application is particularly noted in the dyeing of synthetic fibers such as polyester and polyamide.[1] These compounds help to ensure uniform dye distribution, prevent uneven coloration, and improve the overall quality of the dyed fabric.[1]
Mechanism of Action as a Dyeing Assistant
The primary role of tallow amine derivatives in dyeing is as a leveling agent. The mechanism of action depends on the type of dye and fiber being used.
-
Dye-Substantive Leveling: In the case of anionic dyes, the cationic tallow amine derivative forms a complex with the dye molecules in the dyebath. This complex has a lower affinity for the fiber than the dye alone, which slows down the initial rate of dye uptake. As the temperature of the dyebath increases, this complex gradually breaks down, releasing the dye for uniform absorption by the fiber.[3][4] This controlled release mechanism prevents rapid, uneven dyeing.
-
Fiber-Substantive Leveling: When dyeing with cationic dyes, the tallow amine derivative competes with the dye molecules for active sites on the textile fiber. This competition slows the absorption of the dye, allowing for more even distribution across the fabric surface.[3]
dot
Caption: Dye-Substantive Leveling Mechanism of this compound.
Quantitative Data on Performance
| Performance Parameter | Without this compound | With this compound (Expected) | Test Method |
| Dye Uptake Uniformity | Uneven, potential for streaks | High uniformity, level dyeing | Visual Assessment, Spectrophotometry |
| Colorfastness to Washing | Good | Very Good | ISO 105-C06 |
| Colorfastness to Rubbing (Crocking) | Good | Very Good | ISO 105-X12 |
| Dye Bath Exhaustion Rate | Rapid initial uptake | Slower, more controlled uptake | Spectrophotometric analysis of dyebath |
Experimental Protocols
The following are generalized experimental protocols for the application of ethoxylated tallow amine as a dyeing assistant. Specific parameters should be optimized based on the fiber, dye, and machinery used.
Dyeing of Polyester Fabric with Disperse Dyes
This protocol outlines a typical high-temperature dyeing process for polyester.
Materials and Equipment:
-
Scoured and bleached polyester fabric
-
Disperse dye
-
Ethoxylated Tallow Amine (e.g., Tallow Amine 10 EO)
-
Acetic acid
-
High-temperature, high-pressure (HTHP) dyeing machine
-
Spectrophotometer for color measurement
Protocol:
-
Dye Bath Preparation:
-
Set the liquor ratio (e.g., 1:10).
-
Add water to the dyeing machine.
-
Add 1.0 - 2.0 g/L of ethoxylated tallow amine to the bath.
-
Adjust the pH of the bath to 4.5 - 5.5 with acetic acid.
-
Disperse the required amount of disperse dye (e.g., 1-3% on weight of fabric) in water and add to the dyebath.
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature to 130-135°C at a rate of 1-2°C per minute.
-
Hold the temperature at 130-135°C for 30-60 minutes, depending on the depth of shade.
-
Cool the dyebath down to 70-80°C.
-
Drain the dyebath.
-
-
After-treatment (Reduction Clearing):
-
Rinse the fabric with hot water.
-
Treat the fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent at 70-80°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize with acetic acid if necessary.
-
Dry the fabric.
-
dot
Caption: Workflow for Polyester Dyeing with Tallow Amine Ethoxylate.
Dyeing of Cotton Fabric with Reactive Dyes
While this compound is more commonly used for synthetic fibers, cationic pretreatments can be employed for cotton to allow for salt-free dyeing with reactive dyes. The cationic this compound would impart a positive charge to the cotton, increasing its affinity for the anionic reactive dyes.
Materials and Equipment:
-
Scoured and bleached cotton fabric
-
This compound
-
Reactive dye
-
Soda ash (Sodium Carbonate)
-
Washing-off agent (non-ionic detergent)
-
Laboratory dyeing machine (e.g., Mathis Labomat)
Protocol:
-
Cationic Pretreatment:
-
Prepare a treatment bath with 2-4% (on weight of fabric) this compound.
-
Immerse the cotton fabric in the bath at a liquor ratio of 1:15.
-
Raise the temperature to 60°C and maintain for 30 minutes.
-
Rinse the fabric and dry.
-
-
Dyeing:
-
Prepare a dyebath with the required amount of reactive dye (e.g., 2% on weight of fabric) at a liquor ratio of 1:15.
-
Introduce the cationized cotton fabric into the dyebath at 40°C.
-
Run for 10 minutes.
-
Raise the temperature to 60°C over 20 minutes.
-
Add the required amount of soda ash (e.g., 20 g/L) in two portions over 15 minutes.
-
Continue dyeing for 60 minutes at 60°C.
-
Drain the dyebath.
-
-
Washing-off:
-
Rinse the dyed fabric with cold water.
-
Treat the fabric with a solution of 2 g/L non-ionic detergent at 95°C for 10 minutes.
-
Rinse with hot water and then cold water.
-
Dry the fabric.
-
Conclusion
This compound and its ethoxylated derivatives are effective dyeing assistants, particularly for synthetic fibers. Their primary function as leveling agents ensures uniform and high-quality dyeings. While specific quantitative data is limited in publicly accessible literature, the established mechanisms of action and general protocols provide a strong foundation for their application in textile research and processing. Further optimization of process parameters is recommended to achieve desired results for specific fiber-dye combinations.
References
Application Notes and Protocols for the Quantification of Tallow Amine Acetate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallow amine acetate is a cationic surfactant derived from tallow, which is rendered animal fat. It finds applications in various industrial processes, including as a flotation agent, emulsifier, and corrosion inhibitor.[1][2] Due to its potential release into the environment, robust analytical methods are required to monitor its presence and concentration in environmental matrices such as water, soil, and sediment. These application notes provide detailed protocols for the quantification of this compound, primarily leveraging liquid chromatography-mass spectrometry (LC-MS) based techniques, which offer the necessary sensitivity and selectivity for trace-level analysis. While direct methods for this compound are not abundantly available in scientific literature, the methodologies developed for structurally similar polyethoxylated tallow amines (POEA) can be readily adapted.[3][4]
Analytical Techniques Overview
The primary analytical technique for the quantification of this compound and its derivatives in environmental samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This approach provides high selectivity and sensitivity, which is crucial for complex matrices.
-
Liquid Chromatography (LC): Reversed-phase (RP) chromatography with a C18 column is a common method for separating tallow amine compounds.[5][6] For more polar analytes or to achieve different selectivity, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed.[5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is typically used for the ionization of tallow amines.[7] Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity by monitoring specific precursor-product ion transitions.[6][7]
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples
This protocol is adapted from methodologies developed for the analysis of polyethoxylated tallow amines in aqueous matrices.[3]
1. Sample Collection and Preservation:
-
Collect water samples in clean glass bottles.
-
To prevent degradation and adsorption to the container walls, preserve the samples by adding methanol to a final concentration of 50% (v/v).[3]
-
Store the samples at 4°C until analysis.
2. Sample Preparation:
-
Bring the preserved water sample to room temperature.
-
Vortex the sample for 10 seconds to ensure homogeneity.[8]
-
Centrifuge the sample at a moderate speed (e.g., 4000 rpm for 10 minutes) to pellet any suspended particles.[3]
-
Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system. A large volume injection (e.g., 100 µL) can be used to enhance sensitivity.[3]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Kinetex EVO C18) is suitable for separation.[7][8]
-
Mobile Phase A: Water/acetonitrile/formic acid (95:5:0.1, v/v/v).[7][8]
-
Mobile Phase B: Acetonitrile/water/formic acid (95:5:0.1, v/v/v).[7][8]
-
Gradient Elution: A gradient elution program should be optimized to ensure the separation of the target analyte from matrix interferences.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 100 µL.[3]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific MRM transitions for this compound need to be determined by infusing a standard solution. The precursor ion will be the [M+H]+ of the specific tallow amine homologue, and the product ions will be characteristic fragments.
-
4. Quality Control:
-
Analyze a procedural blank with each batch of samples.
-
Prepare matrix-spiked samples at different concentration levels to assess accuracy and precision.
Protocol 2: Analysis of this compound in Soil and Sediment Samples
This protocol utilizes Accelerated Solvent Extraction (ASE) for the efficient extraction of this compound from solid matrices.[9]
1. Sample Collection and Preparation:
-
Collect soil or sediment samples and store them frozen (-20°C) until analysis.
-
Prior to extraction, lyophilize (freeze-dry) the samples to remove water and homogenize them by sieving.
2. Accelerated Solvent Extraction (ASE):
-
ASE Cell Preparation: Place a glass fiber filter at the bottom of an 11 mL ASE cell. Add a layer of Ottawa sand, followed by another glass fiber filter. Weigh approximately 1 gram of the homogenized sample into the cell and top with a final layer of sand.[4]
-
Extraction Solvent: A mixture of 100 mM triethylamine and 75 mM acetic acid in an aqueous-organic solvent (e.g., aqueous methanol) can be used.[4]
-
ASE Conditions:
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Number of Cycles: 2-3
-
-
Collect the extract and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase composition) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
The LC-MS/MS conditions will be similar to those described in Protocol 1. However, due to the complexity of the soil/sediment extract, a more rigorous chromatographic separation may be necessary to resolve the analyte from matrix interferences.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various studies on the analysis of tallow amine derivatives in environmental samples. It is important to note that these values are for polyethoxylated tallow amines (POEA) and should be considered as indicative for the analysis of this compound, as performance will be analyte and matrix-dependent.
| Environmental Matrix | Analytical Method | Limit of Quantification (LOQ) | Average Recovery (%) | Reference |
| Fresh Water | LC-MS/MS | 0.5 ng/mL | 93 | [3] |
| Sea Water | LC-MS/MS | 2.9 ng/mL | Not Reported | [3] |
| Lake Sediment | ASE-LC-MS/MS | 2.5 ng/g | 75 | [3] |
| Soil | ASE-LC-MS/MS | 24-43 ng/g | Not Reported | [9] |
| Citrus | QuEChERS-UHPLC-MS | 0.03–8.58 µg/kg | 71.9–112 | [5] |
| Human Plasma | LC-MS/MS | 0.35–10.8 ng/mL | Not Reported | [7][8] |
Visualized Workflows
Below are diagrams illustrating the experimental workflows for the analysis of this compound in water and soil/sediment samples.
References
- 1. Tallow Diamine Acetate | Versatile Industrial Emulsifier and Dispersant [painichemical.com]
- 2. US3034985A - Amine flotation reagent preparation - Google Patents [patents.google.com]
- 3. A novel method for the rapid determination of polyethoxylated tallow amine surfactants in water and sediment using large volume injection with high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-throughput analysis of polyethoxylated tallow amine homologs in citrus using a modified QuEChERS-HILIC-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid determination of polyethoxylated tallow amine surfactants in human plasma by LC-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hydrogenated Tallow Amine Acetate Aqueous Formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of hydrogenated tallow amine acetate in water. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to overcome common challenges in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is hydrogenated this compound and why is its solubility in water a concern?
Hydrogenated this compound is a cationic surfactant derived from hydrogenated animal fat (tallow).[1] It consists of a long, non-polar hydrocarbon tail and a polar amine acetate head group. This amphiphilic nature makes it useful as an emulsifier, dispersing agent, and conditioning agent in various formulations.[] However, the long hydrocarbon chains significantly limit its solubility in water, which can present challenges during the preparation of aqueous solutions.[3][4] The base amine, hydrogenated tallow amine, is practically insoluble in water.[4][5] The formation of the acetate salt improves its ability to be dispersed in water, but achieving a true, clear solution remains challenging.[3]
Q2: What are the key factors that influence the solubility of hydrogenated this compound?
The primary factors influencing its solubility in water are:
-
Temperature: Solubility is highly dependent on temperature. Heating is typically required to dissolve or disperse this compound effectively.[3] Under normal conditions, its solubility is very low.[3]
-
pH and Stoichiometry: As an amine salt, the pH of the solution is critical. The compound is formed by neutralizing hydrogenated tallow amine with acetic acid. The degree of neutralization affects whether you form a true solution, a stable emulsion, or a simple dispersion.[3]
-
Concentration: The achievable concentration in a true aqueous solution is limited. Exceeding this limit often results in the formation of a cloudy emulsion or a viscous, difficult-to-handle mixture.[3]
Q3: What is the maximum concentration of hydrogenated this compound that can be fully dissolved in water?
True aqueous solutions of hydrogenated this compound are generally limited to concentrations of 2% by weight or less.[3] Attempts to create more concentrated solutions typically result in the formation of a stable emulsion rather than a clear solution.[3] For applications where a higher concentration is needed, preparing a stable emulsion is the more practical approach.[3]
Solubility Data
Quantitative solubility data for hydrogenated this compound is not widely published in standard literature. However, based on technical documents and patents, the following provides a general guide.
| Parameter | Value/Description | Source |
| Form | White to off-white solid | [No Author, n.d.] |
| Solubility in Water (as base amine) | ~0.04875 mg/L at 25°C (estimated) | [No Author, n.d.] |
| Aqueous Dispersibility (as acetate salt) | Water dispersible, forms an emulsion | [1] |
| Max Concentration (True Solution) | ≤ 2% by weight | [3] |
| Max Concentration (Stable Emulsion) | ~ 5% by weight | [3] |
| Effect of Temperature | Solubility/dispersibility significantly increases with heat | [3] |
Experimental Protocols
This section provides a detailed methodology for preparing an aqueous stock of hydrogenated this compound. The primary method involves melting the amine in heated water before neutralization with acetic acid to form the acetate salt in situ.
Protocol 1: Preparation of a 2% (w/w) Aqueous Solution
This protocol is designed to achieve a true solution at the upper limit of solubility.
Materials:
-
Hydrogenated Tallow Amine (solid flakes or beads)
-
Glacial Acetic Acid
-
Deionized Water
-
Heated magnetic stirrer
-
Glass beaker or flask
-
Thermometer
Methodology:
-
Water Preparation: Add 97g of deionized water to a beaker and begin heating to 60-70°C with continuous stirring.
-
Melting the Amine: Slowly add 2g of hydrogenated tallow amine to the heated water. The melting point of the amine is typically between 45-55°C.[4] Allow the amine to fully melt and disperse, which may result in a viscous liquor.
-
Neutralization: While maintaining the temperature and stirring, carefully add approximately 1g of glacial acetic acid. This is a stoichiometric excess to ensure full conversion to the acetate salt and maintain an acidic pH, which favors solubility.
-
Dissolution: Continue stirring at 60-70°C until the solution becomes clear. This may take some time.
-
Cooling: Once fully dissolved, turn off the heat and allow the solution to cool to room temperature with gentle stirring.
-
Storage: Store in a sealed container. Note that some haziness or precipitation may occur upon cooling, indicating the solution is at its saturation limit.
Protocol 2: Preparation of a 5% (w/w) Stable Emulsion
This protocol is for applications requiring a higher concentration, where a stable white emulsion is acceptable.
Methodology:
-
Water Preparation: Add 95g of deionized water to a beaker and heat to 60-70°C with stirring.
-
Melting the Amine: Slowly add 5g of hydrogenated tallow amine to the heated water and allow it to melt completely.
-
Partial Neutralization: To create a stable emulsion, use a sub-stoichiometric amount of acetic acid. A patent suggests that neutralizing about 30-34% of the amine creates a very stable emulsion.[3] For 5g of amine (approx. molecular weight 275 g/mol ), this corresponds to adding ~0.35g of glacial acetic acid.
-
Emulsification: Add the acetic acid to the molten amine-water mixture. The solution will likely turn into a creamy, white emulsion.[3]
-
Homogenization: Continue stirring for 15-30 minutes as the mixture cools to ensure a stable and uniform emulsion.
-
Storage: Store in a sealed container. The resulting emulsion should remain stable and easily handleable upon cooling.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of hydrogenated this compound aqueous stocks.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution remains cloudy or hazy after cooling. | The concentration exceeds the solubility limit at room temperature. | 1. Re-heat the solution to see if it clarifies; if so, use it warm. 2. Dilute the solution with additional water until it remains clear at room temperature. 3. If an emulsion is acceptable, the formulation is likely fine. |
| A thick, unmanageable gel or viscous mass forms. | The concentration of the amine is too high before the addition of acetic acid. This is noted to occur with hydrogenated tallow amine specifically.[3] | 1. Ensure the water is sufficiently heated (60-70°C) before and during amine addition. 2. Ensure vigorous stirring to prevent localized high concentrations. 3. Proceed with adding acetic acid; the neutralization reaction often breaks the viscosity, turning the mixture into a handleable liquid or creamy emulsion.[3] |
| Solid material precipitates out of solution over time. | The solution was supersaturated, or there was a temperature fluctuation during storage. | 1. Gently warm the solution with stirring to redissolve the precipitate before use. 2. For long-term storage, consider preparing a slightly more dilute stock solution. |
| The final mixture is not a white emulsion but a separated two-phase system. | Insufficient mixing or incorrect stoichiometry of acetic acid for emulsification. | 1. Re-heat the mixture to 60-70°C and apply high-shear mixing if available. 2. Adjust the amount of acetic acid. If aiming for an emulsion, ensure partial neutralization (~30-40% of the molar equivalent of the amine).[3] |
Visual Workflow and Troubleshooting Diagrams
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: Workflow for preparing aqueous solutions or emulsions.
Caption: A logical flowchart for troubleshooting common issues.
References
Technical Support Center: Overcoming Emulsion Instability with Tallow Amine Acetate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with tallow amine acetate emulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an emulsifier?
This compound is a cationic surfactant derived from tallow, which is animal fat. It is used as an emulsifier due to its amphiphilic nature, meaning it has both a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. This structure allows it to reduce the interfacial tension between oil and water, enabling the formation of a stable emulsion.[1] this compound is particularly effective in various industrial applications, including as a dispersing agent, corrosion inhibitor, and flotation agent.[2][3]
Q2: What is the key to forming a stable, high-concentration emulsion with this compound?
A crucial factor in creating stable this compound emulsions at higher concentrations (e.g., up to 5%) is partial neutralization.[4] A patent on this subject suggests that neutralizing approximately 30-34% of the tallow amine with acetic acid results in a stable emulsion.[4] Complete neutralization tends to form a true solution at lower concentrations (around 2%) rather than an emulsion.[4]
Q3: What are the common signs of instability in my this compound emulsion?
Emulsion instability can manifest in several ways:
-
Creaming or Sedimentation: The rising of the dispersed phase to the top (creaming) or settling to the bottom (sedimentation). This is often a precursor to more severe instability.
-
Flocculation: The clumping together of dispersed droplets without merging.
-
Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process leading to phase separation.
-
Phase Separation: The complete separation of the oil and water phases, representing a total breakdown of the emulsion.
Q4: How do I determine the correct Hydrophilic-Lipophilic Balance (HLB) for my this compound formulation?
The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. For oil-in-water (o/w) emulsions, emulsifiers with higher HLB values (typically 8-18) are required.[5] For water-in-oil (w/o) emulsions, lower HLB values (typically 3-6) are needed.[5] The required HLB for a specific oil can often be found in technical literature or determined experimentally by preparing a series of emulsions with emulsifiers of varying HLB values and observing their stability.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Immediate phase separation after preparation. | Incorrect degree of neutralization. | Ensure you are using partial neutralization (approximately 30-34% with acetic acid) for higher concentration emulsions.[4] For lower concentrations, you might be forming a solution instead of an emulsion. |
| Insufficient mixing energy. | Increase the homogenization speed or duration to ensure proper droplet size reduction. | |
| Incorrect temperature during preparation. | The patent for preparing this compound emulsions suggests melting the amine in water before adding acetic acid.[4] Exothermic reactions can create hot spots, so ensure uniform mixing and temperature control.[4] | |
| Creaming or sedimentation occurs over time. | Droplet size is too large. | Optimize the homogenization process to reduce the average droplet size. |
| Insufficient viscosity of the continuous phase. | Consider adding a rheology modifier (thickener) to the continuous phase to slow down droplet movement. | |
| Density difference between the two phases. | If possible, adjust the density of one of the phases to more closely match the other. | |
| Emulsion breaks when temperature changes. | Temperature sensitivity of the formulation. | For some emulsions, stability decreases with increasing temperature.[6] Evaluate the stability of your emulsion at various storage temperatures to determine the optimal range. Some studies suggest that emulsions are more stable at lower temperatures.[6] |
| Phase inversion temperature (PIT) has been reached. | If using non-ionic co-surfactants, a change in temperature can cause the emulsion to invert (e.g., from o/w to w/o). Determine the PIT of your system and ensure storage and use temperatures are well below it. | |
| Emulsion is unstable at a specific pH. | pH is affecting the charge of the emulsifier. | This compound is a cationic surfactant. Changes in pH can affect the charge at the oil-water interface, influencing electrostatic repulsion between droplets.[7][8] Conduct a pH sweep to determine the pH range where your emulsion exhibits maximum stability. |
| Flocculation of droplets is observed. | Insufficient emulsifier concentration. | Increase the concentration of this compound to ensure complete coverage of the oil droplets. |
| Incompatible ingredients. | Ensure all components of your formulation are compatible. The presence of certain salts or polymers can sometimes induce flocculation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Emulsion (Based on Partial Neutralization)
Objective: To prepare a stable oil-in-water emulsion using this compound as the emulsifier through partial neutralization.
Materials:
-
Hydrogenated Tallow Amine
-
Glacial Acetic Acid
-
Deionized Water
-
Oil Phase (e.g., mineral oil)
-
High-shear homogenizer
-
Heating mantle and magnetic stirrer
-
Beakers and graduated cylinders
Methodology:
-
Preparation of the Aqueous Phase:
-
In a beaker, add the desired amount of deionized water.
-
Heat the water to a temperature sufficient to melt the tallow amine (typically above 60°C) while stirring.
-
Slowly add the hydrogenated tallow amine to the heated water with continuous stirring until it is completely melted and dispersed.[4]
-
-
Partial Neutralization:
-
Emulsification:
-
Heat the oil phase separately to the same temperature as the aqueous phase.
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for a set period (e.g., 5-10 minutes) to achieve a fine droplet size.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Protocol 2: Assessment of Emulsion Stability
Objective: To evaluate the physical stability of the prepared this compound emulsion.
Methods:
-
Visual Observation:
-
Store the emulsion in a clear, sealed container at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Visually inspect the samples daily for signs of creaming, sedimentation, flocculation, or phase separation.
-
-
Centrifugation:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Measure the volume of any separated phases to quantify stability.
-
-
Droplet Size Analysis:
-
Use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to measure the droplet size distribution of the emulsion immediately after preparation and at set time intervals during storage. An increase in the average droplet size over time indicates coalescence.
-
-
Viscosity Measurement:
-
Measure the viscosity of the emulsion using a viscometer or rheometer at a controlled temperature. A significant change in viscosity can be an indicator of instability.
-
Visualizations
Caption: Mechanism of emulsion stabilization by this compound.
Caption: Troubleshooting workflow for this compound emulsion instability.
References
- 1. agnopharma.com [agnopharma.com]
- 2. chembk.com [chembk.com]
- 3. tallow amine, 61790-33-8 [thegoodscentscompany.com]
- 4. US3034985A - Amine flotation reagent preparation - Google Patents [patents.google.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Characterization of polyoxyethylene tallow amine surfactants in technical mixtures and glyphosate formulations using ultra-high performance liquid chromatography and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TALLOW AMINE 10 EO - Ataman Kimya [atamanchemicals.com]
- 8. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tallow Amine Acetate Concentration for Mineral Flotation
Welcome to the technical support center for optimizing the use of tallow amine acetate in mineral flotation experiments. This guide is designed for researchers, scientists, and professionals in mineral processing and drug development who are utilizing this cationic collector in their work. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to streamline your research.
Troubleshooting Guide
This section addresses common problems encountered during mineral flotation experiments using this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Recovery of Target Mineral | - Insufficient collector dosage.- Incorrect pulp pH.- Suboptimal particle size (too coarse or too fine).- Presence of slimes.- Inadequate conditioning time. | - Incrementally increase this compound concentration.- Adjust pH to the optimal range for the specific mineral (often slightly acidic to neutral for amine collectors).- Optimize grinding time to ensure proper mineral liberation.[1]- Deslime the pulp before adding reagents.[2]- Increase conditioning time to allow for proper collector adsorption. |
| Poor Selectivity (Low Concentrate Grade) | - Excessive collector dosage.- Inappropriate pH, causing non-selective adsorption.- Entrainment of gangue minerals in the froth.- Insufficient depressant for gangue minerals. | - Reduce the concentration of this compound.- Fine-tune the pH to enhance the differential floatability between the target mineral and gangue.- Use a froth washing system or adjust frother dosage to reduce physical entrainment.- Introduce or increase the dosage of a suitable depressant for the gangue minerals. |
| Unstable Froth (Froth Collapses) | - Insufficient frother dosage.- High pulp density.- Presence of oils or other contaminants. | - Increase the frother concentration.- Optimize the pulp density by adjusting the solids-to-water ratio.- Ensure the use of clean water and equipment. |
| Overly Stable/Voluminous Froth | - Excessive frother dosage.- Presence of fine particles (slimes). | - Decrease the frother concentration.- Implement a desliming step prior to flotation. |
| Inconsistent Flotation Results | - Variability in ore feed composition.- Inconsistent reagent preparation.- Fluctuations in water quality (pH, dissolved ions). | - Homogenize the ore sample before testing.- Prepare fresh reagent solutions for each experiment and ensure complete dissolution.[3]- Use deionized or distilled water to maintain consistent water chemistry. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in mineral flotation?
A1: The optimal concentration of this compound can vary significantly depending on the ore type, mineralogy, particle size, and pulp pH. However, typical dosage ranges reported in literature for laboratory-scale tests are between 20 and 200 g/t (grams per ton of ore).[4] For reverse flotation of iron ores, amine levels of 40 to 100 g/t have been studied.[5] It is crucial to perform optimization tests to determine the ideal concentration for your specific system.
Q2: How does pH affect the performance of this compound?
A2: pH is a critical parameter when using this compound. As a cationic collector, its effectiveness is highly dependent on the surface charge of the minerals and the ionization of the amine group. This compound is most effective in a slightly acidic to neutral pH range. In this range, the amine group is protonated (R-NH3+), making it an active cationic collector that adsorbs onto negatively charged mineral surfaces.[4] At high pH values (alkaline conditions), the amine will be in its molecular form (R-NH2), which is less effective as a collector.[4]
Q3: Can I use this compound in combination with other reagents?
A3: Yes, this compound is often used in conjunction with other flotation reagents. It can be used with:
-
Frothers: To create a stable froth for mineral recovery.
-
Depressants: To selectively prevent the flotation of gangue minerals.
-
pH modifiers: Such as acids or bases to control the pulp pH.
-
Auxiliary collectors: In some cases, it may be used with non-ionic collectors like fuel oil, particularly in phosphate flotation.[6]
Q4: My this compound solution is not dissolving well. What should I do?
A4: this compound, especially hydrogenated forms, can have low solubility in water.[3] To improve dissolution, it is recommended to prepare a stock solution by melting the amine in warm water and then adding acetic acid.[3] This creates a more stable emulsion that is easier to handle and dose.[3] For laboratory preparations, creating a 1% to 5% stock solution is common.
Experimental Protocols
Determining the Optimal Concentration of this compound
This protocol outlines a standard laboratory procedure for determining the optimal dosage of this compound for a given ore sample.
1. Ore Preparation:
- Crush and grind the ore sample to the desired particle size for flotation (typically 80% passing 75-150 µm).
- Homogenize the ground ore to ensure representative samples for each test.
2. Reagent Preparation:
- Prepare a 1% (w/v) stock solution of this compound. If solubility is an issue, gently warm the distilled water before slowly adding the this compound while stirring.
- Prepare stock solutions of a suitable frother (e.g., MIBC) and any necessary pH modifiers (e.g., HCl, NaOH) and depressants.
3. Flotation Procedure:
- Add a predetermined mass of the ground ore (e.g., 500 g) to a laboratory flotation cell.
- Add tap or deionized water to achieve the desired pulp density (e.g., 30-35% solids).
- Agitate the pulp for a few minutes to ensure proper suspension.
- Adjust the pulp pH to the desired level using the pH modifier stock solutions and allow it to stabilize.
- Add the desired dosage of depressant (if any) and condition the pulp for a specified time (e.g., 3-5 minutes).
- Add the predetermined volume of the this compound stock solution to achieve the target concentration (e.g., starting with 20 g/t and creating a series up to 200 g/t).
- Condition the pulp with the collector for a set time (e.g., 5-10 minutes).
- Add the frother and condition for a shorter period (e.g., 1-2 minutes).
- Introduce air into the flotation cell and collect the froth for a specified time (e.g., 5-10 minutes).
- Collect the concentrate (froth) and tailings (non-floated material).
- Filter, dry, and weigh the concentrate and tailings.
- Assay the feed, concentrate, and tailings to determine the mineral content.
4. Data Analysis:
- Calculate the mineral recovery and concentrate grade for each this compound concentration.
- Plot the recovery and grade as a function of the collector concentration to determine the optimal dosage that provides the best balance between recovery and grade.
Data Presentation
The following table illustrates hypothetical results from an experiment to optimize this compound concentration for the flotation of a silicate mineral at a constant pH of 6.5.
| This compound (g/t) | Mineral Recovery (%) | Concentrate Grade (%) |
| 20 | 65.2 | 88.5 |
| 40 | 78.9 | 87.2 |
| 60 | 89.5 | 86.1 |
| 80 | 92.3 | 84.7 |
| 100 | 93.1 | 82.3 |
| 120 | 93.5 | 79.8 |
Note: This data is for illustrative purposes only. Actual results will vary based on experimental conditions.
Visualizations
Experimental Workflow for Collector Optimization
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic for Low Mineral Recovery
Caption: Troubleshooting guide for low mineral recovery.
References
- 1. 10 Problems in the Flotation Process and Troubleshooting | Fote Machinery [ftmmachinery.com]
- 2. mineraldressing.com [mineraldressing.com]
- 3. US3034985A - Amine flotation reagent preparation - Google Patents [patents.google.com]
- 4. imwa.de [imwa.de]
- 5. researchgate.net [researchgate.net]
- 6. zarmesh.com [zarmesh.com]
Technical Support Center: Mitigating the Environmental Impact of Tallow Amine Acetate Runoff
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the environmental impact of tallow amine acetate runoff.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary environmental concerns?
A1: this compound is a cationic surfactant derived from tallow, which is rendered animal fat.[1] It is used in a variety of applications, including as a corrosion inhibitor, emulsifier, dispersing agent, and in fabric softeners and personal care products.[1][2][3] Its ethoxylated forms are also used as adjuvants in herbicide formulations to improve their efficacy. The primary environmental concern with this compound and its derivatives is their toxicity to aquatic organisms.[4][5] Runoff from agricultural fields or industrial sites can introduce these compounds into waterways, posing a risk to aquatic ecosystems.
Q2: What is the expected environmental fate of this compound?
A2: this compound and its ethoxylated forms are generally considered to be biodegradable.[6] However, their environmental fate is also heavily influenced by their tendency to adsorb to soil and sediment. This strong adsorption can reduce their bioavailability in the water column, but also leads to their persistence in soil and sediment.[7] The half-life of polyoxyethylene tallow amine (a related compound) in aerobic soil can range from 20 to 166 days, with persistence increasing with higher organic carbon content in the soil.[8]
Q3: What are the primary mechanisms of biodegradation for tallow amine compounds?
A3: For ethoxylated fatty amines, a major biodegradation pathway is believed to be a central fission of the molecule. This involves the cleavage of the C(alkyl)-N bond, allowing microorganisms to utilize the alkyl chain as a carbon and energy source.[9] The initial degradation of the alkyl chain can be rapid, while the remaining ethoxylated amine portion may degrade more slowly.[9]
Q4: Are there regulatory guidelines for assessing the biodegradability of surfactants like this compound?
A4: Yes, the Organisation for Economic Co-operation and Development (OECD) provides a series of guidelines for testing the ready biodegradability of chemicals. The OECD 301 series of tests are commonly used for this purpose.[1][2][3][10][11] For a substance to be classified as "readily biodegradable" under these guidelines, it must achieve at least 60% biodegradation within a 10-day window of a 28-day test period.[1]
Troubleshooting Guides
Troubleshooting Biodegradability Studies (e.g., OECD 301)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no biodegradation observed. | Inhibition of microbial activity: this compound can be toxic to microorganisms at high concentrations. | - Perform a toxicity control test by spiking a readily biodegradable substance (e.g., sodium benzoate) with the test substance to see if degradation is inhibited.[1]- Test a range of lower concentrations of this compound. |
| Poor bioavailability: The substance may have adsorbed to the test flask, making it unavailable to the microorganisms. | - Use a higher surface area-to-volume ratio in the test setup.- Consider using a test system with continuous stirring to keep the substance in suspension. | |
| Inadequate microbial inoculum: The microorganisms used may not be adapted to degrading this compound. | - Use a mixed microbial population from a relevant environment (e.g., activated sludge from a wastewater treatment plant).- Consider a pre-acclimation period for the inoculum with low concentrations of the test substance. | |
| Inconsistent or highly variable results between replicates. | Non-homogenous test substance: this compound can be a complex mixture. | - Ensure the test substance is thoroughly mixed before adding it to the test vessels.- For poorly soluble substances, consider using a carrier solvent (with appropriate solvent controls). |
| Sorption to equipment: The substance may be adsorbing to different extents on the surfaces of the test equipment. | - Pre-condition the glassware by rinsing with a solution of the test substance to saturate adsorption sites.- Use consistent types of glassware for all replicates. |
Troubleshooting Surfactant-Enhanced Soil Washing Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low removal efficiency of this compound from soil. | Inappropriate surfactant concentration: The concentration may be below the critical micelle concentration (CMC) needed for solubilization. | - Determine the CMC of the washing solution and ensure the operating concentration is above it.- Conduct batch tests with a range of surfactant concentrations to find the optimal dose. |
| Strong adsorption to soil particles: this compound has a high affinity for soil organic matter. | - Increase the washing time to allow for greater desorption.- Adjust the pH of the washing solution, as this can affect the surface charge of the soil and the speciation of the amine. | |
| Poor contact between washing solution and soil. | - Increase the agitation speed or use a more effective mixing method.- Ensure the soil is well-dispersed in the washing solution. | |
| Formation of stable emulsions that are difficult to treat. | High concentration of the washing surfactant. | - Reduce the surfactant concentration.- Consider using a switchable surfactant that can be "turned off" to break the emulsion. |
| Presence of fine soil particles. | - Pre-treat the soil to remove fine particles before washing.- Use a coagulant or flocculant to aid in the separation of the emulsion after washing. |
Data Summary Tables
Table 1: Aquatic Toxicity of Ethoxylated Tallow Amines
| Organism | Endpoint | Concentration (µg/L) | Reference |
| Thamnocephalus platyurus (fairy shrimp) | 48-h LC50 | 2.01 | [4] |
| Daphnia magna (water flea) | 48-h LC50 | 97 | [12] |
| Hyla versicolor (gray treefrog) | LC50 | 800 - 2000 | [12] |
| Bufo americanus (American toad) | LC50 | 800 - 2000 | [12] |
| Rana pipiens (northern leopard frog) | LC50 | 800 - 2000 | [12] |
Table 2: Environmental Fate Parameters for Polyoxyethylene Tallow Amine (POE-T)
| Parameter | Value | Conditions | Reference |
| Aerobic Soil Half-Life (DT50) | 20 - 166 days | Dependent on soil organic carbon content. | [8] |
| Aerobic Aquatic System Half-Life (DT50) | 14 - 29 days | Water-sediment system. | [8] |
| Water Column Dissipation Half-Life (DT50) | 0.10 - 0.12 days | Due to metabolism and adsorption to sediment. | [8] |
| Soil Adsorption Coefficient (KFocads) | 17,600 - 114,000 | Increases with soil organic carbon. | [8] |
Experimental Protocols
Protocol 1: Ready Biodegradability Testing (based on OECD 301F - Manometric Respirometry)
-
Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements as specified in the OECD 301 guideline.[1][10]
-
Inoculum Preparation: Obtain fresh activated sludge from a domestic wastewater treatment plant. Wash and aerate the sludge to prepare a standardized inoculum.[1]
-
Test Setup:
-
Add a defined volume of the mineral medium to several respirometer flasks.
-
Add the this compound test substance to the test flasks at a concentration that provides sufficient carbon for measurement but is not inhibitory (e.g., 10-20 mg/L of organic carbon).
-
Add a reference substance (e.g., sodium benzoate) to positive control flasks.
-
Add a toxicity control with both the test substance and the reference substance.
-
Leave some flasks with only the inoculum as blank controls.
-
Add the prepared inoculum to all flasks.
-
-
Incubation: Seal the flasks and incubate them at a constant temperature (e.g., 20-25°C) in the dark for 28 days.[10]
-
Measurement: Continuously measure the oxygen consumption in each flask using the respirometer.
-
Data Analysis:
-
Calculate the percentage of biodegradation by comparing the oxygen consumed in the test flasks (corrected for the blank) to the theoretical oxygen demand (ThOD) of the test substance.
-
To be considered readily biodegradable, the substance must achieve at least 60% of its ThOD within a 10-day window during the 28-day test.[11]
-
Protocol 2: Surfactant-Enhanced Soil Washing
-
Soil Characterization: Characterize the contaminated soil for properties such as particle size distribution, organic matter content, and the initial concentration of this compound.
-
Surfactant Selection: If using a co-surfactant, select an appropriate one (e.g., non-ionic surfactants like Brij 35 or Tween 80) and determine its optimal concentration.[13]
-
Washing Procedure:
-
Separation: Separate the soil from the washing solution by centrifugation or filtration.
-
Analysis:
-
Optimization: Repeat the experiment with varying parameters (e.g., washing time, surfactant concentration, pH) to determine the optimal conditions for removal.
Visualizations
Caption: Workflow for OECD 301F biodegradability testing.
Caption: Mitigation strategies for this compound runoff.
Caption: Troubleshooting logic for low biodegradation results.
References
- 1. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 2. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 3. oecd.org [oecd.org]
- 4. Toxicity of three polyethoxylated tallowamine surfactant formulations to laboratory and field collected fairy shrimp, Thamnocephalus platyurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Surten - Tallow Amine Ethoxylates [surtensurfactants.com]
- 7. Advanced Oxidation Processes (AOP) | Spartan [spartanwatertreatment.com]
- 8. Advanced Oxidation Processes - Definition | AWC [membranechemicals.com]
- 9. Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of aeration enhanced surfactant soil washing for remediation of diesel-contaminated soils using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel method for the rapid determination of polyethoxylated tallow amine surfactants in water and sediment using large volume injection with high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Purity Tallow Amine Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of high-purity tallow amine acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture becomes extremely hot and turns dark brown upon adding acetic acid to the tallow amine. What is causing this and how can I prevent it?
A1: This is likely due to an uncontrolled exothermic reaction between the amine and the acid. The intense heat can cause degradation of your product, leading to discoloration and the formation of impurities.[1]
Troubleshooting Steps:
-
Slow, Controlled Addition: Add the acetic acid dropwise or in small portions to the tallow amine solution.
-
Cooling: Immerse the reaction vessel in an ice bath to dissipate the heat generated during the neutralization.
-
Dilution: Dissolve the tallow amine in a suitable solvent before adding the acid. This will help to distribute the heat more evenly. A common industrial practice is to first melt the tallow amine in water to create a dispersion before slowly adding the acetic acid.[1]
-
Efficient Stirring: Ensure vigorous and constant stirring to prevent the formation of localized "hot spots" where the temperature is significantly higher than the bulk of the mixture.
Q2: The final this compound product has a very low solubility and precipitates out of solution, making it difficult to handle. How can I improve its solubility?
A2: this compound, particularly the hydrogenated form, has inherently low solubility in aqueous solutions.
Troubleshooting Steps:
-
Partial Neutralization: Instead of a 1:1 molar ratio of amine to acetic acid, consider a partial neutralization (e.g., approximately 34%) to form a stable emulsion or colloidal solution that is easier to handle at room temperature.[1]
-
Solvent Selection: For laboratory-scale work, consider using a co-solvent system. While water is common, organic solvents in which both the amine and the acetate salt have some solubility can be explored.
-
Heating: The product can be gently heated to increase its solubility for handling and transfer, but prolonged exposure to high temperatures should be avoided to prevent degradation.
Q3: I suspect amide formation is occurring as a side reaction. How can I minimize this and confirm its presence?
A3: Amide formation can occur if the reaction is heated for an extended period, driving off water from the ammonium acetate salt.
Troubleshooting Steps to Minimize Amide Formation:
-
Temperature Control: Avoid excessive heating of the reaction mixture. The neutralization reaction is typically rapid and does not require high temperatures.
-
Avoid Dehydrating Conditions: Do not use dehydrating agents in the reaction, as this will favor amide formation.
Confirmation of Amide Impurity:
-
FTIR Spectroscopy: Look for the characteristic amide I (C=O stretch) and amide II (N-H bend) bands in the infrared spectrum. These will be distinct from the carboxylate and ammonium bands of the desired salt.
-
NMR Spectroscopy: 1H and 13C NMR can distinguish between the salt and the amide. The chemical shifts of the protons and carbons adjacent to the nitrogen and carbonyl groups will be different.
Q4: What are the key parameters to consider for purifying this compound by recrystallization to achieve high purity?
A4: Recrystallization is a powerful technique for purifying solid organic compounds like this compound.
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Potential solvent systems to explore include:
-
Ethanol/water mixtures
-
Acetone/water mixtures
-
Heptane/ethyl acetate mixtures
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under vacuum.
-
Q5: How can I assess the purity of my final this compound product?
A5: A combination of analytical techniques should be used to determine the purity of the synthesized this compound.
Recommended Analytical Workflow:
-
Visual Inspection: The product should be a white to off-white solid or waxy solid. Significant discoloration may indicate impurities.
-
Melting Point: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities will typically broaden and depress the melting point.
-
Titration (Amine Value): Determine the amine value by titrating a known weight of the product with a standardized acid. This will quantify the amount of free amine and amine salt.
-
Spectroscopy:
-
FTIR: Confirm the presence of the carboxylate and ammonium functional groups and the absence of significant amide or unreacted carboxylic acid peaks.
-
NMR (1H and 13C): Confirm the structure of the this compound and identify any impurities. Integration of the proton signals can provide a quantitative measure of purity.
-
-
Chromatography (LC-MS): Although more complex, Liquid Chromatography-Mass Spectrometry can be used to separate and identify the different fatty amine acetate components (since tallow is a mixture of fatty chains) and to detect and quantify trace impurities.
Quantitative Data Summary
The following table provides typical specifications for a commercial-grade tallow diamine acetate, which can serve as a benchmark for assessing the purity of a laboratory-synthesized product.
| Parameter | Specification Range | Analysis Method |
| Appearance (at 25°C) | Light yellow to yellow liquid | Visual Inspection |
| Primary Amine Content | ≥ 97% | Titration/GC |
| Amine Value | 205-216 mg KOH/g | Titration |
| Color | ≤ 60 APHA | Colorimetry |
| Iodine Value | ≤ 75 g I₂/100g | Titration |
| Water Content | ≤ 0.3% | Karl Fischer Titration |
Data adapted from a commercial supplier of Tallow Diamine Acetate.[2]
Experimental Protocols
1. Synthesis of this compound (Lab-Scale)
Materials:
-
Tallow amine (hydrogenated or non-hydrogenated)
-
Glacial acetic acid
-
Deionized water (optional, for emulsion method)
-
Suitable recrystallization solvent (e.g., ethanol/water mixture)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Tallow Amine Solution:
-
In a round-bottom flask equipped with a magnetic stirrer, place the desired amount of tallow amine.
-
Optional (for emulsion method): Add a sufficient amount of deionized water to the tallow amine and heat gently with stirring until a uniform dispersion or molten state is achieved.[1]
-
-
Neutralization:
-
Cool the tallow amine (or its aqueous dispersion) in an ice bath.
-
Slowly add a stoichiometric amount (or a specific percentage for partial neutralization) of glacial acetic acid dropwise from a dropping funnel with vigorous stirring.
-
Monitor the temperature of the reaction mixture and maintain it below a desired threshold (e.g., 25-30°C) to prevent overheating.
-
-
Isolation of Crude Product:
-
After the addition of acetic acid is complete, continue stirring for an additional 30-60 minutes at room temperature.
-
If the product precipitates as a solid, it can be collected by vacuum filtration.
-
If an emulsion is formed, it may be used directly or the product can be isolated by solvent extraction or other appropriate methods.
-
-
Purification by Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a suitable hot recrystallization solvent (e.g., 9:1 ethanol:water).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
2. Purity Assessment by Titration (Amine Value)
-
Accurately weigh a sample of the synthesized this compound into an Erlenmeyer flask.
-
Dissolve the sample in a suitable solvent (e.g., isopropanol).
-
Add a few drops of a suitable indicator (e.g., bromophenol blue).
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the endpoint is reached (color change).
-
Calculate the amine value based on the volume of titrant used.
Visualizations
Caption: Workflow for the synthesis and purification of high-purity this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
troubleshooting poor performance of tallow amine acetate as a corrosion inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tallow amine acetate as a corrosion inhibitor.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the application of this compound and provides actionable solutions.
1. Poor Corrosion Inhibition Performance
Q: My experiment is showing unexpectedly high corrosion rates despite using this compound. What are the potential causes and how can I troubleshoot this?
A: Poor performance of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Concentration: The concentration of the inhibitor is critical. An insufficient concentration will result in incomplete film formation on the metal surface, leaving it susceptible to corrosion. Conversely, an excessively high concentration may not significantly improve performance and could be uneconomical. It is crucial to determine the optimal concentration for your specific system.[1]
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Solubility and Dispersion: this compound has limited solubility in water.[2] Poor dissolution or dispersion can lead to a non-uniform protective film. Ensure the inhibitor is properly dissolved or emulsified in your medium. For aqueous systems, creating a stable emulsion is often necessary. This can be achieved by melting the amine in water and then adding acetic acid to form an emulsion.[2]
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Temperature: Temperature can significantly impact the performance of this compound. Higher temperatures can increase the corrosion rate and may affect the stability of the protective inhibitor film.[3] It's important to evaluate the inhibitor's performance at your specific operating temperature.
-
pH of the Medium: The pH of the corrosive environment can influence the effectiveness of amine-based inhibitors. The protonation of the amine group, which is pH-dependent, plays a role in the adsorption process on the metal surface. The optimal pH range for this compound should be determined for your application.
-
Presence of Other Chemical Species: The performance of this compound can be affected by the presence of other chemicals in the system, such as biocides or scale inhibitors. These chemicals can interact with the inhibitor, affecting its film-forming properties. Compatibility testing is essential before introducing any new chemical to the system.
-
Flow Conditions: In dynamic systems, high flow rates or turbulence can shear the protective inhibitor film from the metal surface. The persistence of the film under your experimental flow conditions should be evaluated.
Logical Flow for Troubleshooting Poor Performance
Caption: Troubleshooting workflow for poor corrosion inhibition.
2. Solubility and Formulation Issues
Q: I'm having trouble dissolving this compound in my aqueous solution. What is the best way to prepare a stable formulation?
A: this compound's low solubility in water is a common challenge.[2] To create a stable dispersion:
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Melting: Gently heat the tallow amine to its melting point.
-
Dispersion in Water: Add the molten amine to heated water with agitation.
-
Acidification: Slowly add acetic acid to the amine-water mixture. The acid will react with the amine to form the acetate salt, which is more readily dispersible and can form a stable emulsion.[2]
-
Homogenization: Use high-shear mixing or sonication to create a fine and stable emulsion.
3. Incompatibility with Other Additives
Q: Can I use this compound with other common oilfield chemicals like biocides and scale inhibitors?
A: Co-injection of different chemical treatments is common, but incompatibilities can arise. Amines, being basic, can react with acidic components. Some biocides and scale inhibitors may also interact with the surfactant nature of this compound, leading to precipitation or reduced effectiveness of either chemical.
Recommendation: Always perform compatibility tests before co-injection. A simple jar test can often reveal immediate incompatibilities. For more subtle interactions, performance testing of each component in the combined fluid is recommended.
Data Presentation
While specific quantitative data for this compound is proprietary and varies between suppliers, the following tables provide a general representation of the expected performance trends based on data for similar fatty amine-based corrosion inhibitors.
Table 1: Effect of this compound Concentration on Inhibition Efficiency
| Concentration (ppm) | Inhibition Efficiency (%) |
| 10 | 65 - 75 |
| 25 | 80 - 90 |
| 50 | > 90 |
| 100 | > 95 |
Note: These are typical values and may vary depending on the specific corrosive environment and operating conditions.
Table 2: Influence of Temperature on Corrosion Rate with this compound
| Temperature (°C) | Corrosion Rate (mm/year) - Uninhibited | Corrosion Rate (mm/year) - Inhibited |
| 25 | 1.5 | 0.10 |
| 50 | 4.0 | 0.35 |
| 75 | 8.5 | 0.80 |
Note: This table illustrates the general trend of increasing corrosion rates with temperature, even in the presence of an inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the evaluation and troubleshooting of this compound's performance.
1. Weight Loss Method (Gravimetric)
This method provides a time-averaged corrosion rate.
Workflow for Weight Loss Experiment
Caption: Experimental workflow for the weight loss method.
Methodology:
-
Specimen Preparation: Prepare pre-weighed metal coupons of the alloy of interest with a known surface area.
-
Immersion: Immerse the coupons in the corrosive medium with and without the desired concentration of this compound.
-
Exposure: Maintain the test conditions (temperature, pressure, flow) for a predetermined duration.
-
Cleaning: After the exposure period, remove the coupons and clean them according to standard procedures (e.g., using inhibited acid) to remove corrosion products.
-
Final Weighing: Rinse, dry, and reweigh the coupons.
-
Calculation:
-
Corrosion Rate (CR) in mm/year = (87.6 x ΔW) / (D x A x T)
-
ΔW = Weight loss in milligrams
-
D = Metal density in g/cm³
-
A = Surface area in cm²
-
T = Exposure time in hours
-
-
Inhibition Efficiency (IE) % = [(CR_blank - CR_inhibitor) / CR_blank] x 100
-
2. Potentiodynamic Polarization
This electrochemical technique provides rapid information on the corrosion rate and the inhibitor's mechanism (anodic, cathodic, or mixed-type).
Methodology:
-
Electrode Setup: Use a three-electrode electrochemical cell containing the corrosive medium. The working electrode is the metal being tested, with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum).
-
Stabilization: Immerse the working electrode in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV versus the OCP, at a slow scan rate (e.g., 0.167 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation:
-
Corrosion Rate is directly proportional to icorr.
-
Inhibition Efficiency (IE) % = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100
-
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the inhibitor film's properties and the corrosion mechanism.
Methodology:
-
Electrode Setup: Use the same three-electrode setup as for potentiodynamic polarization.
-
Stabilization: Allow the system to stabilize at the OCP.
-
AC Perturbation: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: Measure the impedance response of the system at each frequency.
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
-
Calculation:
-
Inhibition Efficiency (IE) % = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100
-
Mandatory Visualization
Corrosion Inhibition Mechanism of this compound
This compound functions as a corrosion inhibitor by adsorbing onto the metal surface to form a protective, hydrophobic film. This film acts as a barrier, isolating the metal from the corrosive environment.
The mechanism involves the following key steps:
-
Protonation: In an aqueous acidic environment, the amine group of the this compound can become protonated (R-NH3+).
-
Adsorption: The positively charged amine head group is attracted to the negatively charged metal surface (at the corrosion potential). The long, hydrophobic tallow tail orients away from the surface.
-
Film Formation: The adsorbed molecules pack together to form a dense, non-wettable film that hinders the diffusion of corrosive species (like H+, Cl-, and O2) to the metal surface and the transport of metal ions away from the surface.
References
methods for reducing the toxicity of tallow amine acetate in formulations
Technical Support Center: Tallow Amine Acetate Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its derivatives. The focus is on understanding and mitigating the toxicity associated with these compounds in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in formulations?
A1: this compound is a salt derived from tallow amines, which are fatty amines obtained from animal fat (tallow).[1][2] It belongs to the class of cationic surfactants. Due to its surface-active properties, it is used as an emulsifier, dispersant, and wetting agent in various industrial and agricultural formulations.[1][3] A significant application has been in herbicide formulations, such as older versions of Roundup, to enhance the penetration of the active ingredient (e.g., glyphosate) into plant tissues.[1][4][5]
Q2: What are the main toxicity concerns associated with this compound?
A2: The primary concern is its toxicity to aquatic organisms, including fish and amphibians.[6][7] Formulations containing polyethoxylated tallow amines (POEA), a common derivative, have been shown to be significantly more toxic to aquatic life than the active ingredients they are formulated with.[4][8] In concentrated forms, this compound can also cause severe skin and eye irritation or damage.[9][10][11] While its use in formulations is generally considered to have a low risk for human health under normal exposure conditions, concerns about its environmental impact have led to restrictions and a shift towards alternatives in many regions.[1][9]
Q3: What is the proposed mechanism of toxicity for tallow amines?
A3: The toxicity of tallow amines is largely attributed to their surfactant properties. They can disrupt biological membranes, affecting membrane transport and integrity. In aquatic species, this can lead to alterations in respiratory surfaces, impairing their function.[8] The interaction with cell membranes can act as a general narcotic, leading to broad physiological disruption.[4]
Q4: How does the chemical structure of tallow amines influence their toxicity?
A4: The toxicity of tallow amines and their ethoxylates is influenced by two main structural features: the length of the alkyl (tallow) chain and the degree of ethoxylation (the number of ethylene oxide units). Research indicates that toxicity generally increases as the tallow amine alkyl chain length is reduced.[8][12] The effect of the ethylene oxide chain length is less straightforward, but it appears to have a smaller impact on toxicity compared to the alkyl chain length.[8][12]
Troubleshooting Guides
Scenario 1: Higher-than-Expected Aquatic Toxicity in a New Formulation
Q: My new formulation containing a tallow amine ethoxylate is showing significantly higher aquatic toxicity than anticipated in our screening assays. What are the potential causes and how can I address this?
A: High aquatic toxicity can stem from several factors related to the tallow amine component and the formulation matrix. Here’s a step-by-step guide to troubleshoot this issue.
1. Verify the Tallow Amine Structure:
-
Issue: The specific tallow amine ethoxylate used may be a more toxic variant. As noted, shorter alkyl chains tend to exhibit higher toxicity.[8][12]
-
Action: Confirm the specifications of the tallow amine ethoxylate from your supplier, paying close attention to the average alkyl chain length and the degree of ethoxylation. Consider sourcing variants with longer alkyl chains.
2. Assess Bioavailability in the Test System:
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Issue: The toxicity of tallow amines is highly dependent on their concentration and bioavailability in the water column.[13] In the environment, tallow amines strongly adsorb to sediment and soil, which reduces their bioavailability to aquatic organisms.[13][14] Your lab-based assay may lack sufficient organic matter for this sequestration to occur.
-
Action: Review your aquatic toxicity testing protocol. If appropriate for the model, consider using a system that includes sediment to better mimic environmental conditions and assess the formulation's toxicity under more realistic exposure scenarios.[13]
3. Explore Formulation-Based Mitigation Strategies:
-
Issue: The formulation itself may not be optimized to reduce the free concentration of the tallow amine.
-
Action:
-
Microencapsulation/Complexation: Investigate formulating the this compound within a carrier system, such as a liposome or a polymer matrix, to control its release and reduce the immediately bioavailable concentration.
-
Addition of Adsorbents: Consider including components in the formulation that can bind to the tallow amine, such as clays or cyclodextrins, effectively reducing its free concentration.
-
Substitution: The most direct approach is to replace the tallow amine with a less toxic surfactant alternative.[1] Many modern formulations have moved towards alternatives like polyethoxylated alkylamines (POEAs) with different toxicity profiles or entirely different classes of surfactants.[1]
-
Scenario 2: Inconsistent Results in Toxicity Assays
Q: We are observing high variability in our toxicity assay results for different batches of our this compound formulation. What could be causing this inconsistency?
A: Inconsistent results often point to variability in the raw materials or the complexity of the tallow amine mixture itself.
1. Characterize the Raw Material:
-
Issue: Tallow amine ethoxylates are complex mixtures of different homologues, not single chemical entities.[6][15] The exact composition can vary between manufacturers and even between batches from the same manufacturer. This variability in the ratio of different alkyl chain lengths and ethoxylation degrees can lead to different toxicity profiles.
-
Action: Implement a robust quality control protocol for incoming raw materials. Use an analytical technique like High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) to characterize the homologue distribution of each batch of tallow amine ethoxylate.[16][17] This will help you correlate the composition with the observed toxicity.
2. Evaluate Formulation Homogeneity:
-
Issue: this compound has low water solubility, and its dispersion in aqueous formulations can be challenging, potentially leading to "hot spots" of high concentration.[18] Inadequate mixing can result in non-homogeneous samples being drawn for testing.
-
Action: Review your formulation and mixing procedures. Ensure that the process is sufficient to create a stable and uniform dispersion.[19] Consider using particle size analysis to confirm the homogeneity of different batches before toxicity testing.
Data Presentation
Table 1: Acute Aquatic Toxicity of Polyethoxylated Tallowamine (POEA) Formulations
This table summarizes the 48-hour median lethal concentration (LC50) of three different POEA formulations for the fairy shrimp (Thamnocephalus platyurus). A lower LC50 value indicates higher toxicity.
| POEA Formulation (Oxide:Tallowamine Ratio) | 48-h LC50 (µg/L) | Reference |
| 5:1 | 3.89 | [8],[12] |
| 10:1 | 2.88 | [8],[12] |
| 15:1 | 2.01 | [8],[12] |
Data sourced from studies on Thamnocephalus platyurus.[8][12]
Experimental Protocols
Protocol 1: General Procedure for Aquatic Toxicity Testing
This protocol outlines a general methodology for assessing the acute toxicity of a formulation containing this compound to an aquatic invertebrate, such as Daphnia magna, based on standard ecotoxicology guidelines.
-
Test Organism Culture: Maintain a healthy culture of the test species under controlled laboratory conditions (e.g., temperature, light cycle, feeding).
-
Preparation of Test Solutions:
-
Prepare a stock solution of the this compound formulation in a suitable solvent or carrier if necessary.
-
Create a series of dilutions from the stock solution to achieve the desired test concentrations. A geometric series is typically used.
-
Include a control group (no test substance) and, if a solvent is used, a solvent control group.
-
-
Exposure:
-
Randomly allocate test organisms to replicate test chambers for each concentration and control group.
-
Introduce the organisms to the test solutions. The test is typically run for 48 to 96 hours.[20]
-
-
Observation and Data Collection:
-
At predetermined intervals (e.g., 24 and 48 hours), record the number of immobilized or dead organisms in each chamber.
-
Measure and record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.
-
-
Data Analysis:
-
Use statistical methods, such as probit analysis, to calculate the LC50 (or EC50 for effects like immobilization) and its 95% confidence intervals.[21]
-
Protocol 2: Quantification of Tallow Amine Ethoxylates by LC-MS/MS
This protocol provides a methodology for the determination of POEA concentrations in aqueous samples, adapted from published methods.[16][17]
-
Sample Preparation:
-
For water samples, preserve by diluting 1:1 (v/v) with methanol.[17]
-
Centrifuge the samples to remove any particulate matter.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analogue if available).
-
-
Chromatographic Separation:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., Kinetex EVO C18).[16]
-
Mobile Phase: Use a gradient elution with two mobile phases. For example:
-
Injection Volume: A large volume injection (e.g., 100 µL) may be used to achieve low limits of quantification.[17]
-
-
Mass Spectrometry Detection:
-
System: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Mode: Operate in positive ion mode.
-
Analysis: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for the different POEA homologues and the internal standard. This provides high selectivity and sensitivity.[16]
-
-
Quantification:
-
Generate a calibration curve using standards of known POEA concentrations.
-
Calculate the concentration of POEA in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Decision workflow for reducing this compound toxicity.
Caption: Key factors influencing the aquatic toxicity of tallow amines.
Caption: Conceptual model of toxicity reduction via complexation.
References
- 1. agrimaxllc.com [agrimaxllc.com]
- 2. santos.com [santos.com]
- 3. Primary tallowamine acetate salt,Tallowalkylamine acetates [chembk.com]
- 4. Polyethoxylated tallow amine - Wikipedia [en.wikipedia.org]
- 5. Glyphosate - Wikipedia [en.wikipedia.org]
- 6. TALLOW AMINE 15 EO - Ataman Kimya [atamanchemicals.com]
- 7. TALLOW AMINE 10 EO - Ataman Kimya [atamanchemicals.com]
- 8. Toxicity of three polyethoxylated tallowamine surfactant formulations to laboratory and field collected fairy shrimp, Thamnocephalus platyurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicology and human health risk assessment of polyethoxylated tallow amine surfactant used in glyphosate formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amines, hydrogenated tallow alkyl, acetates - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Environmental fate studies with 14C-polyoxyethylene tallow amine (POE-T) to characterize environmental exposure and inform environmental risk assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Surfactant co-formulants in glyphosate-based herbicides: current gaps, and paths forward in human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel method for the rapid determination of polyethoxylated tallow amine surfactants in water and sediment using large volume injection with high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US3034985A - Amine flotation reagent preparation - Google Patents [patents.google.com]
- 19. WO1994014938A1 - Liquid fabric softening composition - Google Patents [patents.google.com]
- 20. chemsafetypro.com [chemsafetypro.com]
- 21. noaa.gov [noaa.gov]
impact of pH on the effectiveness of tallow amine acetate as a collector
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the effectiveness of tallow amine acetate as a collector in mineral flotation.
Troubleshooting Guide
This guide addresses common issues encountered during flotation experiments using this compound, with a focus on pH-related problems.
| Issue | Potential Cause(o) | Recommended Solution(s) |
| Poor Mineral Recovery | Suboptimal pH: The effectiveness of this compound is highly dependent on pH. The collector's cationic nature is most pronounced in specific pH ranges, which vary depending on the mineral being floated. | - Conduct a pH sensitivity study to determine the optimal pH for your specific ore. Start with a broad range (e.g., pH 4 to 11) and then narrow it down. - For silicate minerals like mica, acidic to neutral pH ranges (e.g., pH 3.0-5.0) have been reported to be effective.[1] - In some systems, such as the flotation of mica in the presence of certain depressants, an alkaline pH (e.g., 8.0 to 10.5) may be optimal.[2] |
| Collector Precipitation: this compound has low solubility, especially in alkaline conditions. At high pH, the free amine can precipitate, reducing the concentration of active collector ions in the solution.[3] | - Visually inspect the pulp for any signs of collector precipitation (e.g., cloudiness, oily residue). - Consider preparing the collector solution by melting the amine in water before adding acetic acid to create a more stable emulsion, which can be particularly useful for higher concentrations.[3] - If operating at a high pH, ensure adequate conditioning time and energy to promote collector adsorption before potential precipitation. | |
| Low Selectivity (Gangue Minerals Floating) | Incorrect pH for Gangue Depression: The surface charge of both the target mineral and gangue minerals is influenced by pH. An inappropriate pH may lead to the unintended flotation of gangue. | - Measure the zeta potential of your target and gangue minerals as a function of pH to identify a pH range where their surface charges are sufficiently different for selective adsorption of the cationic collector. - In reverse flotation of iron ores, for example, a pH range of 7-10 is often used to float silicate gangue away from the iron minerals.[4] |
| Inconsistent Flotation Results | Poor pH Control: Fluctuations in pulp pH during the experiment can lead to variable collector performance and inconsistent results. | - Use a reliable pH meter and calibrate it frequently. - Add pH modifiers (e.g., HCl, NaOH) slowly and allow the pulp to stabilize before adding the collector. - Monitor and adjust the pH throughout the conditioning and flotation stages. |
| Froth Stability Issues | pH Affecting Frother Performance: The effectiveness of some frothers can be pH-dependent. | - While this compound has some frothing properties, a dedicated frother is often used. Ensure the chosen frother is effective at the operational pH. - If froth is too stable or unstable, consider testing different frothers or adjusting the frother dosage in conjunction with pH optimization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pH when using this compound as a collector?
A1: The pH of the flotation pulp is a critical parameter that dictates the effectiveness of this compound by influencing two main factors:
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Collector Speciation: this compound is a cationic collector. In aqueous solutions, the tallow amine exists in equilibrium between its protonated (cationic) form (RNH₃⁺) and its neutral molecular form (RNH₂). The concentration of the cationic form, which is the primary active species for collecting negatively charged minerals, is highest in acidic to neutral solutions. As the pH increases into the alkaline range, the equilibrium shifts towards the neutral amine molecule, which can lead to precipitation and reduced collector effectiveness.
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Mineral Surface Charge: Most silicate minerals (like quartz and feldspar) have a negative surface charge over a wide pH range. The cationic tallow amine collector adsorbs onto these negatively charged surfaces via electrostatic attraction. The magnitude of this negative charge on the mineral surface is also pH-dependent, which in turn affects the strength of collector adsorption.
Q2: What is the typical optimal pH range for this compound?
A2: The optimal pH is highly dependent on the specific mineral system (target mineral and gangue). However, some general guidelines can be provided:
-
For direct flotation of silicate minerals like mica: Acidic to neutral pH ranges, for instance, pH 3.0 to 5.0, have been shown to be effective.[1] In some cases, flotation is carried out at a pH of around 4.0 for quartz depression.[2]
-
In combination with anionic collectors for mica: Alkaline conditions (pH 8.0 to 10.5) have been successfully used.[2][5]
-
For reverse flotation of iron ores (floating silica): A slightly alkaline pH, often between 7 and 10, is typically employed.[4]
It is strongly recommended to perform experimental tests to determine the optimal pH for your specific ore.
Q3: How does this compound's solubility change with pH?
A3: Hydrogenated this compound has a characteristically low solubility in water.[3] In acidic to neutral solutions, the formation of the protonated amine salt enhances its solubility. However, as the pH becomes more alkaline, the concentration of the less soluble, neutral free amine (RNH₂) increases, which can lead to precipitation. This is a crucial consideration, as precipitated collector is not available for flotation. To overcome solubility issues, this compound can be prepared as a stable emulsion.[3]
Q4: Can I use this compound in both acidic and alkaline circuits?
A4: Yes, this compound has been used in both acidic and alkaline flotation circuits, depending on the application. For instance, mica flotation has been performed at a pH of 3.5.[1] Conversely, when used in conjunction with anionic collectors for mica, a pH of 9.2 has been reported.[5] The choice between an acidic or alkaline circuit will depend on the mineralogy of the ore and the desired selectivity.
Data Presentation
The following table presents representative data on the effect of pH on the flotation recovery of quartz using a primary amine acetate collector. While this data is for dodecylamine acetate, it illustrates the typical trend expected for this compound, as both are primary amine collectors.
Table 1: Effect of pH on Quartz Flotation Recovery with a Primary Amine Acetate Collector (Illustrative Data)
| pH | Quartz Recovery (%) |
| 2 | 10 |
| 4 | 55 |
| 6 | 85 |
| 8 | 95 |
| 10 | 90 |
| 12 | 20 |
Note: This data is illustrative and the optimal pH and recovery for this compound will vary with experimental conditions such as collector dosage, ore type, and conditioning time.
Experimental Protocols
1. Microflotation Test to Determine the Effect of pH
This protocol outlines a typical procedure for conducting a laboratory-scale flotation test to evaluate the impact of pH on mineral recovery using this compound.
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Materials:
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Pure mineral sample (e.g., quartz, mica), ground to the desired particle size (e.g., -150 +75 µm).
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This compound collector solution (e.g., 1% w/v).
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pH modifiers: HCl and NaOH solutions (e.g., 0.1 M).
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Deionized water.
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Hallimond tube or a small laboratory flotation cell.
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pH meter.
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Magnetic stirrer.
-
-
Procedure:
-
Add a known amount of the mineral sample (e.g., 1.0 g) to the flotation cell.
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Add a specific volume of deionized water (e.g., 150 mL).
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Place the cell on a magnetic stirrer and begin agitation.
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Adjust the pulp to the desired pH using HCl or NaOH solutions. Allow the pH to stabilize for a few minutes.
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Add the desired dosage of the this compound collector solution.
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Condition the pulp for a set period (e.g., 5 minutes), maintaining the target pH.
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Transfer the pulp to the flotation apparatus (if not already in it).
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Introduce air or nitrogen at a constant flow rate for a specified time (e.g., 2 minutes) to collect the froth.
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Collect both the floated and non-floated fractions.
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Dry and weigh both fractions to calculate the mineral recovery.
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Repeat the experiment for a range of pH values (e.g., from pH 2 to 12 in increments of 2 pH units).
-
2. Zeta Potential Measurement
This protocol describes how to measure the zeta potential of a mineral as a function of pH in the presence of this compound.
-
Materials:
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Finely ground mineral sample (e.g., < 5 µm).
-
This compound solution.
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Background electrolyte solution (e.g., 10⁻³ M KCl).
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pH modifiers (HCl and NaOH).
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Zeta potential analyzer.
-
-
Procedure:
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Prepare a dilute suspension of the mineral in the background electrolyte solution (e.g., 0.01% w/v).
-
Adjust the pH of an aliquot of the suspension to the desired value.
-
Add the this compound collector to the desired concentration.
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Allow the suspension to equilibrate for a set time (e.g., 30 minutes).
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Measure the zeta potential of the particles using the analyzer.
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Repeat the measurement at various pH values to generate a plot of zeta potential versus pH.
-
Visualizations
Caption: Speciation of this compound at different pH values.
Caption: General experimental workflow for mineral flotation.
Caption: Logical relationship of pH and flotation effectiveness.
References
- 1. ausimm.com [ausimm.com]
- 2. Mica Beneficiation - 911Metallurgist [911metallurgist.com]
- 3. US3034985A - Amine flotation reagent preparation - Google Patents [patents.google.com]
- 4. Optimization of flotation pH for the reverse flotation of an African low-grade BIF haematite ore [scielo.org.za]
- 5. US3329265A - Flotation of mica - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Biodegradability of Tallow Amine-Based Surfactants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the biodegradability of tallow amine-based surfactants.
Frequently Asked Questions (FAQs)
Q1: What are tallow amine-based surfactants and why is their biodegradability a concern?
A1: Tallow amine-based surfactants, particularly polyethoxylated tallow amines (POEAs), are non-ionic surfactants derived from animal fat.[1][2] They are widely used as emulsifiers and wetting agents in various industrial and agricultural formulations, such as herbicides.[1][3] Concerns about their environmental impact arise from their potential toxicity to aquatic organisms.[3] While some studies suggest they are biodegradable, their complex structure and potential for toxicity can inhibit microbial degradation, leading to persistence in the environment.[4][5]
Q2: What is the primary mechanism of biodegradation for ethoxylated tallow amines?
A2: The primary proposed biodegradation pathway for ethoxylated fatty amines is through a central fission of the molecule.[6] This involves the cleavage of the C(alkyl)-N bond by microorganisms, such as certain species of Pseudomonas.[6] The alkyl chain is then utilized as a carbon and energy source, leading to rapid mineralization.[6] The resulting intermediates, secondary ethoxylated amines, are biodegraded more slowly.[6]
Q3: What are the standard methods for assessing the biodegradability of these surfactants?
A3: The OECD 301 series of tests are standard methods for evaluating the ready biodegradability of chemical substances.[7] The OECD 301B (CO2 Evolution Test) and OECD 301F (Manometric Respirometry Test) are commonly used for surfactants.[8][9] These tests typically run for 28 days and measure the amount of organic carbon converted to CO2 or the amount of oxygen consumed by microorganisms.[10] A substance is generally considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window of the 28-day test.[9][10]
Q4: How does the chemical structure of a tallow amine surfactant affect its biodegradability?
A4: The chemical structure significantly influences biodegradability. For cationic surfactants in general, biodegradability tends to decrease as the length of the alkyl chain increases.[11] For ethoxylated surfactants, a high degree of ethoxylation (greater than 20 ethoxy units) can also retard biodegradation.[4][11] Furthermore, extensive branching in the alkyl chain can hinder microbial degradation.[11][12]
Troubleshooting Guide
Q1: My tallow amine-based surfactant is showing poor results in a ready biodegradability test (e.g., OECD 301B). What are the potential causes and how can I troubleshoot this?
A1: Poor biodegradability results can stem from several factors. A primary issue is the inherent toxicity of some cationic surfactants to the microbial inoculum used in the test, which can inhibit their metabolic activity.[4][13] Another reason could be low bioavailability of the surfactant, meaning the microorganisms cannot efficiently access and break down the compound.[13]
Troubleshooting Steps:
-
Assess for Toxicity: Run a toxicity control by testing the surfactant at different concentrations to see if it inhibits the biodegradation of a readily biodegradable reference substance. If toxicity is observed, you may need to use a lower surfactant concentration or a pre-acclimatized microbial consortium.
-
Improve Bioavailability: For poorly soluble surfactants, consider using a carrier solvent or emulsifying agent that is non-toxic and biodegradable to increase the surfactant's availability to the microorganisms.
-
Acclimatize the Inoculum: Pre-expose the microbial inoculum to low, non-toxic concentrations of the tallow amine surfactant for a period before starting the biodegradability test. This can help in the selection and growth of microbial populations that are capable of degrading the surfactant.[14][15]
Q2: I suspect my surfactant is toxic to the test microorganisms. How can I mitigate this toxicity in my experiments?
A2: Mitigating toxicity is crucial for accurately assessing biodegradability. One effective strategy is to reduce the concentration of the free surfactant in the aqueous phase.
Mitigation Strategies:
-
Use of Adsorbents: Adding non-biodegradable, inert adsorbents like silica nanoparticles to the test system can bind the surfactant, reducing its concentration in the water and thus its toxicity to microorganisms.[16]
-
Lower Initial Concentration: Start the experiment with a lower concentration of the surfactant. While this may require more sensitive analytical methods to track its degradation, it can prevent inhibition of the microbial consortium.[13]
-
Adapt the Microbial Community: Employ a microbial consortium that has been previously adapted to similar chemical structures. This can be achieved through enrichment cultures where the surfactant is the sole carbon source.[3][14]
Q3: My attempts to improve biodegradability through microbial adaptation are not working. Are there other strategies I can explore?
A3: Yes, if biological methods alone are insufficient, you can investigate chemical pre-treatment methods like Advanced Oxidation Processes (AOPs).
Alternative Strategies:
-
Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive species, such as hydroxyl radicals, to chemically break down complex organic molecules into simpler, more biodegradable intermediates.[17][18] Common AOPs include ozonation (O3), UV/hydrogen peroxide (UV/H2O2), and photocatalysis with catalysts like titanium dioxide (TiO2).[13][18] A pre-treatment step with an AOP can make the tallow amine surfactant more amenable to subsequent microbial degradation.
-
Photocatalytic Degradation: This is a type of AOP where a semiconductor catalyst (e.g., TiO2 or ZnO) is irradiated with UV light to generate hydroxyl radicals.[19][20] This can be an effective pre-treatment to enhance the biodegradability of the surfactant.
Quantitative Data on Surfactant Biodegradability
The following table summarizes representative biodegradation data for different types of surfactants to provide a comparative context. Specific quantitative data for tallow amine-based surfactants under various enhancement strategies is limited in publicly available literature.
| Surfactant Type | Test Method | Condition | Biodegradation (%) | Duration (days) | Reference |
| Linear Alcohol Ethoxylate | Activated Sludge | Aerobic | >60% | <28 | [11] |
| Branched Alcohol Ethoxylate | Activated Sludge | Aerobic | Slower than linear counterparts | 28 | [12] |
| Sulphonate-based Surfactants | OECD 301B (CO2 Headspace) | Aerobic | Readily biodegradable | 28 | [21] |
| Polycaprolactone (PCL) | Marine microbial community | Aerobic | ~51% | 24 | [20] |
| Poly(butylene succinate) (PBS) | Marine microbial community | Aerobic | ~78% | 15 | [20] |
Experimental Protocols
Protocol 1: Representative Protocol for Photocatalytic Pre-treatment to Enhance Biodegradability
This protocol provides a general methodology for using photocatalysis as a pre-treatment step before a standard biodegradability test.
-
Preparation of Photocatalyst Suspension:
-
Weigh a precise amount of the photocatalyst powder (e.g., TiO2 P25) to achieve the desired concentration (e.g., 0.4 g/L) in the surfactant solution.[19][22]
-
Add the photocatalyst to a known volume of deionized water containing the tallow amine-based surfactant at a specific concentration (e.g., 2.0 x 10^-4 M).[19]
-
Adjust the pH of the suspension to the desired level using dilute HCl or NaOH.[19]
-
-
Photocatalytic Reaction:
-
Transfer the suspension to a photoreactor equipped with a UV lamp (e.g., emitting at 355 nm) and a cooling jacket to maintain a constant temperature (e.g., 30 °C).[19][22]
-
Before irradiation, stir the suspension in the dark for a set period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached.
-
Irradiate the suspension with the UV lamp while continuously stirring.[19]
-
Take samples at regular time intervals to monitor the degradation of the parent surfactant molecule using an appropriate analytical technique (e.g., LC-MS).
-
-
Post-Treatment and Biodegradability Testing:
-
After the desired pre-treatment time, stop the irradiation and separate the photocatalyst from the solution by centrifugation or filtration.
-
Use the treated supernatant, which now contains the partially degraded surfactant, as the test substance in a standard biodegradability test, such as the OECD 301B.
-
Compare the biodegradation rate and extent of the pre-treated surfactant with that of the untreated surfactant to determine the effectiveness of the photocatalytic pre-treatment.
-
Protocol 2: Representative Protocol for Adapting a Microbial Consortium
This protocol outlines a general approach for enriching and adapting a microbial consortium to enhance its ability to degrade a specific tallow amine-based surfactant.
-
Enrichment of the Microbial Consortium:
-
Collect an initial inoculum from a source likely to contain diverse microorganisms, such as activated sludge from a wastewater treatment plant.[23]
-
Prepare a mineral medium containing all necessary inorganic nutrients for microbial growth, but with the tallow amine surfactant as the sole source of carbon and energy.[14]
-
Inoculate the medium with the activated sludge and incubate under aerobic conditions at a controlled temperature (e.g., 22-25 °C) with shaking.[14]
-
-
Serial Dilution and Sub-culturing:
-
After a period of incubation (e.g., 7-14 days), perform a serial dilution of the culture.[14]
-
Use these dilutions to inoculate fresh mineral medium containing the surfactant. This process helps to select for the most efficient degraders and reduce the initial microbial diversity to a more specialized consortium.[14]
-
Repeat this sub-culturing process several times to ensure the consortium is well-adapted to the surfactant.
-
-
Functional Assessment:
-
After several rounds of enrichment, assess the functional capability of the adapted consortium.
-
Measure the degradation of the surfactant over time using analytical methods.
-
Monitor microbial growth by measuring parameters like optical density or protein concentration.
-
-
Use in Biodegradability Testing:
-
Use the adapted microbial consortium as the inoculum in a standard biodegradability test (e.g., OECD 301B) with the tallow amine surfactant as the test substance.
-
Compare the results to a test using a non-adapted inoculum to quantify the enhancement in biodegradability.
-
Visualizations
Caption: Troubleshooting workflow for low biodegradability of tallow amine surfactants.
Caption: Proposed biodegradation pathway of ethoxylated tallow amines via central fission.
References
- 1. concawe.eu [concawe.eu]
- 2. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 3. Frontiers | Construction of microbial consortia for microbial degradation of complex compounds [frontiersin.org]
- 4. cleaninginstitute.org [cleaninginstitute.org]
- 5. Toxicity and environmental aspects of surfactants [degruyterbrill.com]
- 6. Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 8. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. respirtek.com [respirtek.com]
- 11. Environmental Safety of the Use of Major Surfactant Classes in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Practical Considerations and Challenges Involved in Surfactant Enhanced Bioremediation of Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Construction of Simplified Microbial Consortia to Degrade Recalcitrant Materials Based on Enrichment and Dilution-to-Extinction Cultures [frontiersin.org]
- 15. Microbial Consortia Are Needed to Degrade Soil Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Advanced Oxidation Processes - Definition | AWC [membranechemicals.com]
- 18. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Comparative biodegradation analysis of three compostable polyesters by a marine microbial community - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biodegradability and toxicity of sulphonate-based surfactants in aerobic and anaerobic aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetic effects of cationic surfactants on the photocatalytic degradation of anionic dyes in aqueous TiO 2 dispersions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04715B [pubs.rsc.org]
- 23. microbe-investigations.com [microbe-investigations.com]
Validation & Comparative
A Comparative Analysis of Tallow Amine Acetate and Other Cationic Surfactants
This guide provides a comparative study of tallow amine acetate against other widely used cationic surfactants: Cetyltrimethylammonium Bromide (CTAB), Benzalkonium Chloride (BAC), and Dodecyltrimethylammonium Bromide (DTAB). The comparison focuses on key performance indicators relevant to researchers, scientists, and drug development professionals. Due to the limited availability of public-domain, peer-reviewed quantitative performance data for this compound, this guide presents available data for all surfactants and highlights where direct comparison is not possible.
This compound is a cationic surfactant derived from animal fats, utilized as an emulsifier, corrosion inhibitor, and dispersing agent in various industrial applications.[1][2][3] Its counterparts—CTAB, BAC, and DTAB—are quaternary ammonium compounds extensively characterized in scientific literature for their surfactant properties and antimicrobial activity.[4][5]
Comparative Performance Data
The following tables summarize key physicochemical and performance properties of the selected cationic surfactants. Data has been compiled from various scientific sources, and experimental conditions should be considered when making comparisons.
Table 1: Physicochemical Properties and Critical Micelle Concentration (CMC)
| Surfactant | Chemical Structure (Representative) | Molecular Weight ( g/mol ) | Appearance | Critical Micelle Concentration (CMC) | Conditions |
| This compound | R-NH₂·CH₃COOH (R = Tallow alkyl) | ~324 (Equivalent mass)[1] | Solid at 25°C[1] | Data not available* | - |
| CTAB | C₁₆H₃₃N(CH₃)₃⁺Br⁻ | 364.45 | White powder | ~0.92 mM | 25°C, in water |
| Benzalkonium Chloride | C₆H₅CH₂N(CH₃)₂R⁺Cl⁻ (R=C₈-C₁₈) | ~360 (Average) | White to yellowish powder/gel | ~0.15 mM | In 0.5 M NaCl |
| DTAB | C₁₂H₂₅N(CH₃)₃⁺Br⁻ | 308.34 | White crystalline solid[6] | ~14-16 mM | 25°C, in water[7] |
*Note: While specific CMC data for this compound is not available in the reviewed literature, a study on a related ethoxylated derivative, N,N',N'-polyethylene (10)-N tallow-1,3-diamine propane, reported a CMC of approximately 1.40 mM.[8][9][10][11] The HLB (Hydrophile-Lipophile Balance) value for a commercial this compound (Armac® T) is reported as 6.8, suggesting it is a water-in-oil (W/O) emulsifier.[1]
Table 2: Surface Activity and Antimicrobial Efficacy
| Surfactant | Surface Tension at CMC (γ_CMC) (mN/m) | Minimum Inhibitory Concentration (MIC) vs. S. aureus (mg/L) | MIC vs. E. coli (mg/L) |
| This compound | Data not available | Data not available | Data not available |
| CTAB | ~36 | Data not available | Data not available |
| Benzalkonium Chloride | Data not available | MIC₉₀: 3.12[12] | 12[13] |
| DTAB | ~36 | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of surfactant performance. Below are standard protocols for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by observing the change in a physical property of the surfactant solution as a function of concentration.
Method: Surface Tensiometry
-
Preparation of Solutions: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions of decreasing concentration.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method). Ensure the temperature is constant.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The plot will show two linear regions. The point of intersection of these two lines corresponds to the CMC. Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant.
Foaming Ability and Foam Stability
Method: Modified Ross-Miles Test (ASTM D1173)
-
Apparatus Setup: The apparatus consists of a jacketed glass column (the receiver) and a pipette (the reservoir) with a specified orifice, maintained at a constant temperature.[8][14]
-
Procedure:
-
Add 50 mL of the surfactant solution to the receiver.
-
Add 200 mL of the same solution to the reservoir.
-
Allow the solution from the reservoir to fall from a height of 90 cm into the receiver, generating foam.[14]
-
-
Measurement:
Emulsification Power
Method: Emulsification Index (E24)
-
Preparation: Mix a specific volume of the surfactant solution with an equal volume of an immiscible oil phase (e.g., kerosene, crude oil, or hexadecane) in a graduated test tube.[16]
-
Emulsification: Vortex the mixture at high speed for 2 minutes to form an emulsion.
-
Incubation: Allow the test tube to stand undisturbed for 24 hours.
-
Measurement: After 24 hours, measure the height of the stable emulsion layer that has formed.[16]
-
Calculation: The E24 is calculated using the following formula:[16]
-
E24 (%) = (Height of Emulsion Layer / Total Height of Liquid Column) x 100
-
Antimicrobial Activity
Method: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Preparation: Prepare a series of twofold dilutions of the surfactant in a liquid growth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth without surfactant) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the surfactant that completely inhibits visible growth of the microorganism.
Visualizations: Structures and Workflows
Diagrams created using the DOT language provide clear visual representations of chemical structures and experimental processes.
Caption: General chemical structures of the compared cationic surfactants.
Caption: General workflow for comparative evaluation of surfactant performance.
References
- 1. nouryon.com [nouryon.com]
- 2. Cas 61790-60-1,this compound | lookchem [lookchem.com]
- 3. tallow amine, 61790-33-8 [thegoodscentscompany.com]
- 4. Cationic surfactants: A review [research.chalmers.se]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Study on surface properties of sodiumdodecyl sulfate and dodecyltrimethylammonium bromide mixed surfactants and their interaction with dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Critical Micel Concentration of PEG-10 Tallow Propane Amine: Effects of Salt and pH [scirp.org]
- 9. [PDF] Determination of Critical Micel Concentration of PEG-10 Tallow Propane Amine: Effects of Salt and pH | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 15. CN103837651A - Test method for testing performance of foaming agent - Google Patents [patents.google.com]
- 16. Optimization of biosurfactant production by Bacillus brevis using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
validating the performance of tallow amine acetate as a corrosion inhibitor vs. imidazolines
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of two key classes of corrosion inhibitors.
In the ongoing effort to mitigate the costly and detrimental effects of corrosion, particularly in industrial settings, the selection of an appropriate corrosion inhibitor is paramount. Among the diverse array of chemical compounds utilized for this purpose, tallow amine acetate and imidazolines have emerged as significant contenders. This guide provides an in-depth, objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and professionals in making informed decisions for their specific applications.
Executive Summary
Imidazolines generally exhibit high corrosion inhibition efficiency, often exceeding 90%, across a range of conditions, and their performance is extensively documented in scientific literature. They are effective in both acidic and sweet (CO2) corrosive environments. This compound, a salt of a fatty amine, is also recognized as a corrosion inhibitor, though specific, publicly available quantitative performance data is less abundant. Both inhibitor types function by adsorbing onto the metal surface, forming a protective barrier against corrosive agents. The choice between them will likely depend on the specific corrosive environment, operating temperature, and desired environmental profile.
Performance Data: A Comparative Overview
Quantitative data on the performance of corrosion inhibitors is crucial for their effective selection and application. The following tables summarize available experimental data for imidazolines and provide a qualitative assessment for tallow amine derivatives, including acetates, due to the limited availability of specific quantitative data for this compound.
Table 1: Corrosion Inhibition Performance of Imidazolines
| Inhibitor Type | Corrosive Medium | Metal Substrate | Experimental Technique | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Imidazoline derivative | 15 wt.% HCl | Steel | Weight Loss | - | - | >90 | - |
| Tall oil-based imidazoline | CO2-saturated 3 wt.% NaCl | X65 Carbon Steel | LPR | 30 | 80 | Optimum | [1] |
| Quaternary Imidazoline | 3.0% NaCl, pH 3 | Carbon Steel 1020 | Gravimetric, EIS, Potentiodynamic Polarization | - | 250 | Efficient | [2] |
| Imidazoline from oleic acid | 3.5% NaCl saturated with CO2 | Q235 Steel | EIS, Potentiodynamic Polarization | - | - | Significant | - |
| Imidazoline derivative | 1M HCl | Mild Steel | Weight Loss, Potentiodynamic Polarization, EIS | - | - | >90 | - |
Table 2: Qualitative Performance of Tallow Amine Derivatives as Corrosion Inhibitors
| Inhibitor Type | Corrosive Medium | General Performance Characteristics | Reference |
| Tallow Amine | General (moisture, oxygen) | Forms a protective barrier by adsorbing onto metal surfaces.[3] | [3] |
| Ethoxylated Tallow Amines | 1 M HCl | Inhibition efficiency increases with concentration and number of ethylene oxide units, and decreases with temperature.[4][5] | [4][5] |
| Tallow Diamine Acetate | General | Offers protective properties against corrosion on metal surfaces. | - |
| Tallow Amine Derivatives | Acidic (e.g., 15% HCl) | Substantially reduces corrosion rates. | [6] |
Mechanism of Action: Adsorption and Film Formation
Both this compound and imidazolines function primarily as film-forming corrosion inhibitors. Their effectiveness stems from their molecular structures, which allow them to adsorb onto the metal surface and create a persistent protective layer that acts as a barrier to corrosive species.
This compound: As a fatty amine salt, this compound possesses a long hydrocarbon tail and a polar amine head group. The positively charged nitrogen atom in the amine group facilitates strong adsorption onto the negatively charged metal surface in most corrosive environments. The long, hydrophobic tallow tail then orients away from the surface, forming a dense, water-repellent film that hinders the diffusion of corrosive agents like water, oxygen, and chloride ions to the metal.
Imidazolines: Imidazoline molecules contain a five-membered ring with two nitrogen atoms, a long hydrocarbon chain, and often a pendant amine group. The nitrogen atoms in the imidazoline ring and the pendant amine group act as adsorption centers, forming coordinate bonds with the metal surface. This multi-point attachment leads to a strong and stable adsorbed layer. Similar to tallow amines, the hydrophobic hydrocarbon tail creates a protective barrier against the corrosive environment.
Experimental Protocols for Inhibitor Evaluation
To quantitatively assess the performance of corrosion inhibitors like this compound and imidazolines, several standardized experimental techniques are employed. These methods provide crucial data on inhibition efficiency, corrosion rates, and the mechanism of inhibition.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining the average corrosion rate over a specific period.
Methodology:
-
Specimen Preparation: Metal coupons of a known surface area are cleaned, degreased, and weighed accurately.
-
Exposure: The coupons are immersed in the corrosive solution with and without the inhibitor for a predetermined duration and at a constant temperature.
-
Cleaning: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the density of the metal.
-
-
%IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.
-
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique that provides rapid information about the corrosion rate and the type of inhibition (anodic, cathodic, or mixed).
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open circuit potential (OCP) is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP. The resulting current is measured.
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) back to the corrosion potential (E_corr). The inhibition efficiency is calculated as:
-
%IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Where i_corr_blank and i_corr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film.
Methodology:
-
Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
AC Signal Application: A small amplitude alternating current (AC) signal is applied to the working electrode at the OCP over a range of frequencies.
-
Impedance Measurement: The impedance of the system is measured as a function of the AC frequency.
-
Data Analysis: The data is typically represented as Nyquist or Bode plots. An equivalent electrical circuit is used to model the electrochemical behavior of the metal-solution interface. The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. The inhibition efficiency is calculated from the R_ct values:
-
%IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Where R_ct_inhibitor and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Visualizing Experimental and Logical Relationships
To better understand the workflow of evaluating corrosion inhibitors and the logical relationship between their properties and performance, the following diagrams are provided.
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Generalized mechanism of film-forming corrosion inhibitors.
Conclusion
Both this compound and imidazolines are effective corrosion inhibitors that function by forming a protective film on the metal surface. The available literature provides a substantial amount of quantitative performance data for imidazolines, demonstrating their high efficiency in various corrosive environments. While this compound is also known to be an effective corrosion inhibitor, there is a comparative lack of publicly available, detailed experimental data to allow for a direct quantitative comparison in this guide.
For researchers and professionals, the selection between these two classes of inhibitors should be based on a thorough evaluation of the specific application's requirements, including the nature of the corrosive environment, temperature, pH, and environmental regulations. It is highly recommended to conduct performance testing under conditions that closely simulate the intended application to ensure the optimal choice of corrosion inhibitor.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ethoxylated fatty amines as corrosion inhibitors for carbon steel in hydrochloric acid solutions - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 6. US5322630A - Amine derivatives as corrosion inhibitors - Google Patents [patents.google.com]
The Efficacy of Tallow Amine Acetate Versus Primary Amine Collectors in Mineral Flotation: A Comparative Guide
In the realm of mineral processing, the selection of an appropriate collector is paramount to achieving optimal separation efficiency in froth flotation. Among the cationic collectors, tallow amine acetate and primary amines are frequently employed, particularly for the flotation of silicate and phosphate minerals. This guide provides an objective comparison of the efficacy of these two types of collectors, supported by experimental data, to assist researchers and professionals in making informed decisions for their specific applications.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of this compound and primary amine collectors in the flotation of various minerals, based on data from several studies. It is important to note that flotation efficiency is influenced by numerous factors, including ore mineralogy, particle size, pH, and reagent dosage.
| Mineral(s) | Collector Type | Collector Dosage | pH | Recovery (%) | Grade (%) | Source(s) |
| Muscovite Mica | This compound | 200 g/t | 9.7 | 70 | 96.5 | [1] |
| Muscovite Mica | This compound | 150 g/t | 9.7 | 84 | 98 | [1] |
| Phlogopite, Biotite, Quartz | Ether Monoamine (Primary) | 30 mg/dm³ | 10 | 46.3 (Phlogopite), 63.8 (Biotite), 97.1 (Quartz) | - | [2][3] |
| Muscovite, Biotite | Primary Amine (10⁻⁵ M) | - | 7.5 | 70 (Muscovite), 22.5 (Biotite) | - | [2] |
| Muscovite, Biotite | Primary Amine (10⁻⁵ M) | - | 8 | 10 | - | [2] |
| Phlogopite | Dodecylamine (Primary) | 30 mg/dm³ | 6.6 | ~35 | - | [2] |
Experimental Protocols
To ensure a standardized comparison of collector performance, a detailed and consistent experimental protocol is crucial. The following methodology outlines a typical laboratory flotation test.
Sample Preparation
-
Crushing and Grinding: The ore sample is first crushed and then ground to a specific particle size, typically in the range of -75 + 5 µm, to ensure proper liberation of the desired minerals.[2]
-
Slurry Preparation: A representative sample of the ground ore (e.g., 500 grams) is pulped with water in a flotation cell to a predetermined solids concentration.
Reagent Conditioning
-
pH Adjustment: The pH of the pulp is adjusted to the desired level using reagents such as sodium hydroxide or hydrochloric acid. The pH is a critical parameter that influences the surface charge of the minerals and the ionization of the collectors.
-
Depressant Addition (if required): In some cases, a depressant (e.g., starch for iron ores) is added to selectively prevent the flotation of certain minerals. The pulp is conditioned with the depressant for a specific period (e.g., 3 minutes).
-
Collector Addition and Conditioning: The collector (this compound or a primary amine) is added to the pulp at a specific dosage. The pulp is then conditioned for a set time (e.g., 3 minutes) to allow for the adsorption of the collector onto the mineral surfaces.
Flotation
-
Frother Addition: A frothing agent (e.g., MIBC - Methyl Isobutyl Carbinol) is added to create a stable froth.
-
Aeration and Froth Collection: Air is introduced into the flotation cell to generate bubbles. The hydrophobic particles attach to the air bubbles and rise to the surface to form a mineral-laden froth, which is collected for a specific duration (e.g., 5 minutes).
Product Analysis
-
Drying and Weighing: Both the collected froth (concentrate) and the remaining pulp (tailings) are filtered, dried, and weighed.
-
Assaying: The concentrate and tailings are assayed to determine the content of the valuable mineral and gangue.
-
Performance Calculation: The recovery, grade, and selectivity of the flotation process are calculated based on the weights and assays of the products.
Mandatory Visualizations
To visually represent the logical flow of a comparative study, the following diagrams are provided.
Caption: Comparative Experimental Workflow for Evaluating Collector Efficacy.
Caption: Mechanism of Cationic Collector Action in Froth Flotation.
References
A Comparative Guide to the Performance of Tallow Amine Acetate from Commercial Suppliers
Disclaimer: This guide provides a framework for the performance analysis of tallow amine acetate. The data presented in the tables are hypothetical and for illustrative purposes only. Researchers, scientists, and drug development professionals should conduct their own experiments using the protocols outlined herein to compare specific commercial suppliers.
This compound is a versatile cationic surfactant derived from animal fat, utilized across various industries for its ability to modify surface properties.[1][2] Its applications include acting as a flotation agent in mining, an anti-caking agent for fertilizers, a corrosion inhibitor, and an emulsifier.[2][3][4] The efficacy of this compound can vary significantly between commercial suppliers due to differences in purity, manufacturing processes, and the specific composition of the fatty amine chains. This guide outlines key performance indicators and standardized experimental protocols to enable a rigorous, data-driven comparison of products from different sources.
Key Chemical and Physical Properties
Before performance testing, it is crucial to characterize the basic properties of the this compound from each supplier. These parameters provide an initial baseline for quality and consistency.
Table 1: Comparison of Supplier-Stated Chemical and Physical Properties
| Parameter | Supplier A | Supplier B | Supplier C | Standard Method |
|---|---|---|---|---|
| Appearance | Pale Yellow Semi-Solid | Yellow Liquid | Light Yellow Paste | Visual Inspection |
| Amine Value (mg KOH/g) [5] | 210 | 205 | 215 | AOCS Tf 1a-64 |
| Primary Amine Content (%) [5] | 98.5 | 97.2 | 99.1 | AOCS Tf 2a-64 |
| Water Content (%) [5] | 0.25 | 0.40 | 0.15 | ASTM E203 |
| Iodine Value (g I₂/100g) [5] | 45 | 52 | 40 | AOCS Tg 1a-64 |
| Color (APHA) [5] | 50 | 80 | 40 | ASTM D1209 |
Performance Evaluation in Key Applications
The following sections detail experimental protocols for evaluating the performance of this compound in its primary industrial applications.
This compound is widely used as a cationic collector in the reverse flotation of minerals like iron ore and phosphate, where it selectively adsorbs onto silica particles, allowing them to be floated away from the desired mineral.[6] The key performance metrics are recovery and grade of the concentrate.[7][8]
Experimental Protocol: Laboratory-Scale Froth Flotation Test
-
Sample Preparation: Obtain a representative sample of the ore to be processed (e.g., iron ore tailings). Grind the ore to a specified particle size distribution (e.g., 80% passing 150 microns).
-
Pulp Generation: Prepare a slurry by mixing 500 g of the ground ore with 1.0 L of deionized water in a 2.5 L laboratory flotation cell. Adjust the pH of the slurry to the desired level for cationic flotation (typically pH 10.0-10.5 for silica flotation using a reagent like NaOH).
-
Reagent Conditioning:
-
Prepare a 1% (w/v) stock solution of this compound from each supplier.
-
Add a depressant for the valuable mineral (e.g., corn starch for iron ore) to the slurry and condition for 3 minutes.
-
Add the this compound collector solution at a predetermined dosage (e.g., 250 g/ton of ore). Condition the pulp for an additional 5 minutes to allow for collector adsorption.
-
-
Flotation: Add a frothing agent (e.g., MIBC) at a constant dosage. Introduce air into the cell at a controlled flow rate (e.g., 5 L/min) and collect the froth (containing the floated silica) for a set time (e.g., 10 minutes).
-
Analysis: Filter, dry, and weigh both the collected froth (tailings) and the remaining material in the cell (concentrate). Analyze the iron (or other valuable mineral) content in both fractions using an appropriate analytical technique (e.g., X-ray fluorescence).
-
Calculation: Calculate the valuable mineral recovery and the final concentrate grade for each supplier's product.
Table 2: Hypothetical Flotation Performance Comparison
| Supplier | Collector Dosage ( g/ton ) | Concentrate Grade (% Fe) | Iron Recovery (%) | Selectivity Index |
|---|---|---|---|---|
| Supplier A | 250 | 64.5 | 82.1 | 22.5 |
| Supplier B | 250 | 62.8 | 78.5 | 19.8 |
| Supplier C | 250 | 65.1 | 83.0 | 24.1 |
Note: Selectivity Index can be calculated using various formulas to represent the efficiency of separation between the valuable mineral and the gangue.[6]
In the fertilizer and salt industries, this compound functions as an anti-caking agent by coating particles, which repels moisture and reduces the formation of crystal bridges.[2][9] Performance is measured by the flowability and cake strength of the treated material after exposure to controlled humidity and pressure.[9][10]
Experimental Protocol: Accelerated Caking Test
-
Sample Treatment: Use a laboratory-scale mixer to evenly coat 1 kg of granular material (e.g., urea fertilizer) with a 0.1% (w/w) concentration of each supplier's this compound. Prepare an untreated control sample.
-
Caking Induction: Place 100 g of each treated sample into a cylindrical mold. Apply a constant pressure (e.g., 10 psi) using a piston to simulate storage pile pressure.[10]
-
Environmental Conditioning: Place the pressurized samples in a humidity chamber at 80% relative humidity and 40°C for 72 hours.
-
Cake Strength Measurement: After conditioning, carefully remove the caked sample from the mold. Measure the force required to crush the cake using a texture analyzer or a penetrometer. A lower crushing force indicates better anti-caking performance.[10]
-
Flowability Test: Measure the time it takes for 100 g of the conditioned material to flow through a standard funnel. A faster flow rate indicates better performance.[9]
Table 3: Hypothetical Anti-Caking Performance Comparison
| Supplier | Crushing Strength (psi) | Flow Rate ( g/min ) | Moisture Uptake (%) |
|---|---|---|---|
| Supplier A | 15.2 | 185 | 0.8 |
| Supplier B | 22.5 | 140 | 1.5 |
| Supplier C | 12.8 | 210 | 0.6 |
| Control (Untreated) | 55.0 | 45 | 3.2 |
This compound inhibits corrosion by adsorbing onto metal surfaces, forming a protective barrier that shields the metal from corrosive agents.[11] Its effectiveness is quantified by measuring the reduction in the corrosion rate of a metal in a corrosive environment.
Experimental Protocol: Electrochemical Corrosion Rate Measurement
-
Test Environment: Prepare a corrosive solution, such as a 3.5% NaCl brine saturated with CO2, to simulate oilfield conditions.[12]
-
Electrochemical Cell Setup: Place the corrosive solution in a three-electrode electrochemical cell. Use a prepared metal coupon (e.g., API 5L X60 steel) as the working electrode, a graphite rod as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Inhibitor Addition: Add the this compound from each supplier to the solution at a specific concentration (e.g., 200 ppm). Include a blank test with no inhibitor.
-
Measurement: Allow the system to stabilize. Measure the corrosion rate using electrochemical techniques:
-
Linear Polarization Resistance (LPR): Apply a small potential range (±10 mV vs. Open Circuit Potential) to determine the polarization resistance (Rp), which is inversely proportional to the corrosion rate.[12]
-
Potentiodynamic Polarization (PDP): Scan a wider potential range (±250 mV vs. OCP) to determine the corrosion current density (i_corr) by Tafel extrapolation.[12]
-
-
Calculation: Calculate the corrosion rate (CR) from the i_corr value. Determine the Inhibition Efficiency (IE%) for each supplier's product using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
Table 4: Hypothetical Corrosion Inhibition Performance Comparison
| Supplier | Inhibitor Conc. (ppm) | Corrosion Rate (mm/yr) | Inhibition Efficiency (%) |
|---|---|---|---|
| Supplier A | 200 | 0.18 | 93.1 |
| Supplier B | 200 | 0.25 | 90.4 |
| Supplier C | 200 | 0.15 | 94.2 |
| Control (Blank) | 0 | 2.60 | 0.0 |
Visualizing Workflows and Relationships
The following diagram illustrates a structured workflow for the comprehensive evaluation of this compound samples from various commercial suppliers.
Caption: Workflow for supplier evaluation of this compound.
The performance of this compound is not arbitrary; it is directly linked to its underlying chemical characteristics. This diagram shows the logical relationship between key chemical properties and their impact on performance in a specific application like mineral flotation.
Caption: Chemical properties influencing flotation performance.
References
- 1. Cas 61790-60-1,this compound | lookchem [lookchem.com]
- 2. TALLOW AMINE 10 EO - Ataman Kimya [atamanchemicals.com]
- 3. futuremarketinsights.com [futuremarketinsights.com]
- 4. infinitalab.com [infinitalab.com]
- 5. Tallow Diamine Acetate | Versatile Industrial Emulsifier and Dispersant [painichemical.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Optimization Flotation Process Using Two Types of Collectors at PT. Florrea Indonesia | Journal of Metallurgical Engineering and Processing Technology [jurnal.upnyk.ac.id]
- 9. Anti-Caking Agents: Keep Powders Flowing and Products Stable [minmetalseast.com]
- 10. US3481187A - Method for determining the effectiveness of anti-caking agent - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Analysis of Tallow Amine Acetate and Ethoxylated Tallow Amines in Herbicide Formulations
For Researchers, Scientists, and Drug Development Professionals
The efficacy of herbicide formulations is critically dependent on the inclusion of adjuvants, which enhance the performance of the active ingredient. Among these, surfactants play a pivotal role in improving the wetting, spreading, and penetration of the herbicide on plant surfaces. This guide provides a detailed comparison of two such surfactant types derived from tallow amines: tallow amine acetate and ethoxylated tallow amines (POEAs). While ethoxylated tallow amines have been extensively used and studied, particularly in glyphosate formulations, data on this compound in this specific application is less prevalent. This comparison synthesizes available information on their chemical nature, performance characteristics, and formulation considerations.
Chemical Structure and Properties
This compound is a cationic surfactant, meaning its hydrophilic head carries a positive charge. In contrast, ethoxylated tallow amines are non-ionic surfactants, where the hydrophilic portion consists of polyethylene oxide chains and lacks a net electrical charge.[1] This fundamental difference in ionic character significantly influences their interaction with other formulation components and the plant cuticle.
dot
Caption: Chemical structures of this compound and Ethoxylated Tallow Amine.
Tallow amines themselves are derived from animal fat and consist of a mixture of long-chain aliphatic amines, primarily C16 to C18.[2][3] Ethoxylated tallow amines are synthesized by reacting tallow amine with ethylene oxide, resulting in a surfactant with a hydrophobic tallow tail and a hydrophilic polyethylene glycol chain.[4] The degree of ethoxylation (the number of ethylene oxide units) can be varied to alter the surfactant's properties.[4]
Table 1: Physicochemical Properties
| Property | This compound | Ethoxylated Tallow Amines (POEAs) |
| Ionic Nature | Cationic | Non-ionic |
| Appearance | Yellow to brown viscous liquid[5] | Yellowish to light brownish paste/liquid[6][7] |
| Solubility | Low water solubility, may require heating for dispersion[8] | Water solubility depends on the degree of ethoxylation[4] |
| pH (1% solution) | Alkaline (pH 11-12 for tallow amine)[5] | Alkaline (pH 9-11)[9] |
Performance in Herbicide Formulations
The primary role of these surfactants in herbicide formulations is to enhance the efficacy of the active ingredient, such as glyphosate. They achieve this by reducing the surface tension of the spray droplet, which improves the wetting and spreading on the leaf surface, and by facilitating the penetration of the herbicide through the waxy plant cuticle.[2][10]
Herbicidal Efficacy
Ethoxylated tallow amines have a long history of use in commercial herbicide formulations like Roundup and are known to significantly enhance the phytotoxicity of glyphosate.[2][4] Studies have shown that the degree of ethoxylation can influence efficacy, with an optimal number of ethylene oxide units providing the best performance.[11] For instance, in one study, a tallow amine ethoxylate with a higher degree of ethoxylation (15 EO) showed greater control of sicklepod, while one with a lower degree (5 EO) was more effective against prickly sida.[11]
Direct comparative data on the herbicidal efficacy of this compound is scarce in publicly available literature. However, being a cationic surfactant, its performance can be inferred from general studies on this class of adjuvants. Cationic surfactants have been shown to be effective in enhancing herbicide performance.[10] Tallow amine itself is used in some adjuvant formulations to increase leaf penetration and absorption of herbicides like glyphosate and glufosinate.[12]
Formulation Stability
A critical factor in the utility of a surfactant is its compatibility and stability within the herbicide concentrate and the spray solution. The low water solubility of this compound, as noted in a patent for its use as a flotation reagent, could present challenges in developing stable, high-concentration liquid herbicide formulations.[8] Emulsions or specific formulation technologies might be required to overcome this limitation.[8]
Ethoxylated tallow amines, depending on their degree of ethoxylation, can have good water solubility, making them suitable for liquid formulations.[4] However, at high concentrations, immiscibility between the surfactant and the glyphosate salt can become a problem.[13]
Table 2: Performance and Formulation Characteristics
| Characteristic | This compound (Inferred) | Ethoxylated Tallow Amines (POEAs) |
| Mechanism of Action | Reduces surface tension, enhances penetration (cationic interaction with cuticle) | Reduces surface tension, enhances wetting and penetration[2] |
| Known Efficacy | Limited direct data in herbicides. Cationic surfactants can be effective. | Proven efficacy in enhancing glyphosate and other herbicides[2][4] |
| Formulation Type | Potentially challenging for liquid concentrates due to low water solubility[8] | Widely used in soluble liquid (SL) and other formulations[7] |
| Compatibility | May interact with anionic components in the formulation or tank mix. | Generally compatible with a wide range of formulation components[7] |
Environmental and Toxicological Profile
A significant factor driving the search for alternatives to traditional ethoxylated tallow amines is their environmental and toxicological profile. POEAs have been shown to be more toxic to aquatic organisms than glyphosate itself.[3] These concerns have led to regulatory restrictions on their use in some regions.[14]
There is limited specific toxicological data available for this compound in the context of herbicide formulations. However, tallow amines, in general, are classified as corrosive and can cause skin and eye irritation.[5] The environmental fate and ecotoxicity of this compound as a herbicide adjuvant would require specific investigation.
Experimental Protocols for Adjuvant Evaluation
To rigorously compare the performance of this compound and ethoxylated tallow amines, a series of standardized experiments would be required. The following outlines a general workflow for such an evaluation.
dot
Caption: A conceptual workflow for comparing herbicide adjuvants.
A typical experimental protocol would involve:
-
Formulation Preparation: Creating stable herbicide formulations containing each of the test adjuvants at various concentrations.
-
Physicochemical Tests: Measuring parameters like surface tension, contact angle on a model leaf surface, and droplet size distribution of the spray solution.
-
Biological Efficacy Studies: Conducting greenhouse and field trials on target weed species to determine the dose-response relationship and overall weed control efficacy.[15]
-
Crop Safety Evaluation: Assessing any potential phytotoxicity to the intended crop species.
-
Rainfastness Studies: Evaluating the performance of the formulations after simulated rainfall at different time intervals post-application.
Conclusion
Ethoxylated tallow amines are well-established, effective non-ionic surfactants in herbicide formulations, but their use is increasingly scrutinized due to environmental and health concerns. This compound, a cationic surfactant, presents a potential alternative, although its utility in liquid herbicide concentrates may be hampered by its low water solubility. There is a clear lack of direct, publicly available experimental data comparing the performance of this compound against ethoxylated tallow amines in herbicide formulations. Such studies are crucial for identifying safer and equally effective adjuvant systems for the future. Researchers and formulation scientists are encouraged to conduct and publish such comparative analyses to fill this knowledge gap.
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. agrimaxllc.com [agrimaxllc.com]
- 3. Surfactant co-formulants in glyphosate-based herbicides: current gaps, and paths forward in human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TALLOW AMINE 10 EO - Ataman Kimya [atamanchemicals.com]
- 5. hansonchemicals.com [hansonchemicals.com]
- 6. atamankimya.com [atamankimya.com]
- 7. atamankimya.com [atamankimya.com]
- 8. US3034985A - Amine flotation reagent preparation - Google Patents [patents.google.com]
- 9. TALLOW AMINE 10 EO - Ataman Kimya [atamanchemicals.com]
- 10. apparentag.com.au [apparentag.com.au]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Adjuvant ingredients that put crop protection to work | Agronomy [chsagronomy.com]
- 13. US5994269A - Method of preparing glyphosate herbicide formulations - Google Patents [patents.google.com]
- 14. Getting the best from modern glyphosate formulations [agrovista.co.uk]
- 15. A Method for Assessing Herbicide Performance in Small Plot Experiments | Weed Science | Cambridge Core [cambridge.org]
Assessing the Cost-Effectiveness of Tallow Amine Acetate in Industrial Applications: A Comparative Guide
Tallow amine acetate, a derivative of animal fat, is a versatile cationic surfactant utilized across various industrial sectors. Its cost-effectiveness and performance characteristics make it a compelling choice for applications such as corrosion inhibition, mineral flotation, and emulsification. This guide provides an objective comparison of this compound with common alternatives, supported by available experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance as a Corrosion Inhibitor
This compound is frequently employed as a corrosion inhibitor, particularly in the oil and gas industry, to protect metal surfaces from aggressive environments. Its mechanism of action involves the adsorption of the amine group onto the metal surface, forming a protective hydrophobic layer that prevents contact with corrosive agents.
Comparative Performance Data
| Inhibitor | Concentration | Corrosive Medium | Temperature | Inhibition Efficiency (%) | Reference |
| Amine-based Inhibitor (similar to Tallow Amine) | 100 ppm | CO2-saturated brine | Not Specified | ~90% | [1] |
| Oleic Acid Imidazoline | 20 mg/L | CO2-saturated brine | 60 °C | 89.17% | [2] |
| L-Amino Acids (e.g., Tryptophan) | Not Specified | Acidic | Not Specified | ~91% | [3] |
Note: The data presented is from different studies and may not be directly comparable due to varying experimental conditions. However, it indicates that tallow amine-based inhibitors can achieve high efficiency, comparable to other commonly used corrosion inhibitors.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency
This protocol outlines a standard laboratory procedure for evaluating the performance of corrosion inhibitors using the weight loss method.[4][5][6][7][8]
1. Materials and Equipment:
-
Mild steel coupons of known dimensions and surface area
-
Corrosive medium (e.g., 1M HCl solution)
-
Inhibitor solution (this compound and alternatives) at various concentrations
-
Analytical balance
-
Beakers
-
Water bath or thermostat
-
Cleaning solution (e.g., acetone, distilled water)
-
Drying oven
2. Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, wash them with distilled water and acetone, and dry them in an oven.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing the corrosive medium with and without the inhibitor at specified concentrations.
-
Exposure: Maintain the beakers at a constant temperature in a water bath for a predetermined period (e.g., 24 hours).
-
Cleaning: After the exposure period, remove the coupons, and clean them with a suitable cleaning solution to remove corrosion products.
-
Final Weighing: Dry the cleaned coupons and weigh them accurately.
-
Calculation:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T)
-
ΔW = Weight loss (mg)
-
D = Density of the metal (g/cm³)
-
A = Surface area of the coupon (cm²)
-
T = Immersion time (hours)
-
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
-
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound involves the formation of an adsorbed film on the metal surface. The polar amine head of the molecule interacts with the metal surface, while the nonpolar tallow tail forms a hydrophobic barrier.
Performance as a Flotation Collector
In the mining industry, this compound is utilized as a cationic collector for the froth flotation of various minerals, particularly silicates like quartz and mica, from iron and phosphate ores.[9] It selectively adsorbs onto the negatively charged surfaces of these gangue minerals, rendering them hydrophobic and allowing them to be carried away by air bubbles.
Comparative Performance Data
Direct comparative studies for this compound against other collectors for the same mineral are limited. However, we can infer its potential performance by examining data for similar amine collectors.
| Collector | Mineral | pH | Collector Dosage (g/t) | Recovery (%) | Reference |
| This compound | Mica | 3.0 - 5.0 | 25-50 | Not Specified | [9] |
| Ether Monoamine (EDA) | Phlogopite (Mica) | 10 | ~30,000 | 46.3 | [1][10][11] |
| Ether Monoamine (EDA) | Biotite (Mica) | 10 | ~30,000 | 63.8 | [1][10][11] |
| Ether Monoamine (EDA) | Quartz | 10 | ~30,000 | 97.1 | [1][10][11] |
Experimental Protocol: Laboratory Froth Flotation Test
This protocol describes a general procedure for evaluating the performance of a flotation collector in a laboratory setting.[12][13][14][15][16]
1. Materials and Equipment:
-
Representative ore sample, ground to a specific particle size
-
Laboratory flotation cell (e.g., Denver cell)
-
pH meter
-
Collector solutions (this compound and alternatives)
-
Frother solution (e.g., MIBC)
-
pH modifiers (e.g., H₂SO₄, NaOH)
-
Filter press or vacuum filter
-
Drying oven
-
Assay equipment for mineral analysis
2. Procedure:
-
Pulp Preparation: Prepare a slurry of the ground ore with water in the flotation cell to a desired pulp density.
-
pH Adjustment: Adjust the pH of the pulp to the desired level using pH modifiers.
-
Conditioning: Add the collector to the pulp and condition for a specific time to allow for adsorption onto the mineral surfaces.
-
Frother Addition: Add the frother to the pulp and condition for a shorter period.
-
Flotation: Introduce air into the cell to generate bubbles. Collect the froth (concentrate) for a set period.
-
Product Collection: Collect the remaining slurry (tailings).
-
Drying and Weighing: Filter, dry, and weigh both the concentrate and tailings.
-
Assay: Analyze the feed, concentrate, and tailings for the valuable mineral and gangue content.
-
Calculation:
-
Recovery (%): Recovery = (C × c) / (F × f) × 100
-
C = Weight of the concentrate
-
c = Assay of the valuable mineral in the concentrate
-
F = Weight of the feed
-
f = Assay of the valuable mineral in the feed
-
-
Grade (%): The percentage of the valuable mineral in the concentrate.
-
Logical Workflow for Collector Selection
The selection of an appropriate flotation collector is a critical step in optimizing mineral recovery and grade.
Performance as an Emulsifier
This compound also functions as a cationic emulsifier, particularly in the production of asphalt emulsions for road construction. It reduces the interfacial tension between bitumen and water, allowing for the formation of stable oil-in-water emulsions.
Comparative Performance Data
Quantitative data directly comparing the emulsifying performance of this compound with alternatives like lignin-based emulsifiers for asphalt is scarce in publicly available literature. However, patent literature suggests that fatty amine-type emulsifiers are effective at low concentrations.[17][18] Lignin-based emulsifiers have also shown promise in stabilizing bitumen emulsions.[19][20][21]
| Emulsifier Type | Typical Concentration | Key Advantages | Reference |
| Fatty Amine (e.g., Tallow Amine derivative) | 0.1 - 2.0% | Good adhesion to aggregates | [22] |
| Lignin-based | 0.25 - 0.75% | Bio-based, potential for cost savings | [19] |
Experimental Protocol: Emulsion Stability Test
This protocol provides a basic method for assessing the stability of an emulsion.
1. Materials and Equipment:
-
Bitumen (or oil phase)
-
Water
-
Emulsifier solutions (this compound and alternatives)
-
High-shear mixer
-
Graduated cylinders
-
Oven
2. Procedure:
-
Emulsion Preparation: Heat the bitumen and water separately to specified temperatures. Dissolve the emulsifier in the water phase.
-
Homogenization: Gradually add the hot bitumen to the water phase while mixing at high speed with a high-shear mixer for a set time.
-
Stability Observation (Short-term): Pour the emulsion into a graduated cylinder and observe for any separation of water or oil over a period of 24 hours at room temperature.
-
Storage Stability (Long-term): Store the emulsion in a sealed container in an oven at a specified temperature (e.g., 50°C) for several days. Observe for any signs of breaking or separation.
-
Sieve Test: Pass a known amount of the emulsion through a fine-mesh sieve. The amount of material retained on the sieve indicates the presence of large, unstable particles.
Logical Workflow for Emulsifier Selection
The choice of an emulsifier depends on the specific application and desired emulsion properties.
Conclusion
This compound demonstrates significant potential as a cost-effective and versatile chemical in various industrial applications. While direct, comprehensive comparative data with all alternatives is not always readily available, the existing information suggests its performance is comparable to other widely used products in corrosion inhibition, mineral flotation, and emulsification. The provided experimental protocols and logical workflows offer a framework for conducting objective in-house evaluations to determine the suitability and cost-effectiveness of this compound for specific industrial needs. Further research focusing on direct, quantitative comparisons under standardized conditions would be invaluable for a more definitive assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Computational Study of L-Amino Acids as Green Corrosion Inhibitors for Mild Steel [mdpi.com]
- 4. infinitalab.com [infinitalab.com]
- 5. iicbe.org [iicbe.org]
- 6. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. mdpi.com [mdpi.com]
- 9. ausimm.com [ausimm.com]
- 10. Effect of Ether Mono Amine Collector on the Cationic Flotation of Micaceous Minerals—A Comparative Study [ideas.repec.org]
- 11. researchgate.net [researchgate.net]
- 12. brief guide for doing the froth flotation test in laboratory – ZJH minerals [zjhminerals.com]
- 13. 911metallurgist.com [911metallurgist.com]
- 14. Flotation Equipment and their Test Procedures - 911Metallurgist [911metallurgist.com]
- 15. researchgate.net [researchgate.net]
- 16. hzdr.de [hzdr.de]
- 17. WO2020077213A1 - Fatty amine type emulsifiers and their use in asphalt emulsions and applications. - Google Patents [patents.google.com]
- 18. Surten - Tallow Amine Ethoxylates [surtensurfactants.com]
- 19. Emulsion Stabilization by Cationic Lignin Surfactants Derived from Bioethanol Production and Kraft Pulping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. diva-portal.org [diva-portal.org]
A Comparative Guide to the Validation of Analytical Methods for Tallow Amine Acetate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of tallow amine acetate. This compound is a salt of a complex mixture of long-chain primary amines derived from animal fat. Its detection is crucial in various stages of drug development and manufacturing for quality control and safety assessment. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound is dependent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of commonly employed analytical techniques.
| Analytical Method | Principle | Typical Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Human Plasma, Citrus, Water, Sediment | 0.01 - 1 ng/mL[1] | 0.03 - 10.8 ng/mL[1][2] | 71.9 - 112%[1] | < 16.6%[1] | High sensitivity and selectivity. | High instrument cost, potential for matrix effects. |
| GC-MS | Gas Chromatography-Mass Spectrometry | Commercial Amine Samples | Analyte Dependent | Analyte Dependent | Good | Good | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile amines, potential for thermal degradation.[3] |
| HPLC-UV | High-Performance Liquid Chromatography with UV Detection | Chicken Meat, Pharmaceutical Products | ~0.3 mg/kg[4] | ~0.9 - 1.0 mg/kg[4] | 92.25 - 102.25%[4] | < 5% | Readily available, cost-effective. | Lower sensitivity and selectivity compared to MS methods. Requires a chromophore. |
| Titration | Nonaqueous Acid-Base Titration | Polymers, Raw Materials | Not Applicable | Not Applicable | Good | Good | Simple, low cost, suitable for determining total amine content (Amine Value).[5] | Lacks specificity for individual amine species, not suitable for trace analysis.[5] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Polyethoxylated Tallow Amines (POEA) in Human Plasma
This method is adaptable for the analysis of this compound by focusing on the tallow amine cation.
Sample Preparation (Protein Precipitation) [2]
-
To 20 µL of human plasma, add 80 µL of methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
Chromatographic Conditions [2]
-
Column: Kinetex EVO C18 (or equivalent)
-
Mobile Phase A: Water/acetonitrile/formic acid (95:5:0.1, v/v/v)
-
Mobile Phase B: Acetonitrile/water/formic acid (95:5:0.1, v/v/v)
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate the tallow amine homologs.
-
Injection Volume: 5 µL
Mass Spectrometry Conditions [2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for the different tallow amine homologs would need to be optimized.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Fatty Amines
This method requires derivatization to increase the volatility of the tallow amines.
Sample Preparation (Derivatization)
-
Accurately weigh about 10 mg of the this compound sample into a reaction vial.
-
Add a suitable internal standard.
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride) and a solvent (e.g., dichloromethane).
-
Heat the mixture to complete the reaction.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
Chromatographic Conditions
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 300 °C) to elute the long-chain amine derivatives.
Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Full scan to identify the derivatized amines or Selected Ion Monitoring (SIM) for targeted quantification.
Experimental Workflow and Validation Pathway
The following diagrams illustrate a general experimental workflow for the analysis of this compound and a logical pathway for analytical method validation.
Caption: A general experimental workflow for the analysis of this compound.
Caption: A logical pathway for the validation of an analytical method.
References
- 1. Frontiers | High-throughput analysis of polyethoxylated tallow amine homologs in citrus using a modified QuEChERS-HILIC-MS method [frontiersin.org]
- 2. Rapid determination of polyethoxylated tallow amine surfactants in human plasma by LC-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
The Aquatic Toxicity of Tallow Amine Acetate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tallow Amine Acetate's Aquatic Toxicity with Alternative Surfactants, Supported by Experimental Data.
This compound, a cationic surfactant derived from animal fat, finds application in various industries, including agrochemicals and manufacturing. Its presence in environmental systems, primarily aquatic ecosystems, necessitates a thorough understanding of its toxicological profile. This guide provides a comparative analysis of the aquatic toxicity of this compound and its derivatives, alongside common alternative surfactants, based on available experimental data.
Comparative Aquatic Toxicity Data
The acute toxicity of surfactants to aquatic organisms is typically expressed as the median lethal concentration (LC50) or the median effective concentration (EC50). The LC50 value represents the concentration of a substance that is lethal to 50% of a test population over a specified period, while the EC50 indicates the concentration that causes a non-lethal effect (e.g., immobilization) in 50% of the test population. The following table summarizes the acute toxicity data for tallow amine derivatives and alternative surfactants across various aquatic species.
| Chemical Class | Substance | Test Species | Endpoint (Duration) | Concentration (µg/L) | Reference(s) |
| Tallow Amine Derivatives | Polyethoxylated Tallow Amine (POEA 10:1) | Daphnia magna (Water Flea) | 48-h LC50 | 97.0 | [1][2] |
| Polyethoxylated Tallow Amine (POEA 15:1) | Daphnia magna (Water Flea) | 48-h LC50 | 849.4 | [1][2] | |
| Polyethoxylated Tallow Amine (POEA 5:1) | Thamnocephalus platyurus (Fairy Shrimp) | 48-h LC50 | Extremely Toxic* | ||
| Polyethoxylated Tallow Amine (POEA 15:1) | Thamnocephalus platyurus (Fairy Shrimp) | 48-h LC50 | 2.01 | ||
| Ethoxylated Tallow Amine | Fish | 96-h LC50 | 1,600 - 2,900 | [3] | |
| Hydrogenated this compound | Aquatic Life | General Toxicity | Very Toxic | ||
| Alternative Surfactants | Coco Amine Acetate | Aquatic Life | General Toxicity | Very Toxic | [4][5] |
| C14-15 Alkyl Ethoxylate (Non-ionic) | Dugesia sp. (Planarian) | 48-h LC50 | 1,000 | ||
| Cetyl Trimethyl Ammonium Chloride (CTAC) (Cationic) | Gammarus sp. (Amphipod) | 48-h LC50 | 100 | ||
| Alkyl Polyglucoside (APG) (Non-ionic) | Pseudokirchneriella subcapitata (Green Algae) | 72-h EC50 | >10,000 | ||
| Quaternary Ammonium Compounds (Gemini) | Daphnia magna (Water Flea) | 48-h IC50 | 600 - 1,000 | [6] |
Specific LC50 value not provided, but described as "extremely toxic." *"Very toxic to aquatic life" is a classification based on GHS criteria, often indicating an LC50/EC50 of less than 1 mg/L (1000 µg/L).
Experimental Protocols
The aquatic toxicity data presented in this guide are primarily derived from standardized ecotoxicological tests. The most commonly employed protocols are those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of toxicity data generated across different laboratories.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for a period of 96 hours.
-
Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.
OECD 202: Daphnia sp., Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically daphnids.
-
Test Organism: Daphnia magna is the most frequently used species.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance for 48 hours.
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours to determine the EC50. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria.
-
Test Organism: Common test species include Pseudokirchneriella subcapitata and Scenedesmus subspicatus.
-
Procedure: Exponentially growing cultures of algae are exposed to different concentrations of the test substance over a 72-hour period.
-
Endpoint: The inhibition of growth is measured by changes in cell density or biomass, and the EC50 for growth rate inhibition is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized workflow for aquatic toxicity testing and the logical relationship of the key components.
Discussion
The available data consistently indicate that tallow amine derivatives, particularly the ethoxylated forms (POEA), exhibit high to very high toxicity to a range of aquatic organisms. For instance, the 48-hour LC50 for a POEA formulation in Daphnia magna was as low as 97.0 µg/L, and for the fairy shrimp Thamnocephalus platyurus, the LC50 was an exceptionally low 2.01 µg/L.[1][2] While specific LC50 values for this compound are not as readily available in the reviewed literature, the classification of "very toxic to aquatic life" for hydrogenated this compound and coco amine acetate suggests that the toxicity is a feature of the cationic fatty amine structure itself.[4][5]
In comparison, some alternative surfactants may offer a less hazardous profile. Non-ionic surfactants like C14-15 alkyl ethoxylates and alkyl polyglucosides generally exhibit lower aquatic toxicity. Cationic surfactants, as a class, tend to be more toxic to aquatic life than their non-ionic or anionic counterparts. However, even within the cationic surfactants, there can be variability. For example, some newer "gemini" quaternary ammonium compounds have been shown to be toxic, with 48-hour IC50 values for Daphnia magna in the range of 600 to 1,000 µg/L.[6]
It is crucial to note that the toxicity of these surfactants can be influenced by environmental factors such as water hardness, pH, and the presence of organic matter. Therefore, a comprehensive risk assessment should consider not only the intrinsic toxicity of the substance but also its environmental fate and behavior.
References
- 1. Acute and sub-lethal toxicity of three POEA surfactant formulations to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
Synergistic Effects of Tallow Amine Acetate with Anionic Surfactants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of cationic and anionic surfactants often leads to significant synergistic interactions, resulting in enhanced performance characteristics compared to the individual components. This guide provides a comprehensive comparison of the synergistic effects observed when tallow amine acetate, a cationic surfactant, is mixed with anionic surfactants. The primary focus is on the impact on the critical micelle concentration (CMC) and surface tension reduction, key indicators of surfactant efficiency and synergy.
Molecular Interactions and Synergy
This compound is a cationic surfactant formed by the neutralization of tallow amine (a primary amine derived from tallow fat) with acetic acid. In aqueous solutions, it exists as a positively charged ammonium salt. When mixed with an anionic surfactant, such as sodium dodecyl sulfate (SDS), a strong electrostatic attraction occurs between the positively charged head group of the this compound and the negatively charged head group of the anionic surfactant.[1][2] This interaction neutralizes the repulsive forces that would typically exist between the head groups of the anionic surfactant, allowing for the formation of more stable and tightly packed mixed micelles at a significantly lower concentration.[2][3][4] This reduction in the concentration required for micelle formation is a hallmark of synergistic behavior.[5]
The hydrophobic tallow group of the this compound and the alkyl chain of the anionic surfactant also contribute to the stability of the mixed micelles through hydrophobic interactions.[1] The overall effect is a considerable enhancement in surface activity, leading to improved detergency, foaming, and emulsification properties.
Comparative Performance Data
While specific experimental data for this compound mixed with various anionic surfactants is not extensively published, the following table provides a representative comparison based on the well-documented synergistic behavior of similar cationic-anionic surfactant systems, such as dodecyldimethylamine oxide (DDAO) with SDS.[3] The data illustrates the expected reduction in the Critical Micelle Concentration (CMC), a key performance metric. A lower CMC indicates greater efficiency, as less surfactant is required to achieve the desired effect.
| Surfactant System | Molar Ratio (Cationic:Anionic) | Critical Micelle Concentration (CMC) (mM) - Representative Values | Surface Tension at CMC (mN/m) - Representative Values |
| This compound (TAA) | 1:0 | ~1.5 | ~35 |
| Sodium Dodecyl Sulfate (SDS) | 0:1 | ~8.0 | ~38 |
| TAA : SDS | 1:1 | ~0.1 | ~30 |
| TAA : SDS | 1:3 | ~0.5 | ~32 |
| TAA : SDS | 3:1 | ~0.8 | ~33 |
Note: The values for this compound and its mixtures are illustrative and based on the expected synergistic interaction, drawing parallels from similar cationic-anionic surfactant systems. The significant drop in CMC for the 1:1 molar ratio highlights the strong synergy.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the synergistic effects of surfactant mixtures.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Objective: To determine the CMC of individual and mixed surfactant solutions by measuring the change in surface tension with concentration.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of each surfactant (e.g., 100 mM this compound and 100 mM SDS) in deionized water.
-
Create a series of dilutions of each individual surfactant and of the mixed surfactant systems at various molar ratios (e.g., 1:1, 1:3, 3:1) with concentrations spanning the expected CMC.
-
-
Instrumentation:
-
A tensiometer (e.g., a Du Noüy ring tensiometer or a Wilhelmy plate tensiometer) is used for accurate surface tension measurements.
-
-
Procedure:
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each prepared solution, starting from the lowest concentration to the highest to minimize cross-contamination.
-
Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements.
-
Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will show a region where the surface tension decreases linearly with increasing log C, followed by a plateau.
-
The CMC is the concentration at the point of intersection of the two linear portions of the graph.[6][7]
-
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
Objective: To determine the CMC of ionic surfactant solutions by measuring the change in electrical conductivity with concentration.
Methodology:
-
Preparation of Solutions:
-
Prepare solutions as described in the surface tension measurement protocol.
-
-
Instrumentation:
-
A calibrated conductivity meter with a temperature-controlled cell.
-
-
Procedure:
-
Measure the conductivity of deionized water as a baseline.
-
Measure the conductivity of each prepared surfactant solution, again progressing from the lowest to the highest concentration.
-
Ensure the conductivity probe is rinsed with deionized water and the next solution to be measured before each reading.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the surfactant concentration (C).
-
The graph will show two linear regions with different slopes.
-
The CMC is the concentration at which the break in the slope occurs. This is because, above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions, resulting in a lower rate of increase in conductivity with concentration.[6]
-
Visualizations
Caption: Molecular interaction between this compound and an anionic surfactant.
Caption: Experimental workflow for evaluating surfactant synergy.
References
- 1. Interactions between an amine functional polymer and an anionic surfactant | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solution Structures of Anionic–Amphoteric Surfactant Mixtures near the Two-Phase Region at Fixed pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effects in Mixtures of an Anionic and a Cationic Surfactant [periodicos.capes.gov.br]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of Tallow Amine Acetate: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Tallow Amine Acetate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a corrosive and environmentally hazardous substance that requires careful handling.[1][2] Prior to handling for disposal, ensure all relevant personnel are familiar with the associated risks.
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory[2][3][4]:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-impermeable gloves (e.g., butyl rubber or Viton®) and wear protective clothing, such as a lab coat or an overall, to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, mists, or vapors, or if ventilation is inadequate, use a full-face respirator.[3]
Handling and Storage of Waste:
-
Handle waste this compound in a well-ventilated area.[3]
-
Store waste in its original container or a designated, compatible, and correctly labeled waste container.[4]
-
Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][3]
-
Empty containers are also considered hazardous as they may retain product residue and must be disposed of in the same manner as the substance itself.[2][4]
Toxicological Data
Understanding the toxicity of a substance is crucial for appreciating the importance of its proper disposal.
| Toxicological Data for Tallow Amines and their Salts | |
| Test | Result |
| Acute Oral Toxicity (LD50, rat) | 1,950 mg/kg[4] |
| Skin Corrosion/Irritation | Causes severe skin burns.[2][4] |
| Eye Damage/Irritation | Causes serious eye damage; risk of blindness.[2][4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2][4][5] |
Disposal and Spill Management Protocols
The primary and mandated method for the disposal of this compound is through a licensed and certified waste disposal contractor.[2][4] Never discharge this compound into drains, sewers, or waterways.[2][3][4]
Accidental Spill Response Protocol
In the event of a spill, follow these steps to ensure safety and proper containment:
-
Evacuate and Secure the Area:
-
Don Appropriate PPE:
-
Before approaching the spill, ensure you are wearing the full PPE as described above.
-
-
Contain the Spill:
-
Clean-up and Collection:
-
Carefully collect the spilled material and absorbent into a suitable, closed, and properly labeled container for hazardous waste.[3][6]
-
Use non-sparking tools for collection.[3]
-
After the material has been collected, the area may be flushed with water, but this runoff must also be contained and collected for disposal.[2]
-
-
Final Disposal:
Formal Disposal Procedure
-
Waste Identification: Clearly label the waste container as "Hazardous Waste: this compound."
-
Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[2]
-
Contact Contractor: Arrange for collection with a licensed hazardous waste disposal company. Inform them of the chemical's identity and associated hazards.
-
Documentation: Maintain all records related to the disposal, including manifests and certificates of destruction provided by the contractor, in accordance with institutional and regulatory requirements.
Note on Chemical Neutralization: Tallow amines are basic and undergo an exothermic reaction with acids to form salts and water.[1] While chemical neutralization is a theoretical possibility for treatment, there are no standardized and validated protocols for the bulk disposal of this compound in a laboratory setting. Attempting such a procedure without a thoroughly vetted and safety-reviewed protocol can be dangerous. Therefore, the recommended and required method of disposal is through a professional waste management service.
Disposal Workflow Visualization
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. TALLOW ALKYLAMINE ACETATES, CONTAINS (CORROSIVE SOLIDS, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. echemi.com [echemi.com]
- 4. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 5. wall-chemie.de [wall-chemie.de]
- 6. swadeshindia.in [swadeshindia.in]
- 7. crcindustries.com [crcindustries.com]
Safeguarding Your Research: A Guide to Handling Tallow Amine Acetate
Essential safety and logistical protocols for the handling and disposal of Tallow Amine Acetate in a laboratory setting.
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This compound, a compound utilized in various industrial applications, requires stringent safety measures to prevent exposure and ensure a secure laboratory environment. This guide provides immediate, essential information on personal protective equipment, operational procedures, and disposal plans.
Immediate Safety Concerns
This compound is a hazardous substance that can cause severe skin burns and serious eye damage.[1][2] Ingestion is harmful, and the substance is very toxic to aquatic life.[1][2] Symptoms of exposure can include stinging, tearing, redness, swelling, and blurred vision, with the potential for permanent eye damage, including blindness.[1] Skin contact can result in burning pain and severe corrosive damage.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against the hazards of this compound. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Goggles and Face Shield | Wear tightly fitting safety goggles with side-shields.[3][4] A face shield is also required to provide additional protection against splashes.[1] |
| Skin Protection | Chemical-Resistant Gloves | Wear appropriate chemical-resistant gloves. Butyl rubber or Viton gloves are recommended for prolonged contact.[5] Gloves must be inspected before use.[3] |
| Protective Clothing | Wear appropriate chemical-resistant clothing, such as a lab coat, coveralls, or an apron, to prevent skin contact.[1][6] For significant exposure risk, impervious clothing is necessary.[3][4] | |
| Respiratory Protection | Respirator | In case of insufficient ventilation or the generation of mists or aerosols, use a suitable NIOSH-approved organic vapor/mist respirator.[1][7] A full-face respirator may be necessary if exposure limits are exceeded.[3][4] |
| Footwear | Safety Footwear | Use closed-toe shoes. For larger scale operations, chemical-resistant safety footwear is recommended.[8] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. Good general ventilation, such as 10 air changes per hour, is recommended.[1]
-
If applicable, use process enclosures or local exhaust ventilation to maintain airborne levels below exposure limits.[1]
-
Ensure that an eye wash station and emergency shower are readily accessible.[1]
-
Keep the chemical in its original, tightly closed container when not in use.[1][2]
2. Handling Procedure:
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mists.[2]
-
Wash hands thoroughly after handling the material, and before eating, drinking, or smoking.[1]
3. Spill Management:
-
In the event of a spill, immediately evacuate unnecessary personnel from the area.[1]
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean up.[1]
-
Stop the flow of material if it can be done without risk.[1]
-
Contain the spill with an inert material such as vermiculite, dry sand, or earth.[7]
-
Collect the spilled material and place it in a designated, labeled container for disposal.[5]
-
Following product recovery, flush the area with water.[1]
-
Prevent the product from entering drains or waterways.[1][7]
The following workflow diagram outlines the procedural steps for managing a chemical spill of this compound.
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination.
-
Waste Collection: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][2] Do not empty into drains.[1]
-
Disposal Method: While specific regulations vary, common disposal methods for similar chemicals include:
-
Contaminated Materials: All contaminated materials, including absorbents and PPE, should be collected and disposed of as hazardous waste.
By adhering to these safety protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. chemical.kao.com [chemical.kao.com]
- 6. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 7. kimyagaran.com [kimyagaran.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. talentchemicals.com [talentchemicals.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
